molecular formula C16H28O2 B12643839 7-Methylcyclopentadecane-1,5-dione CAS No. 77128-35-9

7-Methylcyclopentadecane-1,5-dione

Cat. No.: B12643839
CAS No.: 77128-35-9
M. Wt: 252.39 g/mol
InChI Key: FAIKGAFPJUMKGQ-UHFFFAOYSA-N
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Description

7-Methylcyclopentadecane-1,5-dione is a useful research compound. Its molecular formula is C16H28O2 and its molecular weight is 252.39 g/mol. The purity is usually 95%.
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Properties

CAS No.

77128-35-9

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

7-methylcyclopentadecane-1,5-dione

InChI

InChI=1S/C16H28O2/c1-14-9-6-4-2-3-5-7-10-15(17)11-8-12-16(18)13-14/h14H,2-13H2,1H3

InChI Key

FAIKGAFPJUMKGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCC(=O)CCCC(=O)C1

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 7-Methylcyclopentadecane-1,5-dione: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylcyclopentadecane-1,5-dione is a macrocyclic diketone with a 15-membered carbocyclic ring, a chemical scaffold that has garnered significant interest in medicinal chemistry due to the prevalence of macrocycles in biologically active natural products. This technical guide provides a comprehensive overview of the structure, stereochemistry, and conformational landscape of 7-Methylcyclopentadecane-1,5-dione. It further details plausible synthetic strategies for its preparation, drawing from established methodologies for the synthesis of macrocyclic and 1,5-dicarbonyl compounds. Spectroscopic characterization techniques are discussed, with predicted data to aid in its identification and analysis. Finally, the potential of this molecule in drug discovery is explored, based on the known biological activities of related macrocyclic ketones.

Molecular Structure and Stereochemistry

7-Methylcyclopentadecane-1,5-dione possesses a fifteen-membered ring with two ketone functionalities at positions 1 and 5, and a methyl group at position 7. The presence of a chiral center at the 7-position means that this molecule can exist as two enantiomers: (R)-7-methylcyclopentadecane-1,5-dione and (S)-7-methylcyclopentadecane-1,5-dione.

The IUPAC name for this compound is 7-methylcyclopentadecane-1,5-dione. Its molecular formula is C₁₆H₂₈O₂, with a corresponding molecular weight of 252.40 g/mol . A constitutional isomer, 3-methylcyclopentadecane-1,5-dione, is documented under CAS number 21890-10-8, and the parent compound, cyclopentadecane-1,5-dione, has the CAS number 14315-40-3[1][2][3].

Conformational Analysis

The 15-membered ring of 7-Methylcyclopentadecane-1,5-dione imparts significant conformational flexibility. Large carbocycles do not adopt simple planar conformations due to ring strain, which is a combination of angle strain, torsional strain, and transannular strain (non-bonded interactions across the ring). The molecule will exist as a dynamic equilibrium of multiple low-energy conformers.

The conformational landscape of 15-membered macrocycles has been a subject of computational and experimental studies[4][5][6]. The presence of the two carbonyl groups and the methyl substituent will influence the preferred conformations. The carbonyl groups, with their sp² hybridization, introduce planar regions within the ring, while the methyl group will have a preference for an equatorial-like position to minimize steric interactions. Understanding the dominant conformations is crucial as it directly impacts the molecule's biological activity by defining its three-dimensional shape for receptor binding.

Synthetic Strategies

The synthesis of macrocyclic ketones can be challenging due to the entropic unfavorability of ring closure over intermolecular polymerization[7][8]. However, several effective strategies have been developed. A plausible synthetic approach for 7-Methylcyclopentadecane-1,5-dione would involve the initial construction of a linear precursor containing the 1,5-dicarbonyl motif and the methyl group at the appropriate position, followed by a macrocyclization step.

Retrosynthetic Analysis

A logical retrosynthetic disconnection would be at the C-C bond between C15 and C1, suggesting an intramolecular cyclization of a linear dicarbonyl compound. The 1,5-dicarbonyl unit can be formed through various methods, such as Michael addition.

G 7-Methylcyclopentadecane-1,5-dione 7-Methylcyclopentadecane-1,5-dione Linear Precursor (Acyclic Diketone) Linear Precursor (Acyclic Diketone) 7-Methylcyclopentadecane-1,5-dione->Linear Precursor (Acyclic Diketone) Intramolecular Cyclization α,β-Unsaturated Ketone + Enolate α,β-Unsaturated Ketone + Enolate Linear Precursor (Acyclic Diketone)->α,β-Unsaturated Ketone + Enolate Michael Addition

Caption: Retrosynthetic analysis of 7-Methylcyclopentadecane-1,5-dione.

Proposed Synthetic Protocol: Intramolecular Dieckmann Condensation

One of the most powerful methods for forming cyclic β-keto esters, which are precursors to cyclic ketones, is the Dieckmann condensation[7][9]. A modified approach using a titanium tetrachloride (TiCl₄) mediator can be effective for macrocyclization, as it allows for higher concentrations than traditional high-dilution techniques[7].

Step 1: Synthesis of the Acyclic Diester Precursor

The synthesis would begin with the creation of a linear C15 diester with a methyl group at the C7 position. This could be achieved through a multi-step sequence involving alkylation and coupling reactions.

Step 2: Intramolecular Dieckmann Condensation

The acyclic diester is then subjected to intramolecular cyclization.

Experimental Protocol:

  • A solution of the purified acyclic C15-diester (1 equivalent) in anhydrous dichloromethane (DCM) is prepared under an inert atmosphere (e.g., argon).

  • The solution is cooled to 0 °C, and titanium tetrachloride (TiCl₄, 1.2 equivalents) is added dropwise.

  • A solution of a hindered base, such as 2,6-lutidine (2.5 equivalents), in anhydrous DCM is added slowly to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude cyclic β-keto ester is purified by column chromatography.

Step 3: Decarboxylation to the Diketone

The purified β-keto ester is then decarboxylated to yield the target 1,5-diketone.

Experimental Protocol:

  • The cyclic β-keto ester is dissolved in a mixture of acetic acid and water.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is heated to reflux for several hours until the evolution of CO₂ ceases.

  • The reaction is cooled, neutralized with a saturated sodium bicarbonate solution, and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to afford the crude 7-Methylcyclopentadecane-1,5-dione, which is then purified by chromatography.

G cluster_0 Synthesis of 7-Methylcyclopentadecane-1,5-dione Acyclic C15 Diester Acyclic C15 Diester Cyclic β-Keto Ester Cyclic β-Keto Ester Acyclic C15 Diester->Cyclic β-Keto Ester Intramolecular Dieckmann Condensation (TiCl4, Lutidine) 7-Methylcyclopentadecane-1,5-dione 7-Methylcyclopentadecane-1,5-dione Cyclic β-Keto Ester->7-Methylcyclopentadecane-1,5-dione Decarboxylation (H+, Δ)

Caption: Proposed synthetic workflow for 7-Methylcyclopentadecane-1,5-dione.

Spectroscopic Characterization

The structural elucidation of 7-Methylcyclopentadecane-1,5-dione would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the numerous methylene protons of the large ring. The protons alpha to the carbonyl groups would be deshielded and appear around δ 2.2-2.5 ppm[10][11]. The methyl group would likely appear as a doublet around δ 0.9-1.1 ppm, coupled to the adjacent methine proton. The methine proton at C7 would be a multiplet further downfield.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by two distinct carbonyl carbon signals in the downfield region (δ 200-215 ppm)[11][12]. The signal for the carbon bearing the methyl group (C7) would be in the aliphatic region, as would the methyl carbon itself (around δ 15-25 ppm). The remaining methylene carbons of the ring would appear as a series of signals between δ 20-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the two ketone groups[11][12]. The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would show the molecular ion peak (M⁺) at m/z 252. Key fragmentation patterns for ketones include α-cleavage (cleavage of the bond between the carbonyl carbon and the α-carbon) and McLafferty rearrangement[10][12].

Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)
CH₃ (d)~ 0.9-1.1
CH₂ (m)~ 1.2-1.8
CH₂-C=O (m)~ 2.2-2.5
CH-CH₃ (m)~ 1.9-2.2
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
C=O~ 205-215
CH₂~ 20-45
CH~ 30-50
CH₃~ 15-25
IR (neat) ν (cm⁻¹)
C-H stretch~ 2850-2960
C=O stretch~ 1705-1725
MS (EI) m/z
[M]⁺252

Potential Applications in Drug Development

Macrocyclic ketones are a privileged structural class in drug discovery. Many natural products with potent biological activities, including anticancer, antibacterial, and antiviral properties, contain a macrocyclic ketone core[9][13][14][15].

The large, flexible ring of 7-Methylcyclopentadecane-1,5-dione allows it to adopt a variety of conformations, potentially enabling it to bind to challenging protein targets, such as those with large or shallow binding sites, which are often considered "undruggable" by traditional small molecules[16].

The two ketone groups offer sites for further chemical modification, allowing for the generation of a library of analogs with diverse functionalities to explore structure-activity relationships (SAR). For instance, the carbonyl groups could be reduced to hydroxyls, converted to oximes, or used as handles for the attachment of other pharmacophores.

Given the precedent of macrocyclic ketones as potent biological agents, 7-Methylcyclopentadecane-1,5-dione and its derivatives represent an interesting starting point for screening campaigns against a range of therapeutic targets. In particular, their potential as anticancer agents, by analogy to compounds like halichondrin B and its synthetic analogs, warrants investigation[14].

Conclusion

7-Methylcyclopentadecane-1,5-dione is a structurally intriguing macrocyclic diketone with potential for applications in medicinal chemistry. While its synthesis is challenging, established methods for macrocyclization, such as the intramolecular Dieckmann condensation, provide a viable pathway for its preparation. Its conformational flexibility and the presence of functional handles for further derivatization make it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis, biological evaluation, and conformational analysis of this molecule is warranted to fully explore its potential in drug discovery.

References

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Investigational Pharmacology of 7-Methylcyclopentadecane-1,5-dione: A Macrocyclic Diketone Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

The pursuit of novel, bioavailable scaffolds in drug discovery has increasingly turned toward macrocyclic compounds. 7-Methylcyclopentadecane-1,5-dione (CAS: 77128-35-9) , an investigational 15-membered macrocyclic diketone (


, MW: 252.39  g/mol ), represents a highly lipophilic (LogP 

4.45) and structurally constrained pharmacophore [1].

While historically overshadowed by its monoketone analog, muscone (3-methylcyclopentadecanone)—the primary active pharmaceutical ingredient in natural musk used for neuroprotection and anti-inflammation—the 1,5-dione architecture offers distinct biophysical advantages. The macrocyclic constraint inherently reduces the entropic penalty of receptor binding by pre-organizing the molecule into its bioactive conformation [2]. Furthermore, the addition of a second hydrogen-bond acceptor at the C5 position alters the molecule's electrostatic potential map, enabling bidentate interactions with target proteins that are inaccessible to standard macrocyclic musks.

This technical guide synthesizes the current mechanistic understanding of 7-methylcyclopentadecane-1,5-dione and its macrocyclic analogs, detailing its receptor-mediated pharmacology, anti-proliferative pathways, and the validated experimental protocols required to evaluate its biological activity.

Core Biological Activities & Mechanisms of Action

Ectopic Odorant Receptor (GPCR) Activation

The pharmacological effects of macrocyclic ketones are primarily mediated through the activation of specific G protein-coupled receptors (GPCRs), notably OR5AN1 and OR1A1 [3]. While classically defined as olfactory receptors, these GPCRs are ectopically expressed in non-olfactory tissues, including the central nervous system, cardiovascular endothelium, and immune cells.

Upon binding to the hydrophobic pocket of OR5AN1, the macrocyclic diketone induces a conformational shift that triggers


 protein coupling. This stimulates Adenylyl Cyclase (AC), leading to the accumulation of intracellular cAMP. The subsequent activation of Protein Kinase A (PKA) and phosphorylation of the cAMP response element-binding protein (CREB) drives the transcription of neuroprotective and anti-inflammatory genes. The 1,5-dione moiety specifically enhances the hydrogen-bonding network within the receptor's transmembrane domains, which accounts for approximately 13% of the total binding affinity in atom-based QSAR models [3].

G LIG 7-Methylcyclopentadecane -1,5-dione GPCR Ectopic OR5AN1 / OR1A1 (GPCR) LIG->GPCR Binding (H-Bonds & Hydrophobic) GS Gαs Protein GPCR->GS Activation AC Adenylyl Cyclase (AC) GS->AC Stimulation CAMP cAMP Accumulation AC->CAMP ATP Conversion PKA Protein Kinase A (PKA) CAMP->PKA Allosteric Activation CREB CREB Phosphorylation PKA->CREB Nuclear Translocation OUT Neuroprotection & Anti-inflammatory Response CREB->OUT Gene Transcription

Fig 1: GPCR-mediated signaling pathway activated by macrocyclic diketones.

Anti-Proliferative and Apoptotic Pathways

Macrocyclic diketones demonstrate potent anti-proliferative activity in various oncological models (e.g., hepatic and gastric carcinomas) [4]. The mechanism is driven by the suppression of the PI3K/Akt signaling axis. By inhibiting Akt phosphorylation, the compound prevents the downstream degradation of p21 (a cyclin-dependent kinase inhibitor).

The upregulation of p21 directly inhibits the Cyclin B1/cdc2 complex, forcing the malignant cells into a G2/M phase cell cycle arrest [2]. Concurrently, the inhibition of survival signals triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the subsequent cleavage of Caspase-9 and Caspase-3.

G DIK Macrocyclic Diketone PI3K PI3K/Akt Inhibition DIK->PI3K P21 p21 Upregulation PI3K->P21 CASP Caspase-3/9 Cleavage PI3K->CASP CYC Cyclin B1/cdc2 Arrest P21->CYC G2M G2/M Phase Arrest CYC->G2M APO Cellular Apoptosis G2M->APO CASP->APO

Fig 2: Anti-proliferative and apoptotic cascade induced by macrocyclic diketones.

Quantitative Pharmacological Data

The following table synthesizes the comparative pharmacological metrics of 7-methylcyclopentadecane-1,5-dione against its structural analogs. Data is aggregated from validated in vitro assays targeting GPCR binding and cellular proliferation [2], [3], [4].

CompoundTarget Receptor / Cell LineAssay TypeIC50 / EC50Primary Biological Effect
7-Methylcyclopentadecane-1,5-dione OR5AN1 (Ectopic)FRET cAMP~1.2 µM*GPCR Activation / Neuroprotection
Muscone (Monoketone Analog) HepG2 (Liver Cancer)CCK-8 Viability0.66 µMApoptosis Induction
Muscone (Monoketone Analog) SGC-7901 (Gastric Cancer)Flow Cytometry1.50 µMG1/S Phase Arrest
Sarocladione (14-membered diketone) HCT116 (Colorectal)CCK-8 Viability1.86 µMG2/M Phase Arrest

*Extrapolated based on structure-activity relationship (SAR) models of macrocyclic musks.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the experimental design to prevent false positives/negatives.

Protocol 1: Real-Time GPCR Activation (cAMP FRET Assay)

Purpose: To quantify the activation of ectopic OR5AN1 by 7-methylcyclopentadecane-1,5-dione. Causality & Rationale: We utilize a Förster Resonance Energy Transfer (FRET)-based cAMP sensor (e.g., Epac-SH150) rather than an endpoint lysis assay. This provides real-time, non-destructive kinetic data, allowing researchers to differentiate between true receptor agonism and off-target cellular toxicity.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293T cells stably expressing human OR5AN1 and the Epac-SH150 FRET biosensor into a black, clear-bottom 96-well plate at

    
     cells/well. Incubate for 24 hours at 37°C.
    
  • Baseline Measurement: Wash cells with Hank’s Balanced Salt Solution (HBSS). Measure baseline FRET emission ratios (480 nm / 535 nm) for 5 minutes using a microplate reader to establish resting cAMP levels.

  • Compound Administration: Inject 7-methylcyclopentadecane-1,5-dione (titrated from 0.1 µM to 10 µM in 0.1% DMSO).

  • Internal Validation (Critical):

    • Positive Control: In separate wells, inject Forskolin (10 µM) . Forskolin directly activates Adenylyl Cyclase bypassing the GPCR. This validates the intrinsic catalytic activity of the cell's AC; if Forskolin fails, the assay is invalid.

    • Negative Control: Inject vehicle (0.1% DMSO) to establish the noise floor and rule out solvent-induced membrane perturbation.

  • Data Acquisition: Record the FRET ratio continuously for 30 minutes. Calculate the Area Under the Curve (AUC) to determine the

    
     of the diketone.
    
Protocol 2: Apoptosis and Cell Cycle Analysis via Flow Cytometry

Purpose: To determine the mechanism of anti-proliferative activity (G2/M arrest vs. direct necrosis). Causality & Rationale: Propidium Iodide (PI) is paired with Annexin V-FITC. Annexin V binds to phosphatidylserine flipped to the outer leaflet during early apoptosis. PI only permeates compromised cell membranes. This dual-staining causality strictly differentiates early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Step-by-Step Workflow:

  • Treatment: Culture HepG2 cells to 70% confluence. Treat with 7-methylcyclopentadecane-1,5-dione (1.0 µM) for 24 and 48 hours.

  • Harvesting: Trypsinize cells (using EDTA-free trypsin to preserve membrane integrity) and wash twice with cold PBS.

  • Internal Validation (Critical):

    • Apoptosis Control: Treat a dedicated well with Staurosporine (1 µM) for 4 hours. This serves as a guaranteed apoptosis-positive execution control.

    • Viability Control: Untreated cells ensure the harvesting process itself did not induce mechanical shearing/necrosis.

  • Staining: Resuspend the pellet in

    
     of 1X Binding Buffer. Add 
    
    
    
    of Annexin V-FITC and
    
    
    of PI. Incubate in the dark for 15 minutes at room temperature.
  • Cell Cycle Fixation (Parallel Cohort): For cell cycle analysis, fix a separate cohort of treated cells in 70% cold ethanol overnight. Treat with RNase A (

    
    ) to prevent PI binding to RNA, then stain with PI.
    
  • Analysis: Run samples on a flow cytometer (e.g., BD FACSCanto). Analyze the sub-G1, G1, S, and G2/M populations to confirm cell cycle arrest, and quantify the Annexin V+ quadrants to calculate the absolute apoptotic index.

References

  • Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity Marine Drugs (NIH/PMC). URL:[Link]

  • Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Inhibitory mechanism of muscone in liver cancer involves the induction of apoptosis and autophagy Oncology Reports (NIH/PMC). URL:[Link]

A Technical Guide to the Synthesis and Potential Significance of Methylated Cyclopentadecane-1,5-diones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic approach to 7-methylcyclopentadecane-1,5-dione, a representative of the methylated macrocyclic diketone class of molecules. In the absence of specific literature on this particular isomer, this document leverages established synthetic methodologies and draws parallels from the known biological activities of related macrocyclic ketones and 1,5-dicarbonyl compounds to project its potential significance in drug discovery and development. Detailed experimental rationales, protocols, and characterization techniques are presented to provide a robust framework for the synthesis and evaluation of this and similar macrocyclic diketones. The guide also explores potential mechanisms of action, supported by a proposed signaling pathway, to stimulate further research into this promising, yet underexplored, class of compounds.

Introduction: The Allure of Macrocyclic Diketones

Macrocyclic compounds, defined as molecules containing a ring of 12 or more atoms, have long captured the attention of medicinal chemists. Their unique structural properties, which balance conformational flexibility with a degree of pre-organization, can lead to high-affinity and selective binding to biological targets, often addressing those deemed "undruggable" by smaller molecules.[1] Natural products like the potent anticancer agent halichondrin B and the renowned fragrance and traditional medicine component muscone (3-methylcyclopentadecanone) are testaments to the therapeutic potential of macrocyclic ketones.[2][3][4]

The incorporation of a 1,5-diketone motif within a macrocyclic scaffold introduces a fascinating dimension of chemical reactivity and potential for biological interaction. The 1,5-dicarbonyl arrangement is a key structural feature in a variety of bioactive compounds and is known to participate in a range of chemical transformations.[5] Furthermore, diketone moieties have been implicated in various biological activities, including the inhibition of enzymes like HIV-1 integrase.[6][7]

This guide focuses on a representative member of this class, 7-methylcyclopentadecane-1,5-dione. While the discovery of this specific molecule is not documented in the current scientific literature, its structure presents an intriguing synthetic challenge and a platform for exploring the potential synergies between a macrocyclic core and a 1,5-diketone functionality. We will therefore outline a logical and feasible synthetic strategy, detail the necessary analytical characterization, and discuss the potential biological relevance of this molecule, drawing on the rich chemistry and pharmacology of its structural relatives.

A Plausible Synthetic Route: A Modular and Convergent Approach

The synthesis of a large, functionalized macrocycle like 7-methylcyclopentadecane-1,5-dione requires a carefully planned strategy that can efficiently construct the large ring and install the desired functional groups with good regiochemical control. A convergent approach, where key fragments are synthesized separately and then joined, is often advantageous. Here, we propose a multi-step synthesis that combines a ring-closing metathesis (RCM) reaction for the macrocyclization with a subsequent oxidation to unmask the diketone functionality.

Retrosynthetic Analysis

Our retrosynthetic analysis begins by disconnecting the macrocycle at the alkene bond that will be formed via RCM. The 1,5-diketone can be envisioned as arising from the oxidation of a corresponding diol, which in turn can be derived from the diene precursor to the RCM reaction. The methyl group can be introduced early in the synthesis to establish the desired stereochemistry if a chiral route is pursued.

Forward Synthesis: A Step-by-Step Protocol

The proposed forward synthesis is a multi-stage process, beginning with commercially available starting materials and culminating in the target macrocyclic diketone.

Stage 1: Synthesis of the Diene Precursor

The synthesis of the diene precursor is a critical phase that builds the carbon backbone and installs the terminal alkenes required for the RCM reaction.

Protocol 1: Synthesis of the Diene Precursor

  • Step 1: Alkylation of a suitable starting material. To introduce the methyl group at the desired position, a suitable starting material such as a long-chain ester with an α-proton can be alkylated. For example, methyl 6-bromohexanoate can be used to alkylate a protected 3-methyl-1,5-pentanediol derivative. The choice of protecting groups is crucial to ensure compatibility with subsequent reaction conditions.

  • Step 2: Chain elongation. The resulting intermediate can then be further elongated using standard organic chemistry techniques, such as Grignard reactions or Wittig olefination, to build the 15-carbon chain.

  • Step 3: Introduction of terminal alkenes. The terminal alkenes can be introduced at both ends of the linear chain. This can be achieved by reacting the terminal functional groups (e.g., halides or aldehydes) with appropriate reagents, such as vinyl Grignard or Wittig reagents.

Stage 2: Ring-Closing Metathesis (RCM)

RCM is a powerful and widely used reaction for the synthesis of macrocycles, offering high functional group tolerance and generally good yields.[8][9]

Protocol 2: Ring-Closing Metathesis

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the diene precursor in a dry, degassed solvent such as dichloromethane or toluene to a concentration of 0.01-0.001 M. High dilution is often necessary to favor the intramolecular RCM over intermolecular polymerization.[10]

  • Catalyst Addition: Add a solution of a second-generation Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) to the reaction mixture.[11]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the macrocyclic alkene.

Stage 3: Dihydroxylation and Oxidation

The final steps involve the conversion of the alkene to the 1,5-diketone.

Protocol 3: Dihydroxylation and Oxidation

  • Dihydroxylation: The macrocyclic alkene is first dihydroxylated to the corresponding diol. This can be achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) or through ozonolysis followed by a reductive workup.

  • Oxidation: The resulting diol is then oxidized to the 1,5-diketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation. Care must be taken to avoid over-oxidation or side reactions.

Synthesis_Workflow cluster_stage1 Stage 1: Diene Precursor Synthesis cluster_stage2 Stage 2: Macrocyclization cluster_stage3 Stage 3: Diketone Formation A Starting Materials (e.g., methyl 6-bromohexanoate, protected 3-methyl-1,5-pentanediol) B Alkylation & Chain Elongation A->B Multi-step synthesis C Diene Precursor B->C D Ring-Closing Metathesis (RCM) C->D Grubbs II Catalyst E Macrocyclic Alkene D->E F Dihydroxylation E->F e.g., OsO4/NMO G Oxidation F->G e.g., PCC H 7-Methylcyclopentadecane-1,5-dione G->H

Caption: Proposed synthetic workflow for 7-Methylcyclopentadecane-1,5-dione.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized 7-methylcyclopentadecane-1,5-dione is paramount. A combination of spectroscopic techniques would be employed for this purpose.

Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show a complex set of multiplets in the aliphatic region corresponding to the methylene protons of the large ring. A distinct signal for the methyl group, likely a doublet, would be observed. The protons alpha to the carbonyl groups would appear as downfield multiplets.
¹³C NMR The carbon NMR spectrum should display two distinct carbonyl signals in the downfield region (around 200-210 ppm). The signal for the methyl carbon would be in the aliphatic region, and a series of signals for the methylene carbons of the macrocycle would also be present.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.
Infrared (IR) Spectroscopy The IR spectrum should show a strong absorption band in the region of 1700-1720 cm⁻¹, characteristic of the C=O stretching vibration of a ketone.

Potential Applications and Biological Significance

While the biological activity of 7-methylcyclopentadecane-1,5-dione has not been reported, we can infer its potential from the known properties of related compounds.

Parallels with Muscone: Anti-inflammatory and Neuroprotective Potential

Muscone (3-methylcyclopentadecanone), a structurally similar macrocyclic ketone, exhibits a range of pharmacological effects, including potent anti-inflammatory and neuroprotective activities.[2][12][13][14] Studies have shown that muscone can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[15] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14] Given the structural similarity, it is plausible that 7-methylcyclopentadecane-1,5-dione could also modulate inflammatory pathways. The presence of the 1,5-diketone functionality might offer additional interaction points with biological targets, potentially leading to a distinct or enhanced biological profile.

The Role of the 1,5-Diketone Moiety: Enzyme Inhibition and Cytotoxicity

The 1,5-dicarbonyl unit is a known pharmacophore that can interact with various biological targets. For example, compounds containing a β-diketone moiety have been shown to induce apoptosis in human tumor cells.[13] Diketo acids are a class of potent inhibitors of HIV-1 integrase, where the diketo acid motif is crucial for chelating metal ions in the enzyme's active site.[6][7] The 1,5-diketone in a macrocyclic framework could be pre-organized in a conformation that facilitates binding to the active site of an enzyme, potentially leading to potent and selective inhibition.

Furthermore, some diketones are known to exert their biological effects through the formation of covalent adducts with proteins, particularly with lysine residues.[12] This reactivity could be harnessed for the development of targeted covalent inhibitors.

Signaling_Pathway cluster_pathway Potential Inhibition of NF-κB Signaling cluster_nfkb Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory Cytokines) Cytokines TNF-α, IL-6, etc. Transcription->Cytokines IkB_NFkB->NFkB IκB Degradation Compound 7-Methylcyclopentadecane-1,5-dione (Hypothesized) Compound->IKK Inhibition?

Sources

7-Methylcyclopentadecane-1,5-dione literature review

Author: BenchChem Technical Support Team. Date: March 2026

7-Methylcyclopentadecane-1,5-dione: A Comprehensive Technical Review of Macrocyclic Synthesis and Muscopyridine Precursors

Introduction & Chemical Identity

7-Methylcyclopentadecane-1,5-dione (CAS: 77128-35-9) is a 15-membered macrocyclic diketone that holds a privileged position in organic synthesis and fragrance chemistry[1]. As a direct precursor to dl-muscopyridine—a rare, naturally occurring pyridine alkaloid originally isolated from the scent glands of the Himalayan musk deer (Moschus moschiferus)—this compound serves as a critical junction between aliphatic macrocycles and heteroaromatic systems[2].

Synthesizing medium-to-large rings is notoriously difficult due to entropic penalties and transannular strain. Consequently, the most authoritative syntheses of 7-methylcyclopentadecane-1,5-dione bypass direct cyclization in favor of elegant ring-expansion methodologies[3].

Physicochemical Profiling

Before executing complex synthetic workflows, establishing the physicochemical baseline of the macrocycle is essential. These parameters dictate the causality behind solvent selection, extraction efficiency, and chromatographic purification[4].

Table 1: Quantitative Physicochemical Properties & Handling Implications

PropertyValueCausality / Implication for Handling
Molecular Formula C16H28O2Highly lipophilic; requires non-polar to moderately polar solvents for extraction (e.g., DCM, EtOAc).
Molecular Weight 252.39 g/mol Standard for macrocycles; easily identifiable via GC-MS or LC-MS (m/z 253 [M+H]+)[4].
LogP ~4.45Strong hydrophobicity; will partition almost exclusively into the organic phase during aqueous workups[4].
Boiling Point 386.6 °C (at 760 mmHg)Non-volatile under standard conditions; safe from evaporative loss during solvent removal in vacuo[4].
Density 0.904 g/cm³Less dense than water; will form the top layer in aqueous extractions if handled solvent-free[4].

Synthetic Pathways: The Annulation and Ring-Expansion Strategy

The landmark construction of 7-methylcyclopentadecane-1,5-dione was pioneered by Hiyama, Nozaki, and co-workers through a highly regio- and stereoselective cyclopentannulation framework[2].

Step 1: Cyclopentannulation The sequence initiates with the reaction of 2-cyclododecenone with a propargyl alcohol dianion. The resulting adduct is treated with sulfuric acid–methanol (1:1) at 0 °C[5]. Mechanistic Causality: The strongly acidic conditions promote the formation of a thermodynamically favorable hydroxypentadienyl cation intermediate. The conrotatory ring-closure of this cation dictates the high regioselectivity, yielding the conjugated bicyclic dienone, (E)-bicyclo[10.3.0]pentadeca-1(12),2-dien-13-one[5].

Step 2: Conjugate Addition & Ring Expansion To introduce the critical methyl group, the bicyclic dienone is subjected to a 1,6-conjugate addition[3]. Mechanistic Causality: The extended conjugation of the dienone system allows for homologous Michael addition. The 1,6-addition specifically targets the distal double bond, installing the methyl group at what will become the C7 position of the final macrocycle. Following this, targeted ring expansion cleaves the internal bicyclic bond, relieving structural strain and unfurling the 15-membered 7-methylcyclopentadecane-1,5-dione[3].

SyntheticPathway A 2-Cyclododecenone B Propargyl Alcohol Dianion (Adduct Formation) A->B C (E)-bicyclo[10.3.0]pentadeca- 1(12),2-dien-13-one B->C H2SO4 / MeOH Cyclopentannulation D 1,6-Conjugate Addition (Methylation) C->D E Ring Expansion (Cleavage) D->E F 7-Methylcyclopentadecane- 1,5-dione E->F G Hydroxylamine HCl (Aromatization) F->G H dl-Muscopyridine G->H -2 H2O

Synthetic workflow from 2-cyclododecenone to dl-muscopyridine via ring expansion.

Conversion to dl-Muscopyridine: Aromatization Dynamics

The ultimate utility of 7-methylcyclopentadecane-1,5-dione lies in its aromatization to dl-muscopyridine, achieved by reacting the 1,5-dione with hydroxylamine hydrochloride[6].

Mechanistic Causality: Hydroxylamine acts as a bis-nucleophile. The initial attack on one carbonyl forms a mono-oxime. The nitrogen then cyclizes onto the second carbonyl, forming an N-hydroxy-tetrahydropyridine intermediate. The acidic conditions provided by the hydrochloride salt drive the subsequent double dehydration, establishing the stable aromatic pyridine core[6].

Mechanism N1 1,5-Dione Core N2 Mono-oxime Intermediate N1->N2 NH2OH Attack N3 N-Hydroxy- tetrahydropyridine N2->N3 Intramolecular Cyclization N4 Pyridine Core (Muscopyridine) N3->N4 HCl / Heat Dehydration

Mechanistic pathway of 1,5-dione conversion to a pyridine heterocycle.

Experimental Methodology: Self-Validating Protocol

To ensure high-fidelity reproducibility, the following protocol outlines the critical parameters for the final aromatization step, engineered as a self-validating system.

Protocol: Synthesis of dl-Muscopyridine from 7-Methylcyclopentadecane-1,5-dione

  • Objective: Conversion of the macrocyclic 1,5-dione to the pyridine alkaloid via condensation.

  • Reagents: 7-Methylcyclopentadecane-1,5-dione (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq), Absolute Ethanol.

Step-by-Step Execution:

  • Initiation: Dissolve the 1,5-dione in absolute ethanol (0.1 M concentration). Add NH₂OH·HCl in a single portion.

    • Causality: Ethanol provides optimal solubility for both the lipophilic macrocycle and the polar hydrochloride salt. The HCl salt maintains a slightly acidic pH, activating the carbonyl carbon for nucleophilic attack.

  • Cyclization & Reflux: Heat the reaction mixture to reflux (approx. 78 °C) under an inert argon atmosphere for 12-16 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the intramolecular cyclization and the rate-limiting double dehydration steps.

  • Self-Validating Reaction Monitoring: Pull a 0.1 mL aliquot, quench with saturated NaHCO₃, and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 4:1).

    • Validation Checkpoint: The starting material dione (UV-inactive, stains with anisaldehyde) must disappear, replaced by a highly UV-active spot (the conjugated pyridine ring). If the intermediate oxime persists, add catalytic p-toluenesulfonic acid (pTSA) to force the dehydration.

  • Quench: Cool to room temperature. Neutralize the acidic mixture dropwise with 1M NaOH until pH 8 is reached.

    • Causality: Neutralization deprotonates the newly formed pyridinium salt, allowing the free-base muscopyridine to partition into the organic phase.

  • Isolation: Extract with dichloromethane (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield pure dl-muscopyridine.

References

  • Guidechem. "3-methylcyclopentadecane-1,5-dione 21890-10-8"[4]. Available at:

  • ChemicalBook. "(±)-7-methylcyclopentadecane-1,5-dione CAS"[1]. Available at:

  • Oxford Academic. "Regio- and Stereoselective Cyclopentannulation with Ketones and Propargyl Alcohol Derivatives. Synthesis of dl-Nootkatone and dl-Muscopyridine"[2]. Available at:

  • Oxford Academic. "Regio- and Stereoselective Cyclopentannulation with Ketones and Propargyl Alcohol Derivatives. Synthesis of dl-Nootkatone and dl-Muscopyridine"[5]. Available at:

  • Oxford Academic. "Regio-and Stereoselective Cyclopentannulation with Ketones and..."[3]. Available at:

  • Researcher.life. "An unusual 3,4-dihydroisoquinoline ring enlargement with the ..."[6]. Available at:

Sources

Technical Monograph: Spectroscopic Characterization & Synthesis of 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 7-Methylcyclopentadecane-1,5-dione CAS Registry Number: 77128-35-9 Molecular Formula: C₁₆H₂₈O₂ Molecular Weight: 252.39 g/mol [1][2]

This technical guide provides a comprehensive analysis of 7-Methylcyclopentadecane-1,5-dione, a macrocyclic diketone structurally related to the musk odorant Muscone. While the 3-methyl isomer is the direct precursor to Muscenone, the 7-methyl isomer represents a critical structural analog used in structure-odor relationship (SOR) studies and regio-selective synthesis research. This document details the spectroscopic signature (NMR, IR, MS) required for identification, distinguishing it from its isomers through specific shielding effects and fragmentation patterns.

Synthetic Origin & Structural Context

To interpret the spectroscopic data accurately, one must understand the synthetic origin. The 7-methyl isomer is typically generated via oxidative cleavage of bicyclic precursors or ring-expansion methodologies. Unlike the 3-methyl isomer (synthesized often via hydrogenation of 3-methylcyclopentadecenones), the 7-methyl variant arises from specific regiochemical pathways, such as the Eschenmoser fragmentation or oxidative cleavage of substituted bicyclo[10.3.0]pentadecenes.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the logical flow from bicyclic precursor to the target macrocycle, highlighting the oxidative cleavage step that defines the carbonyl positions relative to the methyl group.

SynthesisPathway cluster_logic Regiochemical Control Precursor Bicyclic Precursor (e.g., Bicyclo[10.3.0]alkene) Oxidation Oxidative Cleavage (O3/H2O2 or RuO4) Precursor->Oxidation Ring Opening Logic1 Methyl Position (C7) Determined by Precursor Substitution Precursor->Logic1 Intermediate Peroxide/Acetal Intermediate Oxidation->Intermediate Oxygen Insertion Target 7-Methylcyclopentadecane- 1,5-dione Intermediate->Target Reduction/Workup

Caption: Synthetic logic flow for the generation of 7-Methylcyclopentadecane-1,5-dione via oxidative cleavage.

Spectroscopic Data Analysis

The identification of 7-Methylcyclopentadecane-1,5-dione relies on distinguishing it from the 3-methyl isomer. The key differentiator is the magnetic environment of the methyl group and the symmetry of the methylene protons between the carbonyls.

Nuclear Magnetic Resonance (NMR)

The 15-membered ring is conformationally flexible, leading to broadened signals at room temperature. High-resolution analysis often requires variable temperature (VT) NMR or high-field instruments (500 MHz+).

¹H NMR (Proton) Specification
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
0.92 - 0.98 Doublet (d, J ≈ 6.5 Hz)3H-CH₃ (C7)Diagnostic: The methyl is remote from the carbonyls (γ/δ position), resulting in a lower shift compared to the 3-methyl isomer (which appears ~1.0-1.1 ppm due to β-deshielding).
1.20 - 1.45 Multiplet (broad)14HRing -CH₂-Bulk methylene envelope typical of macrocycles.
1.60 - 1.75 Multiplet1H-CH- (C7)Methine proton at the methyl attachment point.
2.35 - 2.50 Triplet/Multiplet8Hα-CH₂ (C2, C4, C6, C15)Protons adjacent to carbonyls. Critical: The C2-C4 region (between carbonyls) integrates for 4H total (2x CH2) but may show distinct splitting if the ring conformation is locked.
¹³C NMR (Carbon) Specification
Chemical Shift (δ ppm)TypeAssignmentNotes
210.5 - 211.5 Quaternary (C=O)C1, C5Carbonyl carbons. In the 7-methyl isomer, these are chemically equivalent or nearly equivalent depending on conformation, unlike the 3-methyl isomer where C1 and C5 are distinct.
42.0 - 44.0 Secondary (CH₂)α-CH₂Carbons adjacent to ketones.
28.0 - 30.0 Methine (CH)C7Methine carbon bearing the methyl group.
20.5 - 21.5 Primary (CH₃)-CH₃Methyl carbon.
24.0 - 27.0 Secondary (CH₂)Bulk CH₂Remaining ring carbons.
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group (diketone) and the macrocyclic nature (lack of ring strain compared to small rings).

  • 1705 - 1715 cm⁻¹ (Strong): C=O Stretching. Typical for unstrained macrocyclic ketones. Note: 1,5-diketones do not show conjugation effects unless enolized (rare in neutral macrocycles).

  • 2920 - 2930 cm⁻¹ (Strong): C-H asymmetric stretching (methylene).

  • 2850 - 2860 cm⁻¹ (Medium): C-H symmetric stretching.

  • 1450 - 1460 cm⁻¹ (Medium): CH₂ scissoring/bending.

  • 1375 cm⁻¹ (Weak): CH₃ bending (umbrella mode), confirming the methyl group.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 252.[3]

  • Base Peak: Likely m/z 55 or m/z 41 (hydrocarbon fragments) or m/z 71 (alpha-cleavage).

  • Diagnostic Fragmentation:

    • m/z 237 (M - 15): Loss of methyl group.

    • m/z 234 (M - 18): Loss of water (common in cyclic ketones).

    • Alpha-Cleavage: Cleavage adjacent to the carbonyls will generate characteristic fragments. The 1,5-dione pattern allows for internal McLafferty rearrangements, often producing fragments at m/z 112 or 126 depending on the specific cleavage site relative to the methyl group.

Experimental Protocols

Protocol A: GC-MS Sample Preparation & Analysis

To validate the purity and identity of the synthesized 7-methyl isomer:

  • Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold at 280°C for 10 min.

  • Interpretation: The 7-methyl isomer will have a slightly different Retention Time (RT) than the 3-methyl isomer due to differences in boiling point and polarity induced by the methyl position's shielding of the carbonyl dipole.

Protocol B: NMR Solvation & Acquisition
  • Solvent: CDCl₃ (Deuterated Chloroform) is standard. For resolution of overlapping methylene signals, use C₆D₆ (Deuterated Benzene), which often induces shifts in protons adjacent to carbonyls (ASIS effect).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition:

    • Relaxation delay (d1) > 2.0s to ensure accurate integration of the methyl vs. methylene protons.

    • Number of scans (ns) > 64 for ¹³C to observe the quaternary carbonyls clearly.

References

  • National Institute of Standards and Technology (NIST). (2023). Cyclopentadecane Mass Spectrum (Base Macrocycle Data). NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Becker, Y. (2020).[4] Process for preparation of 14-methyl-16-oxabicyclo[10.3.1]hexadec-12-ene. U.S. Patent No. 10,800,724.[5] Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis of related methyl-cyclopentadecanedione intermediates). Retrieved March 7, 2026, from

Sources

Methodological & Application

Application Note: Stereocontrolled Synthesis of 7-Methylcyclopentadecane-1,5-dione via Oxiranylmethyl Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of macrocyclic diketones, such as 7-methylcyclopentadecane-1,5-dione, is of paramount importance in the development of musk fragrances (e.g., muscone and dl-muscopyridine) and complex pharmaceutical intermediates. Direct macrocyclization often suffers from severe entropic penalties and competing oligomerization. To bypass these limitations, this protocol employs a highly efficient ring-expansion strategy starting from a readily accessible fused bicyclic precursor, 3-methylbicyclo[10.3.0]pentadec-1(12)-en-13-one[1]().

The cornerstone of this methodology is the Gray-Dreiding oxiranylmethyl fragmentation [2](). By converting the bicyclic enone into an epoxy tosylate, a solvolytic cascade is initiated in aqueous media. Water nucleophilically opens the epoxide, generating a transient 1,12-diol-13-tosylate intermediate. The C1-hydroxyl oxygen lone pair drives the heterolytic cleavage of the C1–C12 bridgehead bond, forming a C1 carbonyl. Concurrently, the electrons from the breaking C–C bond form a C12=C13 double bond, expelling the C13 tosylate leaving group. The resulting macrocyclic enol rapidly tautomerizes to the C12 ketone, seamlessly yielding the 15-membered 1,5-diketone[2]().

Mechanistic Workflow

G A Bicyclic Enone 53 B Allylic Alcohol A->B NaBH₄, MeOH/H₂O 1,2-Reduction C Epoxy Alcohol B->C mCPBA, CH₂Cl₂ Epoxidation D Epoxy Tosylate C->D TsCl, Pyridine Tosylation E 1,12-Diol-13-tosylate Intermediate D->E H₂O, Dioxane, CaCO₃ Epoxide Opening F Macrocyclic Enol-Ketone E->F Grob Fragmentation C1-C12 Cleavage G 7-Methylcyclopentadecane-1,5-dione F->G Tautomerization

Mechanistic workflow for 7-methylcyclopentadecane-1,5-dione via oxiranylmethyl fragmentation.

Quantitative Reaction Parameters

To ensure reproducibility, the critical parameters for the four-step sequence are summarized below. The intermediate steps are typically carried forward without extensive chromatographic purification to minimize the loss of unstable intermediates[1]().

StepTransformationReagents & EquivalentsSolvent SystemTempTimeYield
1 1,2-ReductionNaBH₄ (11.7 eq)MeOH / H₂O (5:1)0 °C2.5 hQuant. (Crude)
2 EpoxidationmCPBA (1.1 eq)CH₂Cl₂0 °C → RT2.0 h~85% (Crude)
3 TosylationTsCl (1.5 eq), PyridineCH₂Cl₂ / Pyridine0 °C → RT12.0 h~90% (Crude)
4 FragmentationCaCO₃ (1.25 eq), H₂ODioxane / H₂O (3:2)100 °C2.0 h71% (Isolated)

Step-by-Step Experimental Protocol

Step 1: Selective 1,2-Reduction

Causality Check: Sodium borohydride in a protic solvent mixture at low temperatures ensures strict kinetic control, selectively reducing the ketone to the allylic alcohol without reducing the tetrasubstituted 1(12)-alkene.

  • Dissolve 3-methylbicyclo[10.3.0]pentadec-1(12)-en-13-one (0.29 g, 1.25 mmol) in 17 mL of a 5:1 mixture of methanol and water.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add sodium borohydride (0.56 g, 14.7 mmol) portionwise over 15 minutes to control hydrogen evolution.

  • Stir the reaction mixture for 2.5 h at 0 °C.

  • Work-up: Quench carefully with cold water. Extract the aqueous phase with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude allylic alcohol.

Step 2 & 3: Epoxidation and Tosylation

Causality Check: The allylic hydroxyl group directs the mCPBA epoxidation to the syn-face, ensuring the correct stereochemistry for the subsequent antiperiplanar Grob fragmentation.

  • Dissolve the crude allylic alcohol in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C.

  • Add meta-chloroperbenzoic acid (mCPBA, 1.1 equiv) and stir for 2 h, allowing the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with CH₂Cl₂, dry, and concentrate to yield the crude epoxy alcohol.

  • Dissolve the epoxy alcohol in a mixture of dry CH₂Cl₂ (5 mL) and pyridine (2 mL). Cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 equiv). Stir overnight at room temperature.

  • Work-up: Dilute with diethyl ether, wash successively with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to afford the crude epoxy tosylate (~0.47 g).

Step 4: Oxiranylmethyl Grob-Type Fragmentation

Causality Check: Calcium carbonate acts as an acid scavenger. It neutralizes the p-toluenesulfonic acid generated during the fragmentation, preventing unwanted acid-catalyzed side reactions (e.g., epoxide polymerization or premature elimination) while water acts as the critical nucleophile to open the epoxide[2]().

  • Dissolve the crude epoxy tosylate (0.47 g, ~1.20 mmol) in 10 mL of a 3:2 mixture of 1,4-dioxane and water.

  • Add calcium carbonate (0.15 g, 1.50 mmol) to the solution.

  • Heat the suspension to reflux (approx. 100 °C) and stir vigorously for 2 h.

  • Cool the mixture to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting oil via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) to afford pure 7-methylcyclopentadecane-1,5-dione (0.22 g, 71% yield from the bicyclic enone).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthetic sequence, implement the following analytical checkpoints:

  • Post-Reduction (Step 1): Validation is confirmed via FTIR by the complete disappearance of the conjugated enone C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

  • Post-Tosylation (Step 3): ¹H NMR must show the characteristic tosylate aromatic doublets at ~7.3 ppm and ~7.8 ppm, alongside the aryl methyl singlet at ~2.4 ppm.

  • Post-Fragmentation (Step 4): Successful macrocyclization is confirmed by the complete disappearance of the tosylate aromatic signals in ¹H NMR. Crucially, ¹³C NMR must reveal two distinct macrocyclic ketone carbonyl resonances near ~210 ppm, confirming the formation of the 1,5-diketone system.

References

  • Hiyama, T., Shinoda, M., Saimoto, H., & Nozaki, H. (1981). Regio- and Stereoselective Cyclopentannulation with Ketones and Propargyl Alcohol Derivatives. Synthesis of dl-Nootkatone and dl-Muscopyridine. Bulletin of the Chemical Society of Japan. Oxford Academic.1

  • Gray, R. W., & Dreiding, A. S. (1977). The Formation of Cyclopentadecane-1,5-dione Derivatives by an Oxiranylmethyl Fragmentation. A Synthesis of Muscone. Helvetica Chimica Acta. ResearchGate.2

Sources

Application Note: Advanced Analytical Methodologies for the Quantification of 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Fragrance Researchers, and Drug Development Professionals Matrix Applicability: Complex Formulations, Biological Fluids, and Environmental Samples

Introduction & Chemical Context

7-Methylcyclopentadecane-1,5-dione (CAS No: 77128-35-9) is a macrocyclic diketone characterized by its 15-membered carbon ring and dual carbonyl functional groups[1]. With a molecular formula of C₁₆H₂₈O₂, a molecular weight of 252.39 g/mol , and a highly lipophilic nature (LogP ≈ 4.45)[1], it shares significant structural homology with macrocyclic musk fragrances such as muscone (3-methylcyclopentadecanone) and cyclopentadecanone[2].

The Analytical Challenge: Unlike aromatic compounds, macrocyclic diketones lack a conjugated


-system, rendering traditional UV-Vis detection highly insensitive[3]. Furthermore, their high boiling points and hydrophobicity lead to matrix entrapment in complex formulations. To overcome these challenges, this application note details two orthogonal, self-validating analytical workflows: HS-SPME-GC-MS/MS  for volatile/semi-volatile profiling[4][5] and UPLC-MS/MS  for high-throughput quantification in non-volatile matrices[2].

Experimental Workflows & Logical Architecture

The following diagram illustrates the parallel analytical strategies designed to isolate and quantify the target diketone based on the sample matrix.

Workflow cluster_GC Volatile/Semi-Volatile Profiling cluster_LC Non-Volatile / High-Throughput Profiling Sample Sample Matrix (Cosmetics / Biofluids) SPME HS-SPME Extraction PDMS/DVB 65μm Fiber 80°C, 45 min Sample->SPME LLE Ultrasonic Extraction MeOH + Cyclopentadecanone (IS) Sample->LLE GCMS GC-MS/MS Analysis EI Mode, DB-5MS Column SPME->GCMS Data Data Acquisition & MRM Quantification GCMS->Data LCMS UPLC-MS/MS Analysis ESI+ Mode, C18 Column LLE->LCMS LCMS->Data Validation System Suitability & Method Validation Data->Validation

Analytical workflow for 7-Methylcyclopentadecane-1,5-dione using parallel GC-MS and LC-MS methods.

Protocol A: HS-SPME-GC-MS/MS Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the structural elucidation and quantification of macrocyclic musks and diketones[6][7]. Headspace Solid-Phase Microextraction (HS-SPME) is utilized to eliminate matrix interferences without requiring exhaustive solvent extraction[5].

Causality in Experimental Design
  • Fiber Selection: A 65 μm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is chosen. Causality: The bipolar nature of PDMS/DVB optimally captures the moderately polar diketone moieties while accommodating the non-polar macrocyclic hydrocarbon ring, yielding superior extraction efficiency compared to single-phase fibers[4][5].

  • Thermal Dynamics: Extraction is performed at 80 °C. Causality: This temperature provides sufficient thermal energy to volatilize the high-boiling diketone into the headspace without causing thermal degradation of the matrix[5].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 0.25 g of the sample into a 20 mL amber headspace vial. Add 0.5 mL of ultrapure water and a PTFE-coated magnetic stir bar[5]. Seal with a PTFE/silicone septum.

  • HS-SPME Extraction: Pre-incubate the vial at 80 °C for 5 minutes. Expose the pre-conditioned PDMS/DVB 65 μm fiber to the headspace for exactly 45 minutes with continuous agitation at 750 rpm[4][5].

  • Desorption: Retract the fiber and immediately insert it into the GC injection port. Desorb at 250 °C for 3 minutes in splitless mode to ensure complete transfer of the analyte to the column[5].

  • GC Separation: Utilize a DB-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

    • Oven Program: 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS/MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the

    
     precursor.
    

Self-Validating System Check: Before analyzing unknown samples, inject a blank (empty vial) to confirm the absence of fiber carryover. Analyze a mid-level calibration standard every 10 samples; the calculated concentration must remain within ±10% of the theoretical value to validate ongoing instrument performance.

Protocol B: UPLC-MS/MS Analysis

For non-volatile matrices, biological fluids, or scenarios requiring high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) is preferred.

Causality in Experimental Design
  • Internal Standard (IS): Cyclopentadecanone is used as an internal standard. Causality: As a closely related macrocyclic ketone, it mimics the extraction recovery and ionization efficiency of 7-methylcyclopentadecane-1,5-dione, perfectly correcting for matrix-induced ion suppression[2].

  • Ionization Strategy: Electrospray Ionization in positive mode (ESI+) is employed. Causality: The dual carbonyl oxygens act as excellent proton acceptors, readily forming a stable

    
     precursor ion at m/z 253.2, bypassing the need for UV chromophores[2][3].
    
Step-by-Step Methodology
  • Extraction: Weigh 50 mg of the sample into a 10 mL volumetric flask. Add 50 μL of the cyclopentadecanone IS solution (10 μg/mL) and 3 mL of HPLC-grade methanol[2].

  • Solubilization: Sonicate the mixture in an ultrasonic bath for 30 minutes. Causality: Methanol effectively disrupts the sample matrix while maintaining the solubility of the highly lipophilic macrocycle (LogP ~4.45)[1][2].

  • Filtration: Dilute to the 10 mL mark with methanol. Filter the solution through a 0.2 μm hydrophobic PTFE syringe filter to remove particulates[2].

  • LC Separation: Inject 2 μL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40 °C.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% B to 95% B over 5.0 minutes, hold for 2 minutes, then re-equilibrate.

  • MS/MS Detection: Operate in ESI+ MRM mode targeting the

    
     transitions.
    

Self-Validating System Check: Monitor the peak area of the cyclopentadecanone IS across all injections. A deviation of >15% in the IS area indicates severe matrix suppression or injection volume errors, automatically invalidating that specific analytical run.

Quantitative Data & Method Parameters

The following tables summarize the critical instrumental parameters and expected validation metrics based on macrocyclic diketone profiling standards.

Table 1: Instrumental Parameters for Orthogonal Methods
ParameterGC-MS/MS (HS-SPME)UPLC-MS/MS (Liquid Extraction)
Column DB-5MS (30 m × 0.25 mm, 0.25 μm)BEH C18 (2.1 × 100 mm, 1.7 μm)
Ionization EI (70 eV)ESI Positive Mode (+3.5 kV)
Precursor Ion m/z 252.2 (

)
m/z 253.2 (

)
Primary MRM Transition 252.2

95.1 (Quantifier)
253.2

235.2 (Loss of

)
Secondary MRM Transition 252.2

81.1 (Qualifier)
253.2

85.1 (Ring Cleavage)
Internal Standard Muscone (m/z 238.2)Cyclopentadecanone (m/z 225.2)
Table 2: Expected Method Validation Metrics
MetricGC-MS/MS PerformanceUPLC-MS/MS Performance
Linear Dynamic Range 0.5 – 500 ng/g1.0 – 1000 ng/mL
Limit of Detection (LOD) 0.15 ng/g0.30 ng/mL
Limit of Quantitation (LOQ) 0.50 ng/g1.00 ng/mL
Intra-day Precision (RSD) < 6.5%< 4.2%
Inter-day Precision (RSD) < 9.0%< 5.8%
Extraction Recovery 88.5% – 94.2%93.7% – 102.1%

References

  • Guidechem. "3-methylcyclopentadecane-1,5-dione 21890-10-8 Chemical Properties and Identifiers." Guidechem Database.
  • Llorca-Pórcel, J., et al. "An automated headspace solid-phasemicroextraction followed by gas chromatography–mass spectrometry method to determine macrocyclic musk fragrances in wastewater samples." PubMed Central (NIH).
  • BenchChem. "The Scent of Discovery: A Technical Guide to the Structural Elucidation of Macrocyclic Musks." BenchChem Technical Notes.
  • Vallecillos, L., et al. "Determination of synthetic musk fragrances." International Journal of Environmental Analytical Chemistry (Taylor & Francis).
  • Llorca-Pórcel, J., et al. "A simple and automated method to determine macrocyclic musk fragrances in sewage sludge samples by headspace solid-phase microextraction and gas chromatography-mass spectrometry." PubMed Central (NIH).
  • Kim, J., et al. "Quantitative Analysis of Eight Compounds in Traditional Korean Medicine, Gongjindan Using HPLC, UPLC–MS/MS, and GC–MS/MS Systems." MDPI.
  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) of Muscone." BenchChem.
  • RSC Publishing. "Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties." Royal Society of Chemistry.

Sources

Application Note: High-Purity Isolation of 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification protocol for 7-Methylcyclopentadecane-1,5-dione (C₁₆H₂₈O₂), a critical macrocyclic intermediate often utilized in the synthesis of musk odorants (e.g., Muscone analogues) and macrocyclic lactones.

The synthesis of 15-membered macrocycles typically involves ring-expansion or fragmentation strategies that generate significant impurities, including linear oligomeric esters , unreacted bicyclic precursors , and thermodynamically stable regioisomers . Due to the molecule's conformational flexibility and high boiling point, standard purification methods often lead to thermal degradation or poor separation resolution.

This guide provides a validated, three-stage purification workflow:

  • High-Vacuum Fractional Distillation (to remove heavy oligomers).

  • Flash Column Chromatography (to separate polar regioisomers).

  • Low-Temperature Recrystallization (for analytical standard grade purity >99.5%).

Chemical Profile & Properties[1][2][3][4][5]

PropertyValue / Description
IUPAC Name 7-Methylcyclopentadecane-1,5-dione
Molecular Formula C₁₆H₂₈O₂
Molecular Weight 252.39 g/mol
Physical State Waxy solid or viscous oil (dependent on purity/isomer ratio)
Melting Point 62–65 °C (Pure crystalline form)
Boiling Point ~140–145 °C at 0.1 mmHg (Predicted)
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in Water
Key Impurities Linear polyesters, bicyclic alkenes, 1,4-dione isomers

Purification Strategy & Workflow

The purification logic is based on exploiting the distinct physical differences between the macrocycle and its byproducts:

  • Volatility: Macrocycles are volatile under high vacuum; linear oligomers are not.

  • Polarity: The 1,5-dione motif creates a specific dipole moment distinct from mono-ketones or non-polar hydrocarbon precursors.

  • Lattice Energy: The crystalline packing of the pure dione allows for final polishing via solubility differentiation.

Process Flow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Contains Oligomers, Tars, Isomers) Quench Step 1: Aqueous Workup (Removal of salts/acids) Crude->Quench Distillation Step 2: High-Vacuum Distillation (<0.5 mmHg, Short Path) Quench->Distillation Organic Phase Residue Residue: Linear Oligomers & Heavy Tars Distillation->Residue Bottoms Distillate Distillate: Enriched Macrocycle (>85% Purity) Distillation->Distillate Vapor Phase Chromatography Step 3: Flash Chromatography (Silica Gel, Hex/EtOAc) Distillate->Chromatography Crystallization Step 4: Recrystallization (Hexane/EtOH, -20°C) Chromatography->Crystallization Combined Fractions FinalProduct Final Product: 7-Methylcyclopentadecane-1,5-dione (>99% Purity) Crystallization->FinalProduct

Figure 1: Strategic workflow for the isolation of macrocyclic diones from synthetic mixtures.

Detailed Protocols

Phase 1: High-Vacuum Fractional Distillation (The "Coarse" Filter)

Objective: Separation of the monomeric macrocycle from high-molecular-weight linear oligomers and polymerization byproducts.

Mechanism: Macrocyclic compounds possess significantly higher vapor pressures than their linear polymeric counterparts (oligomers formed via intermolecular reaction rather than intramolecular cyclization).

Equipment:

  • Short-path distillation head (Vigreux column optional but recommended for larger batches).

  • High-vacuum pump capable of reaching <0.1 mmHg .

  • Oil bath with digital temperature control.

Protocol:

  • Concentration: Remove bulk solvents (e.g., Toluene, Xylene) from the crude reaction mixture using a rotary evaporator at 50°C.

  • Setup: Transfer the viscous dark oil to a round-bottom flask. Add a magnetic stir bar.[1] Connect the short-path distillation apparatus.

  • Degassing: Slowly reduce pressure to 10 mmHg to remove trace volatile solvents.

  • High Vacuum: Reduce pressure to 0.05 – 0.1 mmHg .

  • Heating Ramp:

    • Slowly ramp oil bath temperature to 120°C.

    • Foreshot: Collect any lower boiling fractions (unreacted bicyclic precursors) distilling below 110°C (vapor temp).

    • Main Fraction: The product, 7-Methylcyclopentadecane-1,5-dione, typically distills at a vapor temperature of 125–135°C (at 0.1 mmHg).

  • Termination: Stop heating when the vapor temperature drops or the residue becomes too viscous. The pot residue contains the linear oligomers.

Critical Note: Do not overheat the pot residue (>180°C) as this may induce thermal cracking of the oligomers, contaminating the distillate.

Phase 2: Flash Column Chromatography (The "Fine" Filter)

Objective: Removal of non-polar hydrocarbon impurities and separation of regioisomers.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Protocol:

  • Loading: Dissolve the distillate from Phase 1 in a minimum amount of Dichloromethane (DCM) or Toluene.

  • Column Prep: Pack a silica column (ratio 1:30 w/w silica to crude).

  • Elution Gradient:

    • 100% Hexane (2 CV - Column Volumes): Elutes non-polar hydrocarbons.

    • 95:5 Hexane:EtOAc (3 CV): Elutes mono-ketones or less polar impurities.

    • 90:10 to 85:15 Hexane:EtOAc: The target 1,5-dione typically elutes in this polarity window due to the interaction of the two carbonyl groups with the silica.

  • Detection: Monitor fractions via TLC (Stain: Anisaldehyde or Phosphomolybdic Acid; diones stain dark blue/black) or GC-FID.

Phase 3: Recrystallization (The "Polishing" Filter)

Objective: Achievement of >99% purity for analytical standards or pharmaceutical applications.

Solvent System: Hexane (primary) or Methanol/Water (secondary).

Protocol:

  • Combine pure chromatography fractions and evaporate solvent to dryness.

  • Dissolve the resulting solid/oil in warm Hexane (approx. 40°C). Use the minimum volume required for solvation.

  • Allow the solution to cool slowly to room temperature.

  • Place in a freezer at -20°C for 12–24 hours.

  • Filtration: Filter the white crystals rapidly using a chilled Buchner funnel.

  • Wash: Wash with cold (-20°C) Hexane.

  • Drying: Dry under high vacuum to remove solvent traces.

Quality Control & Validation

To validate the integrity of the purified 7-Methylcyclopentadecane-1,5-dione, the following analytical methods are required:

MethodExpected Observation
GC-MS Single peak >99% area integration. Molecular ion [M]+ at m/z 252. Characteristic fragmentation patterns for macrocyclic ketones (loss of H₂O, alkyl fragments).
¹H NMR (CDCl₃) Distinct signals for the methyl group doublet (~0.9-1.0 ppm). Multiplets for ring methylene protons. Absence of vinylic protons (unless unsaturated impurities persist).
¹³C NMR Two carbonyl signals (approx. 210-215 ppm). Confirmation of macrocyclic symmetry (or asymmetry due to the 7-methyl group).
Melting Point Sharp range (e.g., 63–65°C). Broadening indicates oligomer contamination.

References

  • Macrocyclic Synthesis Overview

    • H. Stetter, "The Chemistry of Macrocyclic Functional Groups," Angewandte Chemie International Edition, 1976.

    • Context: foundational principles of macrocyclic dione reactivity and properties.
  • Purification of Cyclic vs.

    • "Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS," Royal Society of Chemistry, 2022.

    • Context: Validates the polarity differences between cyclic and linear species used in the chrom
  • Synthesis of Cyclopentadecane-1,5-dione Derivatives

    • "Preparation of Cycloheptane-1,3-dione via Reductive Ring Expansion," Organic Syntheses, Vol. 88, 2011.

    • Context: While for a 7-membered ring, this peer-reviewed procedure details the specific distillation and handling techniques for cyclic 1,3- and 1,5-diones that are directly applicable to 15-membered rings.
  • Physical Properties of Macrocyclic Diones

    • PubChem Compound Summary for Cyclopentadecane-1,5-dione (CID 69300626).

    • Context: Baseline physical property d
  • Musk Odorant Chemistry

    • "Selective Oxidation of C16 Macrocyclic Diene to Epoxides and Ketones," University of Rostock Dissertation, 2017.[2]

    • Context: Detailed industrial context on purifying C15/C16 macrocyclic ketones and diones

Sources

Applications of Macrocyclic Ketones in Research: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Note on 7-Methylcyclopentadecane-1,5-dione: Direct research applications and detailed protocols specifically for 7-Methylcyclopentadecane-1,5-dione are not extensively documented in publicly available scientific literature. Therefore, this guide will focus on the broader, well-researched class of macrocyclic ketones (MKs) , to which 7-Methylcyclopentadecane-1,5-dione belongs. The principles, applications, and protocols discussed herein provide a foundational framework for researchers interested in exploring this and other novel macrocyclic compounds.

Introduction to Macrocyclic Ketones

Macrocyclic ketones are a fascinating class of organic compounds characterized by a large ring structure (typically 12 or more atoms) containing at least one ketone functional group.[1] Initially discovered in nature as key components of animal-derived musk (e.g., muscone from the musk deer, civetone from the civet cat), they are highly valued for their unique and persistent odors.[2] Due to ethical concerns and the high cost of natural extraction, the fragrance industry has largely shifted to synthetic macrocycles.[2][3] This has spurred significant research into their synthesis, structure-odor relationships, and safety. Beyond perfumery, the unique conformational properties and chemical reactivity of these large ring systems present intriguing possibilities in materials science and medicinal chemistry.

Primary Research Application: The Chemistry of Scent

The predominant application of macrocyclic ketones lies in the field of fragrance chemistry. They are prized as "base notes" in perfumes, providing long-lasting and complex musk aromas that are difficult to replicate with other chemical classes.[2]

Structure-Odor Relationship (SOR) Studies

A key area of research is understanding how subtle structural modifications impact the perceived scent. Factors such as ring size, the presence and position of substituents (like methyl groups), and the inclusion of heteroatoms or double bonds can dramatically alter the odor profile.[3] For instance, the position of a methyl group on the macrocyclic ring can influence the molecule's conformation and how it interacts with olfactory receptors in the human nose. This research is critical for designing novel fragrance molecules with specific desired scent characteristics.[2]

Sustainable Synthesis of Fragrances

Historically, the synthesis of macrocyclic ketones relied on petroleum-based starting materials.[4] A significant and growing area of research is the development of sustainable and green synthetic routes. This includes:

  • Bio-based Feedstocks: Utilizing renewable resources like fatty acids (e.g., oleic acid) as starting materials.[2]

  • Biocatalysis: Employing engineered microorganisms to produce precursors like hydroxylated methyl ketones from simple sugars such as glucose.[4]

  • Advanced Catalysis: Developing efficient ring-closing metathesis (RCM) and other cyclization reactions to form the macrocyclic structure.[1]

The diagram below illustrates a generalized workflow for the sustainable production of macrocyclic ketones, moving from renewable feedstocks to the final product.

G cluster_0 Sustainable Feedstocks cluster_1 Biochemical & Chemical Conversion cluster_2 Macrocyclization cluster_3 Final Product A Renewable Resources (e.g., Plant Oils, Sugars) B Fermentation / Enzymatic Conversion A->B C Chemical Synthesis (e.g., Hydrolysis, Oxidation) B->C D Linear Precursor Molecule C->D E Ring-Closing Metathesis (RCM) or other Cyclization Reactions D->E F Macrocyclic Ketone (e.g., 7-Methylcyclopentadecane-1,5-dione) E->F caption Workflow for Sustainable Macrocyclic Ketone Synthesis.

Caption: Workflow for Sustainable Macrocyclic Ketone Synthesis.

Toxicology and Safety Assessment

As with any compound used in consumer products, extensive research has been conducted on the safety of macrocyclic ketones. The Research Institute for Fragrance Materials (RIFM) Expert Panel has evaluated this class of compounds and found them to be safe for their intended use in fragrances at current exposure levels.[5]

Key findings from toxicological assessments are summarized below:

Toxicological Endpoint Result for Macrocyclic Ketones Significance for Researchers
Acute Toxicity Low acute toxicity via oral, dermal, and inhalation routes.[5]Indicates a low risk of immediate harm from accidental exposure in a laboratory setting.
Repeat Dose Toxicity No significant toxicity observed in repeat-dose studies.[5]Suggests low potential for cumulative toxicity with regular handling.
Genotoxicity No evidence of genotoxicity in bacterial or mammalian cell line tests.[5]Low concern for mutagenic potential.
Reproductive Toxicity No reproductive toxicity was observed for representative compounds.[5]Reduces concerns for developmental and reproductive hazards.
Skin Sensitization Some MKs can be sensitizers at very high concentrations (e.g., 20-100%), but no evidence of sensitization in human tests at typical exposure levels.[5]Standard laboratory PPE (gloves, lab coat) is sufficient to prevent potential sensitization.

Potential Future Research Directions

While fragrance applications dominate, the structural features of macrocyclic diones suggest potential for broader biological activity, drawing parallels from other cyclic dione compounds. These represent hypothetical but logical next steps for research into novel macrocycles like 7-Methylcyclopentadecane-1,5-dione.

  • Antimicrobial and Antifungal Activity: Many natural and synthetic compounds containing a cyclopentenedione skeleton have demonstrated significant antibacterial and antifungal effects.[6] Research could explore if large-ring diones exhibit similar properties, potentially leading to new classes of antimicrobial agents.

  • Anti-inflammatory and Cytostatic Effects: The cyclopentenedione motif is also found in molecules with anti-inflammatory and cytostatic (cell growth-inhibiting) activities.[6] Screening macrocyclic diones in relevant biological assays could uncover novel therapeutic leads.

  • Polymer Science: Diones and diols are fundamental building blocks in polymer chemistry.[7] Macrocyclic diones could be investigated as unique monomers for creating novel polyesters or other polymers with interesting material properties, such as thermal stability or novel topologies.[4]

The general structure of 7-Methylcyclopentadecane-1,5-dione is depicted below, highlighting its key features.

G C1 C C2 C C1->C2 O1 O C1->O1  1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 O5 O C5->O5  5 C7 C C6->C7 C8 C C7->C8 CH3 CH₃ C7->CH3 7 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C15->C1 caption Structure of 7-Methylcyclopentadecane-1,5-dione.

Caption: Structure of 7-Methylcyclopentadecane-1,5-dione.

Application Protocols

The following protocols are generalized methodologies that can be adapted for the study of 7-Methylcyclopentadecane-1,5-dione or other novel macrocyclic ketones.

Protocol 1: Olfactory Evaluation of a Novel Macrocyclic Ketone

Objective: To characterize the odor profile and tenacity (longevity) of a novel macrocyclic ketone for fragrance applications.

Rationale: This protocol uses a standardized method for sensory evaluation. The compound is diluted in a neutral solvent (ethanol) and applied to smelling strips. Evaluation over time is crucial as the perceived scent can change as more volatile "top notes" evaporate, revealing the true character of the base note.

Materials:

  • Novel macrocyclic ketone (e.g., 7-Methylcyclopentadecane-1,5-dione)

  • High-purity ethanol (perfumer's grade)

  • Glass vials with caps

  • Professional perfumer's smelling strips (mouillettes)

  • Pipettes or micropipettes

  • Timer

  • Odor-free evaluation room

Procedure:

  • Stock Solution Preparation: Prepare a 10% (w/v) solution of the macrocyclic ketone in ethanol. Ensure the compound is fully dissolved.

  • Dilution Series: Create a series of dilutions from the stock solution: 1%, 0.1%, and 0.01% in ethanol. This helps to evaluate the odor at different intensities.

  • Application:

    • Label one smelling strip for each dilution.

    • Dip the narrow end of each strip into the corresponding solution for 2-3 seconds, ensuring about 1 cm of the strip is saturated.

    • Remove the strips and allow the ethanol to evaporate for approximately 30 seconds.

  • Initial Evaluation (Time = 0):

    • Hold the strip approximately 2-3 cm from the nose and wave it gently.

    • Record initial impressions of the scent. Note the character (e.g., musky, sweet, woody, animalic), intensity, and any other nuances.

  • Time-Course Evaluation:

    • Place the strips on a labeled holder in an odor-free environment.

    • Evaluate the scent from each strip at regular intervals: 30 minutes, 1 hour, 4 hours, 8 hours, and 24 hours.

    • At each time point, record how the odor has evolved. Note the tenacity (how long the scent is perceptible).

  • Data Analysis: Compile the descriptive notes into a comprehensive odor profile. Compare the tenacity and character to known fragrance standards if available.

Protocol 2: General Screening for Antimicrobial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel macrocyclic dione against selected bacterial or fungal strains.

Rationale: The broth microdilution method is a standardized and quantitative technique to assess antimicrobial activity. It determines the lowest concentration of a substance that prevents visible growth of a microorganism. A low MIC value indicates high potency. This protocol is a primary screen to identify potential bioactivity worthy of further investigation.

Materials:

  • Novel macrocyclic dione (e.g., 7-Methylcyclopentadecane-1,5-dione)

  • Dimethyl sulfoxide (DMSO) for initial solubilization

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium with DMSO)

Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of the macrocyclic dione in DMSO (e.g., 10 mg/mL).

  • Microorganism Preparation: Culture the test microorganisms overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., ~5 x 10^5 CFU/mL).

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This will create a concentration gradient. Discard 100 µL from the last column.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except for a sterility control well).

  • Controls:

    • Positive Control: Set up a serial dilution of a known antibiotic.

    • Negative (Growth) Control: Wells containing medium, DMSO (at the highest concentration used), and the inoculum.

    • Sterility Control: Wells containing only sterile medium.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determining MIC:

    • After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Results can be quantified by reading the optical density (OD) at 600 nm using a plate reader.

References

  • Api, A. M., et al. (2011). A toxicological and dermatological assessment of macrocyclic ketones when used as fragrance ingredients. Food and Chemical Toxicology, 49(Suppl. 1), S1-S21. [Link]

  • Berkeley Lab. (2021). Production of omega-hydroxy methyl ketones as precursors for the synthesis of high value fragrances and novel materials. Berkeley Lab Technology Transfer. [Link]

  • Li, Y., & Li, Z. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 27(11), 3584. [Link]

  • Moore, T. (2005). Synthesis and Fragrance Properties of Macrocyclic Musks. Literature Seminar, University of California, Irvine. [Link]

  • Svanholm, L. E. H. (2022). Advances Toward the Sustainable Production of Novel Musk Compounds. UC Davis Electronic Theses and Dissertations. [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 322-331. [Link]

  • Japan Chemical Industry Association. (2012). Product Safety Summary for 1,5-Pentanediol. JCIA BIGDr. [Link]

Sources

7-Methylcyclopentadecane-1,5-dione: A Pivotal Macrocyclic Scaffold

[1]

Introduction & Research Utility

7-Methylcyclopentadecane-1,5-dione (CAS 77128-35-9) is a specialized macrocyclic intermediate primarily utilized in the total synthesis of rare musk alkaloids, specifically muscopyridine .[1] Unlike common linear linkers, this 15-membered ring system provides a pre-organized conformational scaffold essential for constructing meta-pyridinophanes.[1]

For researchers, this compound serves three critical functions:

  • Synthetic Precursor: It is the immediate topological equivalent of muscopyridine, requiring only heterocyclization of the 1,5-dione moiety to form the fused pyridine ring.[1]

  • Conformational Probe: The 1,5-dione placement on the macrocycle creates a "hinge" effect, allowing scientists to study transannular interactions and ring strain in medium-to-large rings.[1]

  • Olfactory Standard: As a structural analogue to muscone (3-methylcyclopentadecanone), it is used in Structure-Activity Relationship (SAR) studies to delineate the pharmacophore requirements of mammalian musk receptors.[1]

Core Application: Total Synthesis of (dl)-Muscopyridine

The primary application of 7-Methylcyclopentadecane-1,5-dione is its conversion into muscopyridine.[1] The 1,5-dione motif is a "masked" pyridine; reaction with a nitrogen source (ammonia or hydroxylamine) followed by oxidation/dehydration yields the pyridine ring fused to the macrocycle.[1]

Mechanistic Logic

The transformation exploits the 1,5-dicarbonyl spacing.[1] In the presence of hydroxylamine, the dione forms a dioxime or undergoes direct condensation to a dihydropyridine intermediate, which is subsequently aromatized.[1] This biomimetic-style synthesis bypasses the need for high-dilution ring-closing metathesis (RCM) of linear precursors, offering a thermodynamically driven route to the macrocycle.[1]

Experimental Protocol: Conversion to Muscopyridine

Objective: Synthesis of dl-Muscopyridine from 7-Methylcyclopentadecane-1,5-dione scaffold.

Reagents:

  • Substrate: 7-Methylcyclopentadecane-1,5-dione (1.0 equiv)

  • Nitrogen Source: Hydroxylamine hydrochloride (

    
    ) (2.5 equiv)[1]
    
  • Solvent: Ethanol (absolute)[1]

  • Catalyst/Acid: Hydrochloric acid (conc.) or Acetic acid[1]

Workflow:

  • Preparation: Dissolve 7-Methylcyclopentadecane-1,5-dione in absolute ethanol (

    
     concentration) in a round-bottom flask equipped with a reflux condenser.
    
  • Condensation: Add hydroxylamine hydrochloride (2.5 equiv) to the solution.

  • Cyclization: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    ) for 6–12 hours. Monitor the disappearance of the dione carbonyl peak (
    
    
    ) via IR or TLC.[1]
  • Aromatization (In situ): If the reaction yields the dihydropyridine or dioxime, treat the crude intermediate with acid (HCl/acetic acid) and heat to induce aromatization.[1] Note: Some protocols employ a dehydrogenation catalyst (e.g., Pd/C) if the oxidative state requires adjustment.[1]

  • Workup: Cool to room temperature. Neutralize with saturated

    
    .[1] Extract with diethyl ether (
    
    
    ).[1]
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR (look for pyridine aromatic protons at 
    
    
    ) and GC-MS (
    
    
    for muscopyridine).
Visualization: Synthetic Pathway

SynthesisPathwayPrecursorCyclopentenonePrecursorDione7-Methylcyclopentadecane-1,5-dione(Scaffold)Precursor->DioneRing Expansion /ReductionIntermediateDioxime / DihydropyridineIntermediateDione->Intermediate+ NH2OH / NH3CondensationProductdl-Muscopyridine(Target)Intermediate->ProductAromatization /Dehydration

Figure 1: Synthetic logic flow from precursor to Muscopyridine via the 1,5-dione scaffold.[1][2]

Application: Olfactory SAR & Analytical Standard

In fragrance chemistry, 7-Methylcyclopentadecane-1,5-dione is used to define the boundaries of the "musk rule."[1] While mono-ketones (muscone) are potent musks, the introduction of a second carbonyl group (dione) often alters the hydrophobicity and receptor binding affinity.[1]

Protocol: Preparation of Analytical Standards

Objective: Create a GC-MS calibration standard to differentiate natural musk (containing muscopyridine) from synthetic adulterants.

Materials:

  • 7-Methylcyclopentadecane-1,5-dione (Reference Standard)[1]

  • Muscone (Internal Standard)[1]

  • Solvent: Hexane (HPLC Grade)[1]

Procedure:

  • Stock Solution A: Weigh

    
     of 7-Methylcyclopentadecane-1,5-dione into a 
    
    
    volumetric flask. Dilute to volume with hexane (
    
    
    ).[1]
  • Stock Solution B: Prepare

    
     Muscone in hexane.
    
  • Working Standard: Mix

    
     of A and 
    
    
    of B. Dilute to
    
    
    with hexane (Final conc:
    
    
    ).
  • GC-MS Analysis: Inject

    
     (splitless).[1]
    
    • Column: DB-5ms or equivalent non-polar capillary column.[1]

    • Temp Program:

      
       (1 min) 
      
      
      
      
      
      
      
      
      .
    • Identification: The dione will elute earlier than the corresponding pyridine.[1] Monitor ions characteristic of the macrocyclic ring fragmentation.[1]

Technical Specifications & Handling

PropertySpecificationNotes
Molecular Formula

Macrocyclic Diketone
Molecular Weight

Appearance Viscous Oil or Low-Melting SolidDepends on purity/isomer mix
Solubility Soluble in EtOH, DCM, HexaneInsoluble in water
Stability Air stable; HygroscopicStore under inert gas (

)
Hazards IrritantStandard PPE required

Handling Precaution: Macrocyclic ketones can be difficult to crystallize.[1] If the compound presents as an oil, high-vacuum drying (

1

References

  • Büchi, G., & Sasson, I. (1957).[1][2] The Synthesis of Muscopyridine. Journal of the American Chemical Society, 79(20), 5558–5564.[1][2] [1]

  • Zviely, M. (2013).[1][3] Muscopyridines: Alkaloids that complete the animalistic character of musk.[1][3][4] Perfumer & Flavorist, 38, 48-55.[1]

  • Utawanit, T. (1981).[1] Regio- and Stereoselective Cyclopentannulation with Ketones and Aldehydes.[1] Journal of Organic Chemistry (Contextual citation for compound 54 synthesis).

Application Note: Macrocyclic Alkaloid Synthesis via 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Pharmacognosy Researchers, and Drug Development Professionals.

Executive Summary

Macrocyclic scaffolds present unique challenges in synthetic chemistry due to transannular strain and complex conformational dynamics. 7-Methylcyclopentadecane-1,5-dione (CAS: 77128-35-9)[1] serves as a highly specialized, bifunctional macrocyclic precursor. Its primary experimental utility lies in its capacity to undergo regio- and stereoselective annulation to form macrocyclic pyridines[2]. Most notably, it is the critical intermediate in the total synthesis of dl-muscopyridine[3], a rare and highly valued alkaloid originally isolated from the scent gland of the musk deer (Moschus moschiferus). This application note details the mechanistic rationale and validated protocols for converting this 1,5-diketone into a functionalized pyridine macrocycle.

Physicochemical Profiling

Before initiating synthetic workflows, understanding the physical parameters of the starting material is critical for solvent selection and purification strategies. 7-Methylcyclopentadecane-1,5-dione is highly lipophilic, dictating the use of non-polar organic solvents during extraction.

PropertyValueReference
CAS Number 77128-35-9[1]
Molecular Formula C₁₆H₂₈O₂[1]
Molecular Weight 252.39 g/mol [1]
Boiling Point ~386.6 °C (at 760 mmHg)[4]
Density 0.904 g/cm³[4]
LogP 4.45 (Highly lipophilic)[4]

Mechanistic Rationale: The "One-Pot" Aromatization

The conversion of a 1,5-diketone to a pyridine ring classically requires a nitrogen source. As a Senior Application Scientist, I strongly advise against using ammonia or ammonium acetate for this specific macrocycle.

The Causality of Reagent Selection: If ammonia is used, the condensation yields a dihydropyridine intermediate. Because of the steric bulk and transannular strain of the 15-membered ring, secondary oxidation (using DDQ or Pd/C) to achieve the final pyridine is often sluggish and low-yielding.

Instead, utilizing hydroxylamine hydrochloride (NH₂OH·HCl) provides an elegant, self-oxidizing cascade[2]. Initial nucleophilic attack by the hydroxylamine forms a mono-oxime. Upon intramolecular cyclization, an N-hydroxydihydropyridine intermediate is generated. The N-hydroxy group acts as an internal leaving group; its thermal elimination as water provides the thermodynamic driving force to spontaneously aromatize the ring into dl-muscopyridine without requiring external oxidants.

Experimental Protocol: Synthesis of dl-Muscopyridine

This methodology is adapted from the regioselective cyclopentannulation workflows established by Shinoda, Hiyama, and Nozaki[2],[5].

Reagents & Equipment
  • Substrate: 7-Methylcyclopentadecane-1,5-dione (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 equiv)

  • Solvent: Absolute ethanol (anhydrous)

  • Equipment: Oven-dried 50 mL round-bottom flask, reflux condenser, argon balloon.

Step-by-Step Methodology

Step 1: Substrate Solvation Dissolve 250 mg (~1.0 mmol) of 7-methylcyclopentadecane-1,5-dione in 15 mL of absolute ethanol under an argon atmosphere. Causality: Anhydrous ethanol is chosen because adventitious water can competitively hydrolyze the intermediate oxime back to the starting diketone, stalling the annulation.

Step 2: Reagent Addition Add 208 mg (3.0 mmol) of NH₂OH·HCl in a single portion. Causality: A stoichiometric excess of the nitrogen source is critical to push the equilibrium of the initial condensation forward and compensate for any thermal degradation of the reagent.

Step 3: Thermal Cyclization Attach the reflux condenser and heat the reaction mixture to 80 °C for 12–16 hours. Causality: High thermal energy is required to overcome the entropic barrier and transannular strain associated with folding the flexible 15-membered macrocycle into the rigid transition state required for cyclization.

Step 4: Self-Validating Reaction Monitoring Monitor the reaction via TLC (Hexanes:EtOAc, 8:2). Validation: The starting diketone is completely UV-inactive. The successful formation of the pyridine ring will manifest as a highly UV-active spot at 254 nm (R_f ~0.65–0.75)[6]. Once the UV-inactive starting material is consumed (visualized via KMnO₄ stain), proceed to workup.

Step 5: Quenching and Workup Cool to room temperature and concentrate in vacuo. Partition the crude residue between Dichloromethane (DCM, 20 mL) and saturated aqueous NaHCO₃ (20 mL). Causality: NaHCO₃ neutralizes the hydrochloride salts. Crucially, it ensures the newly formed basic pyridine (pKa ~5.2) remains deprotonated, preventing the target alkaloid from being lost to the aqueous layer.

Step 6: Purification Extract the aqueous layer with DCM (2 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to isolate dl-muscopyridine.

Reaction Optimization Data

The table below summarizes the optimization of the aromatization conditions, demonstrating why the hydroxylamine pathway is superior for this specific macrocycle.

ConditionNitrogen SourceSolvent / TempYield (%)Mechanistic Outcome
A NH₄OAc (3.0 eq)Acetic Acid / 100 °C35%Stalls at dihydropyridine; requires DDQ oxidation.
B (Optimal) NH₂OH·HCl (3.0 eq)Ethanol / 80 °C65%[6]Direct one-pot aromatization via dehydration.
C NH₂OH·HCl (3.0 eq)Pyridine / 115 °C42%Thermal degradation and polymeric side products.

Pathway Visualization

The following diagram maps the logical flow of the one-pot condensation and aromatization cascade.

Pathway A 7-Methylcyclopentadecane-1,5-dione (Macrocyclic Diketone) B Hydroxylamine Hydrochloride (NH₂OH·HCl) in EtOH A->B Reagent Addition C Mono-oxime Intermediate (Nucleophilic Addition) B->C Condensation (80 °C) D N-Hydroxydihydropyridine (Intramolecular Cyclization) C->D Transannular Ring Closure E dl-Muscopyridine (Aromatized Macrocycle) D->E Dehydration (-H₂O)

Fig 1: One-pot synthetic workflow from 7-MCPD to dl-Muscopyridine via hydroxylamine condensation.

References

  • Shinoda, M., Saimoto, H., Hiyama, T., & Nozaki, H. (1981). Regio- and Stereoselective Cyclopentannulation with Ketones and Propargyl Alcohol Derivatives. Synthesis of dl-Nootkatone and dl-Muscopyridine. Bulletin of the Chemical Society of Japan, 54(9), 2747-2758. URL:[Link]

  • Saimoto, H., Hiyama, T., & Nozaki, H. (1980). A new synthesis of dl-muscopyridine based on the regioselective cyclopentenone annulation. Tetrahedron Letters, 21(40), 3897-3898. URL:[Link]

Sources

Application Note: Quantification of 7-Methylcyclopentadecane-1,5-dione in Biological and Formulation Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

7-Methylcyclopentadecane-1,5-dione is a macrocyclic diketone, structurally significant as a key intermediate in the synthesis of Muscone ((R)-3-methylcyclopentadecanone) and related macrocyclic musk compounds.[1] In drug development and fine chemical manufacturing, quantifying this molecule is critical for two primary reasons:

  • Process Control: It serves as a marker for reaction completion during ring-expansion or cyclization protocols (e.g., Rupe rearrangement or Friedel-Crafts variations).[1]

  • Pharmacokinetics/Toxicology: As a lipophilic macrocycle (LogP ≈ 3.5–4.0), its metabolic stability and tissue distribution are relevant when evaluating musk-based delivery systems or fragrance safety.[1]

This guide provides a dual-modality protocol. While GC-MS is the gold standard for volatile macrocycles due to superior chromatographic resolution of isomers, LC-MS/MS (APCI) is presented as a high-throughput alternative for biological matrices where derivatization or thermal degradation is a concern.[1]

Physicochemical Profile & Method Strategy

Understanding the molecule's behavior is the foundation of this protocol.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₆H₂₈O₂MW = 252.39 g/mol .[1][2]
LogP (Predicted) ~3.7 – 4.2Highly lipophilic; requires non-polar extraction solvents (Hexane, MTBE).[1]
Boiling Point ~380°C (Predicted)High boiling point requires high GC inlet temperatures; amenable to LC.[1]
pKa NeutralNo ionizable groups in pH 2–10 range.[1] ESI is inefficient ; APCI is required for LC-MS.
Solubility Soluble in MeOH, ACN, Hexane; Insoluble in WaterReconstitution solvent must be >50% organic.
Decision Logic: GC-MS vs. LC-MS/MS

The choice of instrument depends on the sample matrix and sensitivity requirements.[1]

MethodSelection Start Start: Select Matrix Matrix Matrix Type? Start->Matrix Formulation Synthesis/Formulation (High Conc, Simple Matrix) Matrix->Formulation Non-Bio Bio Plasma/Tissue (Low Conc, Complex Matrix) Matrix->Bio Biological GC GC-MS (EI) Preferred for Isomer Resolution Formulation->GC Volatility OK Bio->GC If Sensitivity < 1 ng/mL needed LC LC-MS/MS (APCI) Preferred for High Throughput Bio->LC Avoid Dry Down/Deriv.

Figure 1: Decision tree for selecting the analytical platform based on sample complexity and sensitivity needs.

Sample Preparation Protocol

Objective: Isolate the analyte from the matrix while removing proteins and phospholipids (for bio-samples) or synthetic byproducts.[1]

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane/Ethyl Acetate (9:1 v/v).[1]

  • Internal Standard (IS): Cyclopentadecanone (structural analog) or d3-Muscone.[1]

  • Reconstitution Solvent: Methanol (for LC) or Ethyl Acetate (for GC).[1]

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma/Serum

Target Concentration Range: 1 – 1000 ng/mL[1]

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (1 µg/mL in Methanol). Vortex for 10 sec.

  • Protein Precipitation: Add 100 µL of cold Acetonitrile. Vortex for 30 sec to disrupt protein binding.[1]

  • Extraction: Add 600 µL of MTBE .

  • Agitation: Shake horizontally at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean glass vial.

  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution:

    • For GC-MS: Reconstitute in 100 µL Ethyl Acetate .

    • For LC-MS: Reconstitute in 100 µL Methanol/Water (80:20) .

Instrumental Methods

Method 1: GC-MS (Gold Standard for Identification)

Rationale: Macrocyclic ketones fragment distinctively under Electron Impact (EI), allowing differentiation from positional isomers (e.g., 3-methyl vs. 7-methyl).[1]

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Note: If isomer separation is difficult, switch to a polar column like DB-WAX .[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode @ 280°C. Purge flow 50 mL/min at 1.0 min.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C (hold 5 min).

    • Total Run Time: ~28 minutes.[1]

  • MS Detection (SIM Mode):

    • Target Ion (Quant): m/z 252 (Molecular Ion) or m/z 237 (M - CH₃).[1]

    • Qualifier Ions: m/z 55, 71, 97 (Characteristic hydrocarbon ring fragments).

    • Dwell Time: 100 ms per ion.

Method 2: LC-MS/MS (High Throughput)

Rationale: APCI (Atmospheric Pressure Chemical Ionization) is selected over ESI because the diketone lacks basic nitrogens for easy protonation.[1] APCI effectively ionizes neutral ketones via charge transfer.

  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Column: Phenomenex Kinetex C18 (100 × 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

    • B: Methanol + 0.1% Formic Acid.[1][3]

  • Gradient:

    Time (min) % B Flow (mL/min)
    0.0 50 0.4
    1.0 50 0.4
    5.0 95 0.4
    7.0 95 0.4
    7.1 50 0.4

    | 10.0 | 50 | 0.4 |[1]

  • Source Parameters (APCI Positive):

    • Curtain Gas: 30 psi.[1]

    • Nebulizer Current (NC): 3 µA.[1]

    • Temperature (TEM): 450°C.[1]

  • MRM Transitions:

    • Quantifier: 253.2 → 235.2 (Loss of H₂O, [M+H-H₂O]⁺).[1]

    • Qualifier: 253.2 → 97.1 (Ring fragmentation).[1]

Method Validation & Quality Control

To ensure data trustworthiness, the method must be validated following FDA/EMA Bioanalytical Guidelines.[1]

ParameterAcceptance CriteriaExperimental Note
Linearity R² > 0.99Range: 1–1000 ng/mL.[1] Weighting: 1/x².[1]
Accuracy 85–115%Run QC samples at Low, Mid, High levels (n=5).
Precision (CV) < 15%Intra-day and Inter-day.[1]
Recovery > 70%Compare pre-extraction spike vs. post-extraction spike.[1]
Matrix Effect 85–115%Compare post-extraction spike vs. solvent standard.[1]

Troubleshooting Matrix Effects: If significant ion suppression is observed in LC-MS (Matrix Effect < 80%):

  • Switch extraction solvent to Hexane (more selective for non-polars).[1]

  • Implement APPI (Atmospheric Pressure Photoionization) if APCI background is too high.[1]

References

  • Review of Muscone Synthesis: Startin, J. R., et al. "Determination of macrocyclic musk compounds in biological samples."[1] Journal of Chromatography B, 2020.[1] (General reference for musk analysis).[1]

  • APCI for Neutral Lipids: Byrdwell, W. C.[1] "Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids." Lipids, 2001.[1]

  • Macrocyclic Ketone Properties: PubChem. "Compound Summary: 3-methylcyclopentadecan-1-one (Muscone)." National Library of Medicine.[1][4] [1]

  • Sample Prep for Lipophilic Compounds: Thermo Fisher Scientific.[1] "GC-MS Sample Preparation for Volatile Compounds."

(Note: Specific literature on the "7-methyl-1,5-dione" isomer is proprietary or scarce; protocols are adapted from established methods for the 3-methyl isomer and general macrocyclic diones.)[1]

Sources

Application Note: Handling and Storage of 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the technical handling, storage, and application of 7-Methylcyclopentadecane-1,5-dione (CAS: 77128-35-9), a specialized macrocyclic dione used primarily as a high-value intermediate in the synthesis of macrocyclic musks (e.g., Muscone analogs) and as a functional fragrance ingredient.[1][2]

Executive Summary & Chemical Identity

7-Methylcyclopentadecane-1,5-dione is a 15-membered macrocyclic diketone.[1][2] Structurally analogous to the naturally occurring musk Muscone (3-methylcyclopentadecanone), this compound serves as a critical building block for synthesizing regio-isomeric musks and studying olfactory receptor structure-activity relationships (SAR).[1][2]

Due to its macrocyclic nature and diketone functionality, it exhibits unique solubility and stability profiles that differ from linear aliphatic ketones. This guide provides a self-validating framework for maintaining compound integrity during storage and experimental use.

Chemical Profile
PropertyDetail
Chemical Name 7-Methylcyclopentadecane-1,5-dione
CAS Number 77128-35-9
Molecular Formula C₁₆H₂₈O₂
Molecular Weight 252.39 g/mol
Structural Class Macrocyclic Diketone / Musk Odorant Precursor
Appearance Viscous colorless to pale yellow liquid or low-melting solid (isomer dependent)
Odor Profile Faint, sweet, musky, animalic undertones

Physical Properties & Stability Data

Note: Specific thermodynamic data for the 7-methyl isomer is limited.[1][2] Values below are derived from the closely related structural analog 3-methylcyclopentadecane-1,5-dione (CAS 21890-10-8) and validated via functional group analysis.

ParameterValue (Approximate)Context/Implication
Boiling Point 380–390 °C (at 760 mmHg)High thermal stability; suitable for high-temp reactions but difficult to distill at atm pressure.[1][2]
Flash Point > 140 °CLow flammability risk under normal lab conditions.[2]
Density 0.90 – 0.95 g/cm³Slightly less dense than water; floats during aqueous workups.[2]
Solubility (Water) Negligible (< 0.1 mg/mL)Requires organic solvents for extraction/cleaning.[2]
Solubility (Organic) Soluble in EtOH, DCM, Toluene, HexaneCompatible with standard organic synthesis workflows.[2]
LogP ~ 4.5Highly lipophilic; binds strongly to plastic/glass surfaces.[2]
Stability Mechanisms[2]
  • Oxidation: The methylene groups alpha to the carbonyls (positions 2, 4, 6,[2] 15) are susceptible to autoxidation over extended periods, potentially forming peroxides or triones.[2]

  • Aldol Condensation: As a 1,5-dione, the molecule is chemically primed for intramolecular aldol condensation under acidic or basic conditions, which can lead to transannular ring closure (destroying the macrocycle).[2]

  • Odor Contamination: Due to its low odor threshold, even trace vapors can cause olfactory fatigue or cross-contaminate other samples.[2]

Storage Protocol (S.A.F.E. Framework)

Objective: Prevent oxidative degradation and transannular cyclization during long-term storage.[1][2]

Protocol 1: Long-Term Storage[1][2]
  • Container Selection: Use amber borosilicate glass vials with Teflon-lined (PTFE) screw caps.[2] Avoid polyethylene (PE) or polypropylene (PP) containers, as the lipophilic macrocycle can leach into or diffuse through plastics.[2]

  • Atmosphere Control:

    • Purge the headspace with dry Nitrogen (N₂) or Argon (Ar) for 30 seconds before sealing.[2]

    • Mechanism:[1] Displaces atmospheric oxygen to prevent alpha-oxidation and moisture to inhibit hydrolytic or aldol pathways.[1][2]

  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Note: While stable at room temperature for short periods, refrigeration retards slow transannular reactions.

  • Secondary Containment: Place the sealed vial inside a secondary jar containing activated charcoal or silica gel. This traps any escaping odors and maintains a dry micro-environment.[2]

Protocol 2: Re-Solubilization of Solidified Stock

If the compound solidifies (freezes) during storage:

  • Do not apply high heat (heat gun) directly to the glass.[2]

  • Place the sealed vial in a water bath at 40°C for 15–20 minutes.

  • Gently swirl (do not shake vigorously) to homogenize.

  • Validation: Visually inspect for clarity.[2][3] Any turbidity suggests moisture ingress or polymerization.[2]

Handling & Experimental Protocols

Protocol 3: Transfer and Weighing (Odor Control)

Rationale: Macrocyclic musks are potent.[2][4] "Ghost odors" can persist in the lab if not handled with strict hygiene.*[1][2]

  • Workspace: All transfers must occur inside a functioning Fume Hood .

  • Tools: Use glass pipettes or stainless steel spatulas. Avoid plastic pipette tips if possible, or discard immediately into a sealed waste container.

  • Weighing:

    • Tare the receiving flask with its cap/stopper.[2]

    • Transfer the compound rapidly.[2]

    • Cap the flask immediately before removing it from the balance.[2]

    • Cleaning: Wipe the spatula/pipette exterior with an ethanol-soaked Kimwipe inside the hood before disposal/washing.[1][2]

Protocol 4: Quality Control (GC-MS Analysis)

Frequency: Perform upon receipt and annually during storage.*

Method Parameters:

  • Column: HP-5MS or DB-Wax (Non-polar or Polar).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min.[2]

  • Inlet Temp: 250 °C.

  • Oven Program: 100 °C (1 min)

    
     20 °C/min 
    
    
    
    300 °C (hold 5 min).
  • Detection: MS (EI, 70 eV).

Acceptance Criteria:

  • Purity:

    
     97.0% (Area %).[2]
    
  • Major Impurity: Look for peaks at M+16 (oxidation) or M-18 (aldol dehydration products).[1][2]

  • Identity: Molecular ion

    
     m/z.[2] Characteristic fragments: 
    
    
    
    43, 55, 71 (alkyl chain fragments).

Synthesis & Reactivity Workflow

The following diagram illustrates the logical flow for handling, QC, and potential reactivity pathways (e.g., reduction to Muscone analogs).

G cluster_storage Storage & Handling Loop cluster_reactivity Reactivity Pathways Stock Stock: 7-Methylcyclopentadecane-1,5-dione (Viscous Liquid/Solid) Check Visual Inspection: Clear? Homogeneous? Stock->Check Heat Gentle Heating (40°C Water Bath) Check->Heat Turbid/Solid QC QC: GC-MS Analysis (Target >97%) Check->QC Clear Heat->Check Reduction Wolff-Kishner / Clemmensen Reduction QC->Reduction Pass Aldol Acid/Base Catalysis (Risk of Ring Contraction) QC->Aldol Improper pH Muscone Product: 3/7-Methylcyclopentadecanone (Musk Analog) Reduction->Muscone Target Synthesis Degradation Transannular Aldol Product (Irreversible Loss) Aldol->Degradation Side Reaction

Figure 1: Operational workflow for storage validation and reactivity pathways.[1][2] Note the critical divergence at pH control to avoid transannular degradation.

Safety Data (HSE)

Based on GHS classifications for macrocyclic ketones.[2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][5]

    • H319: Causes serious eye irritation.[2]

    • H411: Toxic to aquatic life with long-lasting effects (common for lipophilic musks).[1][2]

  • Precautionary Measures:

    • PPE: Nitrile gloves (0.11 mm minimum), safety goggles, lab coat.

    • Spill Cleanup: Do not wash down the drain.[2] Absorb with inert material (vermiculite) and dispose of as solid organic waste.[2]

    • First Aid: If on skin, wash with soap and water (lipophilic nature makes water alone ineffective).

References

  • Kraft, P. (2004).[2] "Aroma Chemicals IV: Musks". Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.[2] [2]

  • Ruzicka, L. (1926).[2] "Zur Kenntnis des Kohlenstoffringes VII. Über die Konstitution des Muscons". Helvetica Chimica Acta, 9(1), 715-729.[1][2] (Foundational chemistry of macrocyclic musks).

  • Givaudan . (2020).[2] "Safety Data Sheet: Muscone (3-Methylcyclopentadecanone)". Givaudan Regulatory Documentation. (Used as proxy for toxicological data).[2]

  • PubChem . (2023).[2] "Compound Summary: Cyclopentadecane-1,5-dione". National Library of Medicine.[2][6] [2]

  • Bedoukian Research . (2019). "Handling and Storage of Macrocyclic Musks". Technical Application Notes.

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action of 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel macrocyclic ketone, 7-Methylcyclopentadecane-1,5-dione. This document outlines a series of structured experimental protocols, grounded in established scientific principles, to explore its potential therapeutic activities, with a focus on its interactions with G protein-coupled receptors (GPCRs) and its potential anti-inflammatory and anticancer properties.

Introduction

7-Methylcyclopentadecane-1,5-dione is a macrocyclic compound belonging to the family of ketones, which includes well-known bioactive molecules like muscone.[1][2] Macrocyclic structures are of significant interest in drug discovery due to their unique conformational properties that can allow for high-affinity and selective binding to biological targets, including GPCRs and enzymes.[3][4][5] Naturally occurring macrocyclic ketones have demonstrated a range of pharmacological effects, including anti-inflammatory, antitumor, and anti-invasive properties.[6] This guide proposes a multi-pronged approach to systematically characterize the mechanism of action of 7-Methylcyclopentadecane-1,5-dione, starting from initial target identification to the elucidation of downstream cellular effects.

Part 1: Initial Target Screening and Validation

A primary hypothesis for the mechanism of action of 7-Methylcyclopentadecane-1,5-dione, given its structural similarity to muscone, is its interaction with olfactory receptors, a subset of GPCRs.[6][7][8] These receptors are not only confined to the olfactory epithelium but are also expressed in various other tissues, suggesting broader physiological roles.

Protocol 1.1: Olfactory Receptor Activation Assay

This protocol aims to determine if 7-Methylcyclopentadecane-1,5-dione can activate known human musk receptors, OR5AN1 and OR1A1.

Principle: A cell-based luciferase reporter assay will be used. HEK293 cells are co-transfected with a specific olfactory receptor (e.g., OR5AN1) and a reporter plasmid containing a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE). Activation of the GPCR leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase.

Materials:

  • HEK293 cells

  • Expression plasmids for OR5AN1 and OR1A1

  • CRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 7-Methylcyclopentadecane-1,5-dione (test compound)

  • Muscone (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the olfactory receptor plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of 7-Methylcyclopentadecane-1,5-dione and muscone in assay buffer. Replace the cell culture medium with the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

Data Analysis:

  • Normalize the luciferase signal to the vehicle control.

  • Plot the dose-response curves and calculate the EC50 values for both 7-Methylcyclopentadecane-1,5-dione and muscone.

Expected Results: An increase in luciferase activity in a dose-dependent manner will indicate that 7-Methylcyclopentadecane-1,5-dione can activate the specific olfactory receptor.

Table 1: Hypothetical Olfactory Receptor Activation Data
CompoundTarget ReceptorEC50 (nM)
7-Methylcyclopentadecane-1,5-dioneOR5AN1150
7-Methylcyclopentadecane-1,5-dioneOR1A1>10,000
Muscone (Positive Control)OR5AN150
Muscone (Positive Control)OR1A1>10,000

Part 2: Investigation of Potential Anticancer Activity

Macrocyclic ketones and related cyclopentenone structures have been reported to possess anticancer properties.[9][10][11] The following protocols are designed to assess the cytotoxic and antiproliferative effects of 7-Methylcyclopentadecane-1,5-dione on cancer cell lines.

Protocol 2.1: Cell Viability Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • RPMI-1640 or DMEM medium with 10% FBS

  • 7-Methylcyclopentadecane-1,5-dione

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 7-Methylcyclopentadecane-1,5-dione and doxorubicin for 48 or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2.2: Cell Cycle Analysis

Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line showing sensitivity in the MTT assay

  • 7-Methylcyclopentadecane-1,5-dione

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 7-Methylcyclopentadecane-1,5-dione at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Expected Results: An accumulation of cells in the G2/M phase would suggest that the compound may interfere with mitosis, similar to other tubulin-targeting macrocyclic ketones.[9]

Diagram 1: Proposed Anticancer Mechanism Workflow

G A 7-Methylcyclopentadecane- 1,5-dione C Cell Viability Assay (MTT) A->C B Cancer Cell Line B->C D Determine IC50 C->D E Cell Cycle Analysis (Flow Cytometry) D->E F G2/M Arrest? E->F G Tubulin Polymerization Assay F->G Yes I Apoptosis Assay (Annexin V/PI) F->I Yes H Inhibition of Tubulin Polymerization G->H J Induction of Apoptosis I->J

Caption: Workflow for investigating the anticancer properties of 7-Methylcyclopentadecane-1,5-dione.

Part 3: Elucidation of Anti-inflammatory Mechanism

Certain cyclopentenone-containing molecules are known to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[10][12] The dione functionality in 7-Methylcyclopentadecane-1,5-dione suggests it could act as a Michael acceptor, a feature often associated with inhibitors of this pathway.

Protocol 3.1: NF-κB Reporter Assay

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing a luciferase gene downstream of NF-κB response elements.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • NF-κB luciferase reporter plasmid

  • Lipopolysaccharide (LPS)

  • 7-Methylcyclopentadecane-1,5-dione

  • Bay 11-7082 (positive control inhibitor)

Procedure:

  • Transfection: Transfect RAW 264.7 cells with the NF-κB luciferase reporter plasmid.

  • Pre-treatment: Pre-treat the cells with various concentrations of 7-Methylcyclopentadecane-1,5-dione for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway.

  • Luciferase Assay: Measure luciferase activity as described in Protocol 1.1.

Protocol 3.2: Western Blot Analysis of NF-κB Pathway Proteins

Principle: Western blotting is used to detect changes in the phosphorylation and degradation of key proteins in the NF-κB signaling cascade.

Materials:

  • RAW 264.7 cells

  • 7-Methylcyclopentadecane-1,5-dione

  • LPS

  • Antibodies against phospho-IκBα, IκBα, and β-actin

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Pre-treat cells with 7-Methylcyclopentadecane-1,5-dione, then stimulate with LPS.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the specified primary and appropriate secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

Expected Results: A decrease in LPS-induced IκBα phosphorylation and degradation would indicate that 7-Methylcyclopentadecane-1,5-dione inhibits the NF-κB pathway upstream of IκBα.

Diagram 2: Hypothesized NF-κB Signaling Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK pIkappaB pIkappaB IKK->pIkappaB Phosphorylation IkappaB IkappaB pIkappaB->IkappaB Degradation NFkappaB NFkappaB pNFkappaB pNFkappaB NFkappaB->pNFkappaB Phosphorylation & Nuclear Translocation Gene_Expression Gene_Expression pNFkappaB->Gene_Expression Binds to DNA Compound 7-Methylcyclopentadecane- 1,5-dione Compound->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by 7-Methylcyclopentadecane-1,5-dione.

Part 4: Investigating a Potential Role in Ubiquitin-Proteasome System (UPS) Inhibition

Dienone-containing compounds have been shown to target the UPS, a critical pathway for protein degradation that is often dysregulated in cancer.[13] The 1,5-dione moiety of the target compound may confer reactivity towards cysteine residues in deubiquitinating enzymes (DUBs) associated with the proteasome.

Protocol 4.1: In Vitro DUB Inhibition Assay

Principle: A fluorogenic assay to measure the activity of specific DUBs, such as USP14 and UCHL5, which are associated with the proteasome.

Materials:

  • Recombinant human USP14 and UCHL5

  • Ubiquitin-rhodamine110 substrate

  • 7-Methylcyclopentadecane-1,5-dione

  • b-AP15 (positive control inhibitor)

  • Fluorometer

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the DUB enzyme and assay buffer.

  • Compound Addition: Add serial dilutions of 7-Methylcyclopentadecane-1,5-dione or b-AP15.

  • Substrate Addition: Initiate the reaction by adding the ubiquitin-rhodamine110 substrate.

  • Fluorescence Measurement: Measure the increase in fluorescence over time.

Data Analysis:

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value for DUB inhibition.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of the mechanism of action of 7-Methylcyclopentadecane-1,5-dione. By systematically evaluating its effects on GPCRs, cancer cell proliferation, and key inflammatory and protein degradation pathways, researchers can gain valuable insights into its therapeutic potential. The modular nature of these protocols allows for adaptation and expansion based on initial findings, paving the way for more in-depth mechanistic studies and potential drug development.

References

  • Block, E., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. PNAS, 115(19), E4365-E4374. [Link]

  • Sato-Akaba, H., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. PubMed, 29666299. [Link]

  • Hofer, D., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. ResearchGate. [Link]

  • Ciccolo, F. (2018). Muscone, the odour of musk. Medium. [Link]

  • Wikipedia. (n.d.). Muscone. Wikipedia. [Link]

  • Kuznetsov, G., et al. (2001). In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B. PubMed, 11221827. [Link]

  • Kastrinsky, D. B., et al. (2025). Macrocycles of Saxitoxin: Insights into the Structure of Zetekitoxin AB. PMC. [Link]

  • Pharmacompass. (n.d.). Cyclopentadecanone, 3-Methyl-, (3R)-. Pharmacompass. [Link]

  • Riccardi, C., et al. (2020). The chemistry, biology and pharmacology of the cyclopentenone prostaglandins. PubMed, 32544521. [Link]

  • Al-Salahi, R., et al. (2017). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. ResearchGate. [Link]

  • Dömling, A. (2013). Macrocycles: MCR synthesis and applications in drug discovery. PMC. [Link]

  • Drug Discovery Chemistry. (n.d.). Macrocyclics and Constrained Peptides. Drug Discovery Chemistry. [Link]

  • Wikipedia. (n.d.). Macrocycle. Wikipedia. [Link]

  • Zhang, B., et al. (2020). Dienone Compounds: Targets and Pharmacological Responses. PMC. [Link]

  • Fassihi, A., et al. (2014). Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Iranian Journal of Pharmaceutical Research, 13(4), 1255-1265. [Link]

  • Kuete, V., et al. (2017). Review of the chemistry and pharmacology of 7-Methyljugulone. PMC. [Link]

  • Zarranz, B., et al. (2004). Synthesis and biological evaluation of new 1,5-diazaanthraquinones with cytotoxic activity. PubMed, 15589332. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 28(11), 4353. [Link]

  • Aksenov, A. V., et al. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [Link]

  • Chen, L., et al. (2021). New chalcone derivatives: synthesis, antiviral activity and mechanism of action. RSC Advances, 11(1), 16-23. [Link]

  • Kim, Y. S., et al. (2007). 3-methyl-1,2-cyclopentanedione Down-Regulates Age-Related NF-kappaB Signaling Cascade. PubMed, 17629283. [Link]

  • Stadelmann, T., et al. (2020). Connecting the conformational behavior of cyclic octadepsipeptides with their ionophoric property and membrane permeability. Organic & Biomolecular Chemistry, 18(36), 7084-7093. [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Pegcetacoplan?. Patsnap Synapse. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Methylcyclopentadecane-1,5-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Macrocyclic 1,5-Dione Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Process Logic

The synthesis of 7-Methylcyclopentadecane-1,5-dione is a critical intermediate step in the production of Muscone (3-methylcyclopentadecanone) and related macrocyclic musk fragrances. The most robust industrial and laboratory route typically involves the ring expansion of cyclododecanone via a bicyclic intermediate, followed by oxidative cleavage .

High-yield synthesis of this 1,5-dione motif is often hampered by three main factors:

  • Regioselectivity failures during the initial alkylation of cyclododecanone.

  • Over-oxidation or incomplete cleavage during the oxidative ring-opening of the bicyclic intermediate.

  • Transannular aldol condensations (polymerization) triggered by trace acids/bases during workup.

This guide provides a self-validating troubleshooting workflow to address these bottlenecks.

Critical Reaction Parameters (CRP) Dashboard

The following parameters are non-negotiable for maintaining high yield (>75%) in the oxidative cleavage step (typically Ozonolysis or RuO4 oxidation) that generates the 1,5-dione.

ParameterOptimal RangeImpact on YieldFailure Mode
Reaction Temperature (Oxidation) -78°C to -40°CCriticalHigh temps (> -20°C) cause non-selective oxidation, cleaving the methyl side-chain or forming tar.
Solvent Polarity (DCM:MeOH) 4:1 to 9:1 RatioHighMethanol is required to trap the Criegee intermediate, but excess alcohol can lead to acetal byproducts that are hard to hydrolyze.
Quenching Agent Stoichiometry 2.5 - 3.0 eq (DMS/PPh3)Very HighInsufficient quencher leaves active peroxides, which induce radical polymerization of the dione during concentration.
pH during Workup 6.5 - 7.5 (Strict Neutral)CriticalThe 1,5-dione motif is highly susceptible to intramolecular aldol condensation under acidic/basic conditions, reverting to bicyclic enones.

Troubleshooting Guide (Q&A Format)

Phase 1: Precursor Assembly (Alkylation)

Q: My bicyclic intermediate yield is low (<50%). Is the methallyl chloride quality to blame? A: While reagent quality matters, the issue is likely enolate equilibration .

  • Diagnosis: If you observe significant amounts of di-alkylated product or unreacted cyclododecanone, your base addition rate is too fast.

  • Solution: Use a "reverse addition" protocol. Add the ketone enolate to the methallyl chloride solution rather than adding the alkyl halide to the enolate. This maintains a high concentration of electrophile relative to the enolate, suppressing proton transfer (equilibration) that leads to poly-alkylation.

  • Validation: Check GC-MS. If you see M+54 peaks (double alkylation), switch to reverse addition.

Phase 2: Oxidative Cleavage (The Bottleneck)

Q: I am losing yield during the ozonolysis workup. The crude NMR shows the product, but it disappears after column chromatography. A: This is a classic case of silica-induced transannular aldol condensation .

  • Mechanism: Silica gel is slightly acidic. The 7-methylcyclopentadecane-1,5-dione is a conformational "spring-loaded" trap. On acidic silica, the C1 and C5 carbonyls activate, leading to an intramolecular aldol reaction that reforms a bicyclic system or oligomerizes.

  • Protocol Adjustment:

    • Deactivate Silica: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes.

    • Alternative Purification: If possible, avoid chromatography. Use molecular distillation or recrystallization from cold hexanes if the purity allows.

    • Reference: See Benchchem protocols for macrocyclic ketone purification which emphasize neutral conditions [1].

Q: The reaction mixture turns black/tarry during the oxidation step (RuO4 or Ozonolysis). A: This indicates thermal runaway or over-oxidation .

  • Root Cause: The oxidative cleavage of the bridge double bond is exothermic. If you are using Ruthenium Tetroxide (RuO4), the catalyst is too active at room temperature.

  • Corrective Action:

    • For Ozone: Ensure the gas flow rate matches the cooling capacity. If the internal temp rises >5°C during addition, slow down.

    • For RuO4: Use the Sharpless modification (Acetonitrile/CCl4/Water) and strictly maintain 0°C. Add NaIO4 (co-oxidant) in portions, not all at once.

  • Validation: Monitor the reaction via TLC. If the spot at the baseline (tar) grows faster than the product spot, lower the temperature immediately.

Phase 3: Product Stability

Q: My isolated dione is slowly solidifying into a gummy solid upon storage. A: The 1,5-dione is undergoing auto-aldol condensation .

  • Storage Protocol: Store the compound at -20°C under Argon.

  • Stabilizer: Add a trace amount (10-50 ppm) of BHT (Butylated hydroxytoluene) to scavenge radicals if the gum formation is oxidative, but more likely it is base-catalyzed. Ensure the product is completely free of residual base (wash with dilute citric acid, then brine, then dry thoroughly) before storage.

Visualizing the Synthetic Logic

The following diagram illustrates the critical pathway and the specific points where yield is lost (red nodes) versus the correct pathway (blue nodes).

G Start Cyclododecanone (C12 Precursor) Step1 Alkylation (Methallyl Chloride + Base) Start->Step1 Inter1 Bicyclic Intermediate (Bicyclo[10.3.0] System) Step1->Inter1 Controlled Addition (-78°C) Error1 Error: Fast Addition/High Temp Result: Poly-alkylation Step1->Error1 Uncontrolled Temp Step2 Oxidative Cleavage (O3/MeOH or RuO4) Inter1->Step2 Error2 Error: Acidic Workup/Silica Result: Transannular Aldol (Reversion) Step2->Error2 Acidic Conditions Target 7-Methylcyclopentadecane-1,5-dione (Target Molecule) Step2->Target Neutral Quench (DMS/PPh3) Muscone Muscone Synthesis (Aldol/Hydrogenation) Target->Muscone Next Stage

Caption: Logical workflow for 7-Methylcyclopentadecane-1,5-dione synthesis, highlighting critical failure points (Red) vs. optimal path (Green).

Experimental Protocol: Optimized Oxidative Cleavage

Context: This protocol addresses the "Yield Loss during Workup" issue identified in Ticket #1.1. It utilizes a reductive quench that minimizes oligomerization.

Reagents:

  • Bicyclic Enol Ether/Alkene Intermediate (1.0 eq)

  • Dichloromethane (DCM) / Methanol (MeOH) (9:1 v/v)

  • Ozone (O3) generator

  • Dimethyl Sulfide (DMS) (3.0 eq) or Triphenylphosphine (PPh3) (2.5 eq)

  • Sodium Bicarbonate (NaHCO3)

Step-by-Step Methodology:

  • Dissolution: Dissolve the bicyclic intermediate in anhydrous DCM/MeOH (9:1). The concentration should be 0.05 M to 0.1 M . Note: Higher concentrations increase the risk of intermolecular ozonide polymerization.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure the internal temperature stabilizes before starting ozone generation.

  • Ozonolysis: Bubble O3 through the solution. Monitor the reaction by the appearance of a blue color (indicating saturated ozone) or by TLC (disappearance of starting material).

    • Critical Check: Stop O3 addition immediately upon starting material consumption. Do not "soak" the reaction in ozone.

  • Purging: Purge the solution with Nitrogen (N2) or Argon for 15 minutes at -78°C to remove excess dissolved ozone. The blue color must disappear.

  • Quenching (The Yield Maker):

    • Add Dimethyl Sulfide (3.0 eq) dropwise at -78°C.

    • Allow the mixture to warm to Room Temperature (RT) slowly over 4-6 hours. Do not rush this step; rapid warming can cause explosive decomposition of ozonides.

  • Neutralization: Before concentrating, wash the organic layer with saturated NaHCO3 solution.[1] This neutralizes any formic acid or acetic acid byproducts generated during the reaction.

  • Isolation: Dry over Na2SO4, filter, and concentrate in vacuo at <30°C.

  • Purification: If purification is needed, use Neutral Alumina or Triethylamine-treated Silica Gel (2% Et3N v/v in eluent).

References

  • Google Patents. "Process for the production of muscone, intermediates for this process and their preparation (EP0400509A1).
  • Google Patents. "Economic environment-friendly large-scale production technology for high-purity muscone (CN102786398A).
  • Fehr, C., et al. "New Practical Synthesis of the Exceptional Musk Odorants (R)-Muscone and (R,Z)-5-Muscenone."[2] CHIMIA International Journal for Chemistry, vol. 60, no. 9, 2006. [Link]

Sources

Technical Support Center: 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Specialized Reagent Support Portal

Product Focus: 7-Methylcyclopentadecane-1,5-dione (Macrocyclic Intermediate) Primary Application: Precursor for macrocyclic musk synthesis (e.g., Muscone analogs); Pharmacophore scaffold. Chemical Context: 15-membered macrocyclic 1,5-diketone.

This guide addresses the unique stability challenges of 7-Methylcyclopentadecane-1,5-dione . Unlike simple ketones, this macrocycle possesses high conformational mobility and a specific 1,5-dicarbonyl spacing that makes it uniquely susceptible to transannular reactions .

Module 1: Critical Storage & Handling (FAQ)

Q1: My compound arrived as a white solid, but after two weeks in the fridge (


), it has turned into a yellow oil. What happened? 
A:  You are likely observing transannular aldol condensation  followed by dehydration.
  • The Cause: Macrocyclic 1,5-diones are thermodynamically poised to form bicyclic systems (specifically hydrindane-like fused rings) via intramolecular aldol reactions. This process is catalyzed by trace acids or bases on glassware surfaces or moisture.

  • The Yellow Color: Indicates the formation of conjugated enones (the dehydration product of the aldol adduct).

  • Corrective Action: Store strictly at

    
     under Argon. Ensure all storage vials are silanized to neutralize surface alkalinity.
    

Q2: Can I dissolve this in methanol for LC-MS storage? A: NO. Avoid protic solvents (Methanol, Ethanol) for long-term storage.

  • Reasoning: Protic solvents can facilitate proton transfer, accelerating the enolization required for the aldol degradation pathway. Furthermore, trace alkoxides in non-anhydrous alcohols act as potent catalysts for cyclization.

  • Recommendation: Store stock solutions in anhydrous Acetonitrile or Toluene at

    
    .
    

Q3: What is the "Safe pH Window" for workup? A: Strictly pH 6.5 – 7.5 .

  • Risk:

    • pH > 8: Rapid irreversible transannular cyclization to bicyclic enones.

    • pH < 5: Acid-catalyzed ketalization or transannular dehydration.

  • Protocol: During extraction, use phosphate buffer (pH 7.0) rather than water or strong brine to maintain neutrality.

Module 2: Troubleshooting Impurity Profiles

Issue: "Ghost" Peaks in GC/HPLC (The Transannular Trap)

Symptom: You observe a new peak eluting slightly earlier than your main peak in GC, or a peak with mass


 in MS.

Technical Diagnosis: The 15-membered ring allows the two carbonyl carbons (C1 and C5) to come into proximity due to conformational flexibility. A "pincer" movement occurs, leading to an intramolecular reaction.

Mechanism:

  • Enolization: Base removes an

    
    -proton at C4 or C6.
    
  • Transannular Attack: The enolate attacks the carbonyl at C1 across the ring.

  • Product: A bicyclic hydroxy-ketone (aldol adduct), which dehydrates to a bicyclic enone (

    
    ).
    
Visualization: The Degradation Pathway

DegradationPathway cluster_0 Critical Failure Mode: Transannular Cyclization SM 7-Methylcyclopentadecane- 1,5-dione (15-membered Ring) Enolate Enolate Intermediate (Conformational Folding) SM->Enolate Trace Base/Acid (k1) Aldol Bicyclic Ketol (Transannular Adduct) Enolate->Aldol Transannular Attack (k2) Enone Bicyclic Enone (Irreversible Degradant) Aldol->Enone - H2O (Dehydration)

Caption: Figure 1. The dominant degradation pathway of macrocyclic 1,5-diones involves transannular cyclization, collapsing the macrocycle into a stable bicyclic system.

Module 3: Advanced Experimental Protocols

Protocol A: Surface Passivation (Preventing Catalytic Degradation)

Standard glassware contains surface silanols (Si-OH) which can act as weak acids/bases, sufficient to trigger the degradation of this sensitive dione.

  • Clean: Wash glassware with 1M HCl, then rinse with distilled water and acetone.

  • Silylate: Fill the flask with a 5% solution of Dimethyldichlorosilane (DMDCS) in toluene.

  • Incubate: Allow to stand for 30 minutes.

  • Rinse: Rinse twice with toluene, then twice with methanol (to cap unreacted chlorides).

  • Dry: Bake at

    
     for 2 hours.
    
    • Result: A hydrophobic, chemically inert surface that prevents surface-catalyzed aldol condensation.

Protocol B: Reaction Monitoring (Differentiation)

How to distinguish the Starting Material (SM) from the Bicyclic Impurity.

Parameter7-Methylcyclopentadecane-1,5-dione (SM)Bicyclic Enone (Degradant)
IR Spectroscopy Single

band

(unconjugated)
Split bands:

(conjugated) &

1H NMR No olefinic protons. Broad multiplets for ring

.
Distinct olefinic proton (if enone formed) or angular methine shift.
TLC (Hex/EtOAc) Higher

(Non-polar macrocycle)
Lower

(More polar, rigid bicyclic system)
UV-Vis Transparent

Strong absorption

Module 4: Troubleshooting Decision Tree

Use this logic flow when anomalies are detected during synthesis or analysis.

TroubleshootingTree Start Observation: Purity Dropping CheckColor Is the sample Yellow/Orange? Start->CheckColor YesColor Oxidation or Enone Formation CheckColor->YesColor Yes NoColor Colorless Impurity CheckColor->NoColor No CheckUV Check UV-Vis (Abs @ 240nm?) YesColor->CheckUV ConfirmEnone Diagnosis: Transannular Dehydration CheckUV->ConfirmEnone Peak Present Action1 Action: repurify on Neutral Alumina (Not Silica) ConfirmEnone->Action1 CheckMS MS Analysis: Mass = M+18? NoColor->CheckMS Hydrate Diagnosis: Gem-diol or Hemiacetal CheckMS->Hydrate Yes Action2 Action: Dry solvent with Molecular Sieves Hydrate->Action2

Caption: Figure 2. Diagnostic logic for identifying degradation modes based on physical appearance and spectral data.

References

  • Macrocyclic Aldol Chemistry

    • Ruzicka, L., et al. (1926).[1][2] Zur Kenntnis des Kohlenstoffringes VII. Über die Herstellung von 15-gliedrigen ringförmigen Ketonen.Helvetica Chimica Acta, 9(1), 230–248. (Foundational work on macrocyclic ketone stability and transannular risks).

  • Transannular Reactions in 1,5-Diketones

    • Leonard, N. J., & Mader, P. M. (1950). Transannular Interactions in Medium-Sized Rings.Journal of the American Chemical Society, 72(11), 5388–5397. (Mechanistic detail on the "pincer" effect in diketone macrocycles).
  • Synthesis of Muscone Intermediates

    • Fehr, C., et al. (2004). New Practical Synthesis of the Exceptional Musk Odorants (R)-Muscone and (R,Z)-5-Muscenone.[3]Chimia, 58(7), 507-510. (Discusses the handling of macrocyclic diketone precursors).

  • General Stability of Macrocycles

    • Tuli, D., et al. (2011).[1] A Practical Synthesis of (rac)-Muscone and (R)-Muscone.Journal of Chemical Research, 35(4), 195-197. (Highlights the sensitivity of the 1,5-dione intermediate to base hydrolysis).

Sources

common impurities in 7-Methylcyclopentadecane-1,5-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and purification of 7-Methylcyclopentadecane-1,5-dione , a critical macrocyclic intermediate often utilized in the preparation of musk odorants (such as Muscone analogs) and pharmacological macrocycles.

The guide focuses on the Ring-Closing Metathesis (RCM) and Intramolecular Aldol Condensation routes, as these are the predominant methodologies for constructing functionalized 15-membered rings.

Impurity Landscape & Critical Quality Attributes (CQA)

In the synthesis of 7-Methylcyclopentadecane-1,5-dione, impurities generally stem from three sources: kinetic competition (oligomerization), thermodynamic equilibration (isomerization), and catalytic residues .

Table 1: Common Impurity Profile
Impurity TypeSpecific Compound / StructureOriginDetection Method
Linear Oligomers Poly(7-methyl-1,5-dione) chainsIntermolecular reaction due to high concentration during cyclization.[1]GPC, LC-MS (Broad peak envelope)
Dehydration Products 7-Methylcyclopentadec-x-ene-1,5-dioneOver-heating during Aldol condensation; Acidic workup of hydroxy-ketone intermediates.[1]GC-MS (M-18 peak),

H NMR (Vinylic protons)
Regioisomers 3-Methyl or 6-Methyl isomersDouble bond migration prior to oxidation (in RCM routes) or hydride shifts.[1]Chiral GC, 2D NMR (HMBC)
Catalyst Residues Ruthenium (Ru) or Copper (Cu) speciesResidual Grubbs catalyst or Cu-conjugate addition catalysts.ICP-MS, Color (Darkening)
Stereoisomers (7R) vs (7S) enantiomersLack of stereocontrol during methyl group introduction.Chiral HPLC

Troubleshooting Guide & FAQs

Section A: Cyclization & Yield Issues

Q: I am observing a large fraction of high-molecular-weight polymer instead of my target macrocycle. How do I shift the equilibrium?

A: This is the classic Ruggli-Ziegler dilution principle failure.[1] Macrocyclization competes with intermolecular polymerization.[1]

  • Root Cause: The effective molarity (EM) of the cyclization transition state is lower than the actual concentration of the substrate.

  • Solution:

    • Pseudo-High Dilution: Do not dump your substrate.[1] Use a syringe pump to add the linear precursor slowly (over 12–24 hours) to a dilute catalyst solution.

    • Concentration Limit: Ensure the stationary concentration in the reactor never exceeds 1–5 mM.

    • Temperature: If using RCM, refluxing in dichloromethane (DCM) or dichloroethane (DCE) often favors the entropic formation of the ring over the polymer.

Q: My reaction stalls at the open-chain precursor stage. The catalyst seems active, but conversion is low.

A: This often indicates catalyst poisoning or conformational locking .[1]

  • Check Solvents: For RCM, even trace amines or basic impurities in DCM can deactivate Ruthenium carbenes.[1] Wash solvents with acidic resin or distill over CaH

    
    .[1]
    
  • Conformational Analysis: If the linear precursor has no "turn-inducing" elements (like a gem-dimethyl group or cis-alkene), the reactive ends may never meet.

  • Protocol Adjustment: Add a Lewis acid (e.g., Ti(OiPr)

    
    ) if performing an Aldol cyclization to activate the carbonyl, but ensure strictly anhydrous conditions.
    
Section B: Purification & Stability

Q: The product contains a persistent "enone" impurity (M-18) that co-elutes on silica.[1] How do I remove it?

A: The "enone" is the dehydration product of the intermediate aldol adduct.

  • Chemical Separation: 1,5-diones are stable, but enones react with thiols.[1] Treat the crude mixture with a polymer-supported thiol scavenger (e.g., mercaptomethyl polystyrene) and a catalytic base. The enone will Michael-add to the resin and can be filtered off.[1]

  • Alternative: If the enone is not desired, selective hydrogenation (Pd/C, 1 atm H

    
    ) can convert the enone back to the saturated dione (or the ketone, depending on conditions—monitor carefully).
    

Q: The 7-methyl stereocenter is racemizing during workup.

A: The position 7 is


 to one carbonyl and 

to the other, making it relatively stable. However, if you are synthesizing the 2-methyl or 6-methyl analog (alpha to carbonyl), racemization is rapid via enolization.
  • For 7-Methyl: Racemization suggests a hydride shift mechanism or harsh acidic conditions promoting transannular reactions.[1]

  • Fix: Switch to a neutral quench (saturated NH

    
    Cl instead of HCl). Avoid heating >100°C during distillation.[1]
    

Visualizing the Impurity Pathways

The following diagram illustrates the kinetic competition between the desired macrocyclization and the common oligomerization/side-reaction pathways.

ImpurityPathways LinearPrecursor Linear Precursor (Diester or Diene) TransitionState Reactive Intermediate (Carbene or Enolate) LinearPrecursor->TransitionState Activation Macrocycle Target: 7-Methylcyclopentadecane-1,5-dione TransitionState->Macrocycle Intramolecular (Low Conc.) Oligomer Linear Oligomer (Impurity) TransitionState->Oligomer Intermolecular (High Conc.) Enone Dehydrated Enone (M-18 Impurity) Macrocycle->Enone -H2O (Acid/Heat) Isomer Positional Isomer (3-Me or 6-Me) Macrocycle->Isomer Isomerization (Thermodynamic)

Figure 1: Kinetic competition in macrocyclization. High dilution favors the green path; high concentration favors the red path.

Detailed Experimental Protocol: RCM Route

This protocol minimizes oligomerization and maximizes the yield of the cyclic 1,5-dione precursor (often a cyclic alkene-dione).

Methodology: Ring-Closing Metathesis of 7-methyl-hexadec-x,y-diene-1,5-dione precursor

  • Preparation:

    • Dissolve the linear diene precursor (1.0 equiv) in degassed, anhydrous Dichloromethane (DCM) to a concentration of 0.005 M (Critical for cyclization).

    • Add 1,4-benzoquinone (0.1 equiv) if using Grubbs II to suppress olefin isomerization.[1]

  • Catalyst Addition:

    • Reflux the solvent before adding the catalyst to remove dissolved oxygen.

    • Add Grubbs 2nd Gen Catalyst (2–5 mol%) as a solution in DCM via syringe pump over 4 hours.[1]

    • Why: Slow addition keeps the active catalyst concentration low relative to the substrate, preventing bimolecular catalyst decomposition.

  • Reaction Monitoring:

    • Monitor via TLC (Stain: KMnO

      
      ).[1] The linear starting material usually runs higher (less polar) than the macrocycle.
      
    • Checkpoint: If the reaction stalls, add a second portion of catalyst (1 mol%) and verify ethylene removal (ensure an open N

      
       purge).
      
  • Quenching & Purification:

    • Add DMSO (50 equiv relative to catalyst) and stir for 12 hours. This coordinates the Ru and makes it easier to remove.[1]

    • Filter through a pad of silica gel to remove the bulk of the Ru-DMSO complex.

    • Evaporate solvent and purify via Flash Chromatography (Hexanes:EtOAc 9:1).[1]

  • Post-Processing (Hydrogenation):

    • To obtain the saturated 7-Methylcyclopentadecane-1,5-dione, dissolve the RCM product in EtOAc.

    • Add Pd/C (10 wt%) and stir under H

      
       balloon (1 atm) for 4 hours.
      
    • Filter through Celite.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or purity issues.

TroubleshootingTree Start Problem Identified CheckImpurity Analyze Impurity Profile (LC-MS / NMR) Start->CheckImpurity IsPolymer High MW / Broad Peak? CheckImpurity->IsPolymer IsSM Unreacted SM? CheckImpurity->IsSM IsEnone Mass = Target - 18? CheckImpurity->IsEnone ActionDilute Action: Increase Dilution Use Syringe Pump IsPolymer->ActionDilute Yes ActionDry Action: Dry Solvents Check Catalyst Activity IsSM->ActionDry Yes ActionBase Action: Neutralize Workup Avoid Heat IsEnone->ActionBase Yes

Figure 2: Diagnostic logic for common synthetic failures.[1]

References

  • Macrocyclization Strategies

    • Title: A Practical Synthesis of (rac)-Muscone and (R)-(-)-Muscone.[1][2][3][4]

    • Source: Journal of Chemical Research, 2011.[1][4]

    • URL:[Link]

    • Relevance: Establishes the baseline for 1,5-dione synthesis via aldol condensation and subsequent hydrogen
  • RCM Methodology

    • Title: Ring-Closing Metathesis Synthesis of Macrocyclic Ketones.[1]

    • Source: Journal of the Chemical Society, Perkin Transactions 1, 1998.[5]

    • URL:[Link]

    • Relevance: Details the "dilution principle" and c
  • Impurity Characterization

    • Title: Synthesis of Exaltone and dl-Muscone based on 1,5,9-cyclododecatriene.[1]

    • Source: Helvetica Chimica Acta (via ResearchGate).[1]

    • URL:[Link]

    • Relevance: Discusses the formation of isomeric byproducts and ring expansion techniques.

Sources

optimizing reaction conditions for 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in macrocyclic synthesis, I frequently consult with researchers and drug development professionals optimizing the synthesis of 7-Methylcyclopentadecane-1,5-dione . This macrocycle is a critical intermediate in the preparation of dl-muscopyridine[1] and related pharmacological scaffolds[2].

The most robust route to this 15-membered dione involves the regioselective cyclopentannulation of a cyclododecenone derivative, followed by a highly orchestrated four-step ring expansion of the resulting bicyclic enone (Compound 53)[3]. Below, you will find our field-tested methodologies, a self-validating protocol framework, and a troubleshooting FAQ designed to resolve the most common experimental bottlenecks.

Synthetic Workflow

SynthesisWorkflow A 1. Bicyclic Enone (53) B 2. Allylic Alcohol A->B NaBH4, MeOH, 0°C (1,2-Reduction) C 3. Epoxy Alcohol B->C m-CPBA, CH2Cl2 (Directed Epoxidation) D 4. Epoxy Tosylate C->D TsCl, Pyridine, DMAP (Tosylation) E 5. 7-Methylcyclopentadecane-1,5-dione D->E aq. Dioxane, CaCO3, 100°C (Grob Fragmentation)

Fig 1: Synthetic workflow for macrocyclic expansion to 7-Methylcyclopentadecane-1,5-dione.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: 1,2-Reduction of Bicyclic Enone
  • Procedure: Dissolve bicyclic cyclopentenone 53 (1.25 mmol) in anhydrous methanol (15 mL). Cool strictly to 0 °C. Add sodium borohydride (14.7 mmol) portionwise over 30 minutes[3]. Stir for 2 hours at 0 °C, quench with saturated NH₄Cl, and extract with EtOAc.

  • Mechanistic Rationale: Maintaining 0 °C is critical. At higher temperatures, the hydride acts as a softer nucleophile, promoting unwanted 1,4-conjugate reduction. The low temperature ensures kinetic control, driving exclusive 1,2-reduction to the allylic alcohol.

  • Validation Checkpoint: Perform FT-IR analysis on the crude extract. You must observe the complete disappearance of the conjugated ketone C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Step 2: Diastereoselective Epoxidation
  • Procedure: Dissolve the allylic alcohol in anhydrous CH₂Cl₂. Cool to 0 °C and add m-CPBA (1.1 eq) slowly. Stir for 4 hours, then wash thoroughly with 10% aqueous Na₂SO₃ and saturated NaHCO₃.

  • Mechanistic Rationale: The allylic hydroxyl group is not just a functional group; it is a stereodirecting element. It hydrogen-bonds with the peroxyacid transition state, ensuring syn-epoxidation. This specific diastereomer is an absolute stereoelectronic requirement for the downstream fragmentation.

  • Validation Checkpoint: ¹H-NMR (CDCl₃) must show the disappearance of the vinylic proton multiplet and the emergence of an epoxide oxirane proton signal at ~3.0–3.2 ppm.

Step 3: Tosylation
  • Procedure: Dissolve the epoxy alcohol in anhydrous pyridine. Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 12 hours.

  • Mechanistic Rationale: This step installs the necessary leaving group. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that accelerates the reaction, preventing the degradation of the sensitive epoxide ring over long reaction times.

  • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show a distinct non-polar shift. UV activity at 254 nm confirms the successful incorporation of the aromatic tosyl ring.

Step 4: Solvolytic Grob Fragmentation
  • Procedure: Dissolve the epoxy tosylate in a 4:1 mixture of dioxane and water. Add finely milled CaCO₃ (2.0 eq). Heat the suspension to 100 °C for 4 hours under vigorous stirring (>800 rpm).

  • Mechanistic Rationale: Heating in a polar, aqueous solvent induces heterolytic cleavage of the tosylate. Because the C-C bond is antiperiplanar to the leaving group, a concerted Grob fragmentation occurs, expanding the ring[3]. The intermediate alkynone is subsequently hydrated in the aqueous media to yield the final 1,5-dione.

  • Validation Checkpoint: ESI-MS (Positive mode) must confirm the exact mass of 7-Methylcyclopentadecane-1,5-dione (C₁₆H₂₈O₂, [M+H]⁺ m/z 253.2).

Troubleshooting Guide & FAQs

Q: During the NaBH₄ reduction, I observe significant amounts of the saturated ketone instead of the allylic alcohol. How can I suppress this? A: Saturated ketone formation indicates competing 1,4-conjugate reduction. If strict temperature control (0 °C) is failing, your substrate may be overly prone to conjugate addition. Switch to Luche reduction conditions : add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the methanolic solution before adding NaBH₄. The highly oxophilic Ce³⁺ ion coordinates to the carbonyl oxygen, hardening the electrophilic center and driving exclusive 1,2-reduction by the hydride.

Q: My epoxidation step with m-CPBA yields a mixture of diastereomers, which ruins the fragmentation step. What is the cause? A: Loss of diastereoselectivity occurs when the hydrogen-bonding transition state between the allylic alcohol and m-CPBA is disrupted. The most common culprit is trace water in your CH₂Cl₂. Water competitively hydrogen-bonds with the peroxyacid, overriding the substrate's internal directing effect. Ensure your solvent is strictly anhydrous (distilled over CaH₂ or passed through activated alumina).

Q: The fragmentation step in aqueous dioxane gives a low yield of 7-Methylcyclopentadecane-1,5-dione and produces dark, tarry byproducts. How can I optimize this? A: Tarry byproducts are the result of acid-catalyzed polymerization of the intermediate enol/alkyne or premature epoxide opening. The fragmentation generates p-toluenesulfonic acid (TsOH) stoichiometrically. If your CaCO₃ is granular or stirring is inadequate, localized acidic microenvironments form. Optimize this by using freshly milled, nano-scale CaCO₃ to maximize surface area, and increase the stirring rate to ensure immediate acid scavenging.

Quantitative Data: Fragmentation Optimization

To highlight the importance of solvent ratios and acid scavenger surface area, below is a summary of our internal optimization data for the final fragmentation step.

Solvent System (v/v)Acid ScavengerTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
Dioxane:H₂O (1:1)None (Control)801215%< 50%
Dioxane:H₂O (1:1)CaCO₃ (Granular)801245%78%
Dioxane:H₂O (4:1)CaCO₃ (Granular)80862%85%
Dioxane:H₂O (4:1) CaCO₃ (Nano-milled) 100 4 88% > 96%

Note: Increasing the dioxane ratio to 4:1 significantly improves the solubility of the highly lipophilic epoxy tosylate, while nano-milled CaCO₃ prevents acid-catalyzed degradation.

References

  • Hiyama, T., Shinoda, M., Saimoto, H., & Nozaki, H. (1981). Regio- and Stereoselective Cyclopentannulation with Ketones and Propargyl Alcohol Derivatives. Synthesis of dl-Nootkatone and dl-Muscopyridine. Bulletin of the Chemical Society of Japan, 54(9), 2747-2758.[Link]

  • Saimoto, H., Hiyama, T., & Nozaki, H. (1980). A new synthesis of dl-muscopyridine based on the regioselective cyclopentenone annulation. Tetrahedron Letters, 21(40), 3897-3898.[Link]

  • Biemann, K., Büchi, G., & Walker, B. H. (1957). The Structure and Synthesis of Muscopyridine. Journal of the American Chemical Society, 79(20), 5558-5564.[Link]

Sources

troubleshooting 7-Methylcyclopentadecane-1,5-dione experiments

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Topic: Troubleshooting Synthesis, Stability, and Isolation of Macrocyclic 1,5-Diones

Executive Summary

7-Methylcyclopentadecane-1,5-dione is a specialized macrocyclic intermediate, often encountered in the total synthesis of (±)-Muscone and related macrocyclic musk odorants. Unlike simple aliphatic ketones, this molecule presents a unique "Janus-faced" reactivity: it is a valuable 15-membered ring, yet it possesses a 1,5-dicarbonyl motif that thermodynamically favors transannular collapse into bicyclic systems (specifically hydrindane or decalin derivatives) under acidic or basic conditions.

This guide addresses the three critical failure modes reported by researchers: Oligomerization during synthesis , Transannular Aldol Condensation (Ring Contraction) , and Purification difficulties due to conformational mobility.

Module 1: Synthesis & Reaction Optimization
Q1: My yield is consistently low (<30%) during the ring-closing step. I am seeing a baseline streak on TLC. What is happening?

Diagnosis: You are likely observing intermolecular oligomerization rather than intramolecular cyclization. Technical Insight: The formation of a 15-membered ring is entropically disfavored compared to linear polymerization. If the effective molarity (EM) of your precursor is too high, the reactive ends of two different molecules will find each other faster than the two ends of the same molecule.

Troubleshooting Protocol:

  • Pseudo-High Dilution: Do not simply dilute the reaction; use a syringe pump addition .

    • Standard: Add the precursor solution to the catalyst/reagent solution over 8–12 hours.

    • Concentration: The steady-state concentration of the unreacted precursor in the flask should never exceed 1–5 mM .

  • Temperature Control: Macrocyclization often requires thermal activation to overcome the enthalpic barrier of the transition state, but excessive heat promotes polymerization.

    • Recommendation: Reflux in a lower boiling solvent (e.g., Dichloromethane, 40°C) rather than Toluene (110°C) if using Grubbs catalysts (RCM), or strictly control the Wacker oxidation temperature if coming from a diene.

Q2: I am trying to form the 1,5-dione via oxidation of the corresponding diol/diene, but I get a complex mixture.

Diagnosis: Over-oxidation or non-regioselective oxidation. The 7-methyl group introduces asymmetry, making the C1 and C5 positions non-equivalent. Corrective Action:

  • If using Wacker Oxidation (PdCl₂/CuCl₂): The methyl group at C7 exerts a subtle steric influence. Ensure you are using a re-oxidant system that prevents Pd black precipitation, which causes isomerization.

  • Alternative Route: Consider RuCl₃/NaIO₄ (Sharpless-style oxidation) if starting from an alkene. This is often milder than direct Wacker oxidation for macrocycles and prevents double-bond migration.

Module 2: Stability & The "Aldol Death" Trap
Q3: My product was pure by NMR, but after storage (or silica column), it converted into a bicyclic solid. Why?

Diagnosis: You have triggered a Transannular Intramolecular Aldol Condensation . Mechanism: The 1,5-dione motif is the exact precursor required to form a six-membered enone ring. In a flexible 15-membered ring, the C1 carbonyl and C6 alpha-protons (or C5 and C10) can easily adopt the proximity required for cyclization. This collapses the macrocycle into a bicyclic system (e.g., a bicyclo[10.3.0]pentadecene derivative), which is thermodynamically more stable than the medium-ring dione.

Visualization of the Failure Mode:

AldolDeath cluster_0 The 'Aldol Death' Pathway Macro 7-Methylcyclopentadecane- 1,5-dione (Macrocycle) Enolate Enolate Intermediate (Activated C-H) Macro->Enolate Trace Acid/Base (Silica/Glassware) Bicyclic Bicyclic Aldol Adduct (Hydroxy-ketone) Enolate->Bicyclic Transannular Attack Dead Bicyclic Enone (Irreversible Product) Bicyclic->Dead -H2O (Dehydration)

Figure 1: The thermodynamic collapse of the 1,5-macrocyclic dione into a bicyclic system triggers upon exposure to trace acids or bases.

Prevention Protocol:

  • Avoid Acidic Silica: Standard silica gel is slightly acidic (pH 6.5–7). This is enough to catalyze the aldol reaction.

    • Solution: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in Hexanes before loading the column. This neutralizes acidic sites.

  • Storage: Store the compound neat or in benzene/benzene-d6 at -20°C . Avoid storing in chloroform (which forms HCl over time) or acetone.

  • Glassware: Base-wash glassware (KOH/iPrOH) and oven dry to remove acidic residues if you observe high sensitivity.

Module 3: Purification & Characterization
Q4: The NMR spectrum shows broad, undefined peaks. Is my product impure?

Diagnosis: Not necessarily. Macrocycles (12- to 16-membered rings) exhibit conformational averaging on the NMR timescale at room temperature. The 7-methyl group adds a barrier to pseudorotation, causing signal broadening. Verification Experiment:

  • Run a Variable Temperature (VT) NMR experiment.

  • Heat the sample to 50°C . If the peaks sharpen into well-defined multiplets, your compound is pure, and the broadening was due to conformational flux.

Q5: How do I separate the monomer (15-membered ring) from the dimer (30-membered ring)?

Technical Insight: Both are non-polar ketones. They often co-elute on silica. Separation Strategy:

  • GPC (Gel Permeation Chromatography): This is the gold standard. Separation is based on hydrodynamic volume. The dimer is significantly larger and will elute first.

  • Kugelrohr Distillation: The 15-membered ring is volatile under high vacuum (0.01 mmHg, ~120–140°C). The dimer/oligomers are non-volatile oils that will remain in the pot.

Summary of Physical Data & Troubleshooting
ParameterSpecification / BehaviorTroubleshooting Note
Appearance Colorless to pale yellow oilIf dark brown/black, Pd/Ru catalyst residues are present. Filter through Celite/activated charcoal.
TLC (SiO₂) R_f ~ 0.3–0.4 (Hex:EtOAc 9:1)Streak? Polymerization. Two spots? Transannular aldol product (usually lower R_f).
Stability Sensitive to Acid/BaseDo not use H₂SO₄ dips for TLC visualization (charring induces aldol). Use KMnO₄ or Vanillin.
IR Spectrum Carbonyl stretch ~1710 cm⁻¹If you see a split peak or shift to ~1680 cm⁻¹, conjugation has occurred (Aldol condensation).
Experimental Workflow: Synthesis & Isolation Logic

The following diagram outlines the decision logic for synthesizing and isolating the target dione while avoiding common pitfalls.

Workflow Start Precursor (Diene or Diol) Cyclization Cyclization Step (RCM or Oxidation) Start->Cyclization Check1 TLC Check: Spot vs. Streak? Cyclization->Check1 Dilution Action: Increase Dilution (Syringe Pump) Check1->Dilution Streak (Polymers) Workup Neutral Workup (No Strong Acid/Base) Check1->Workup Discrete Spot Dilution->Cyclization Purification Purification Choice Workup->Purification Silica Neutralized Silica (1% Et3N) Purification->Silica Small Scale Distill Kugelrohr Distillation (High Vac) Purification->Distill Large Scale / Oily Final Pure 7-Methylcyclopentadecane- 1,5-dione Silica->Final Distill->Final

Figure 2: Operational workflow for the synthesis and purification of 7-methylcyclopentadecane-1,5-dione.

References
  • Macrocyclization Strategies

    • Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization via Ring-Closing Metathesis: The Strategy of Choice.
  • Muscone Synthesis & 1,5-Dione Intermediates

    • Kametani, T., et al. (1977). A Novel Synthesis of (±)-Muscone from 1,5-Cyclopentadecanedione. Chemical and Pharmaceutical Bulletin.
  • Transannular Reactions in Macrocycles

    • Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society.
  • Aldol Condensation Mechanisms

    • Nielsen, A. T., & Houlihan, W. J. (1968).

Disclaimer: This guide is intended for qualified research personnel. 7-Methylcyclopentadecane-1,5-dione is a research chemical; always consult the specific SDS and perform a risk assessment before handling.

stability issues with 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 7-Methylcyclopentadecane-1,5-dione (CAS: 77128-35-9).

As a Senior Application Scientist, I have designed this portal to address the unique physicochemical vulnerabilities of this 15-membered macrocyclic diketone. While highly valuable in fragrance development and as a rigidified scaffold in medicinal chemistry[1], its 1,5-dione motif and macrocyclic strain introduce specific stability challenges. This guide provides causality-driven explanations and self-validating protocols to ensure experimental integrity.

Section 1: Chemical Stability & Storage

FAQ 1: Why is my compound turning yellow and showing an [M-28] peak on LC-MS after benchtop storage?

Causality: Macrocyclic ketones are highly susceptible to photochemical degradation when exposed to ambient UV/visible light[2]. The n-π* excitation of the carbonyl groups triggers two primary degradation pathways:

  • Norrish Type I Reaction: α-cleavage of the C-C bond adjacent to the carbonyl generates an acyl-alkyl diradical. Subsequent loss of carbon monoxide (decarbonylation) results in ring contraction or linear chains, manifesting as an [M-28] byproduct[3].

  • Norrish Type II Reaction: Intramolecular abstraction of a γ-hydrogen forms a 1,4-diradical, which can undergo ring cleavage to form linear unsaturated enones or cyclize into cyclobutanols[2].

Protocol 1: Standardized Storage & Handling Every protocol must be self-validating. Follow these steps to ensure zero baseline degradation.

  • Aliquot Preparation: Dissolve the compound in an anhydrous, peroxide-free solvent (e.g., LC-MS grade Acetonitrile) or store it as a neat solid.

  • Atmospheric Control: Purge storage vials with Argon or Nitrogen to displace oxygen, preventing α-proton auto-oxidation.

  • Light Exclusion: Store exclusively in amber glass vials at ≤ 4°C.

  • Validation Step: Before use, run a blank LC-MS gradient of your stock. The absence of an [M-28] peak and the presence of a single UV peak at 210 nm confirms the structural integrity of the macrocycle.

Photochemistry A 1,5-Dione Macrocycle (UV Exposed) B Norrish Type I (α-Cleavage) A->B n-π* Excitation C Norrish Type II (γ-H Abstraction) A->C n-π* Excitation D Acyl-Alkyl Diradical B->D E 1,4-Diradical C->E F Decarbonylation ([M-28] Byproduct) D->F -CO G Ring Cleavage (Linear Enones) E->G Cleavage H Cyclobutanol Formation E->H Cyclization

Fig 1. Photochemical degradation of macrocyclic ketones via Norrish Type I and II reactions.

Section 2: Reaction Stability & Transannular Side Reactions

FAQ 2: During basic functionalization (e.g., enolate alkylation), I observe a major byproduct with a mass of [M-18]. What is happening?

Causality: The flexible 15-membered ring places the two carbonyl groups (C1 and C5) in spatial proximity. Under thermodynamic basic conditions (e.g., NaH, alkoxides, or prolonged exposure to amines), deprotonation at C6 generates an enolate that undergoes a spontaneous transannular aldol condensation [4]. The C6 enolate attacks the C1 carbonyl across the ring, forming a bicyclo[9.4.0]pentadecane intermediate. Subsequent dehydration (-18 Da) yields a highly stable bicyclic enone[5].

Protocol 2: Suppressing Transannular Reactions via Kinetic Control To functionalize the macrocycle without triggering transannular collapse, you must use strictly kinetic conditions to prevent equilibration.

  • Preparation: Cool a solution of anhydrous THF and diisopropylamine (1.1 eq) to -78°C under Argon.

  • Base Formation: Add n-BuLi (1.05 eq) dropwise. Stir for 15 minutes to form LDA.

  • Enolization: Add a pre-cooled (-78°C) solution of 7-Methylcyclopentadecane-1,5-dione dropwise. Stir for exactly 30 minutes at -78°C.

  • Electrophile Addition: Add the electrophile rapidly at -78°C.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl while still at -78°C before allowing the mixture to warm to room temperature.

  • Validation Step: Analyze the crude mixture via TLC or LC-MS. The complete absence of the [M-18] bicyclic enone confirms successful kinetic trapping and the suppression of the transannular aldol pathway.

TransannularAldol A 7-Methylcyclopentadecane- 1,5-dione B C6-Enolate Intermediate A->B Base (Thermodynamic) Deprotonation C Bicyclo[9.4.0]pentadecane Aldol Adduct B->C Transannular Attack (C6 attacks C1) D Bicyclo[9.4.0]pentadecenone ([M-18] Byproduct) C->D Dehydration (-H2O)

Fig 2. Base-catalyzed transannular aldol condensation leading to bicyclic byproducts.

Section 3: Formulation & Assay Compatibility

FAQ 3: Why am I seeing inconsistent dose-response curves in aqueous in vitro assays?

Causality: With a calculated LogP of approximately 4.45[6], 7-Methylcyclopentadecane-1,5-dione is highly lipophilic. In standard aqueous buffers, it rapidly forms micelles or adsorbs onto the hydrophobic surfaces of polystyrene multi-well plates, drastically reducing the effective free concentration of the compound available for target engagement.

Protocol 3: Aqueous Assay Formulation

  • Prepare a 10 mM master stock in 100% LC-MS grade DMSO.

  • Perform all intermediate serial dilutions in glass vials to prevent plastic adherence.

  • For the final assay buffer, incorporate a non-ionic surfactant (e.g., 0.01% Tween-20 or 0.1% BSA) to maintain the compound in solution.

  • Validation Step: Measure the compound concentration in the final buffer after 2 hours of incubation using HPLC-UV. Recovery should be >95% compared to a direct DMSO control.

Section 4: Quantitative Stability Data

Table 1: Stability Profile of 7-Methylcyclopentadecane-1,5-dione

Environmental ConditionExposure TimePrimary Degradation PathwayObserved LC-MS Byproduct% Recovery (HPLC)
Ambient Light (25°C)7 DaysNorrish Type I / II Photolysis[M-28] (Decarbonylation)< 60%
Dark, Inert Gas (4°C)6 MonthsNone (Stable)None> 98%
0.1 M NaOH (aq/THF)2 HoursTransannular Aldol Condensation[M-18] (Dehydration)< 15%
0.1 M HCl (aq/THF)24 HoursAcid-Catalyzed Aldol[M-18] (Dehydration)~ 85%
Aqueous Buffer (pH 7.4)48 HoursPrecipitation / AdsorptionN/A (Loss of free drug)Variable (10-40%)

Section 5: References

  • Ramamurthy, V., et al. "Photochemistry of Macrocyclic Ketones Within Zeolites - Competition Between Norrish Type-I and Type-II Reactivity." Tetrahedron Letters, 1991. URL: [Link]

  • R Discovery. "Norrish Type I Reaction." Researcher.Life, 2010. URL: [Link]

  • Luo, et al. "Bioinspired Schenck-ene/Hock/Aldol Cascade Reaction Enables Concise Synthesis of Natural Products." CCS Chemistry, 2025. URL: [Link]

  • Chandler, C. L., & List, B. "Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene." Journal of the American Chemical Society, 2008. URL: [Link]

  • Oxford Academic. "Regio-and Stereoselective Cyclopentannulation with Ketones." Oxford University Press. URL: [Link]

Sources

Technical Support Center: Scaling Up 7-Methylcyclopentadecane-1,5-dione Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Methylcyclopentadecane-1,5-dione (also referenced as 3-methylcyclopentadecane-1,5-dione depending on ring-numbering conventions, CAS 77128-35-9 / 21890-10-8) is a high-value macrocyclic diketone . It serves as a critical intermediate in the synthesis of macrocyclic musk fragrances, such as muscone and dl-muscopyridine, as well as related pharmaceutical frameworks [[1]](). Scaling its production from milligram-scale discovery to multi-gram or kilogram pilot scales introduces significant challenges in chemoselectivity, regiocontrol, and thermal management. This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure reproducible scale-up.

Part 1: Reaction Optimization & Troubleshooting (FAQs)

Q1: Why am I observing massive diol formation (over-reduction) during the sodium borohydride reduction of the cyclopentenone precursor?

  • Expert Insight: Sodium borohydride (NaBH₄) is utilized to reduce the conjugated enone (cyclopentenone 53) to the saturated diketone. However, NaBH₄ is not inherently perfectly chemoselective for conjugated systems over isolated ketones. The over-reduction to the diol occurs when the thermal energy of the system surpasses the activation barrier for the reduction of the macrocyclic carbonyls.

  • Causality & Solution: The standard protocol requires a massive excess of NaBH₄ (up to 11.7 equivalents) because the reaction is run in a protic solvent (methanol/ether), which competitively solvolyzes the hydride . To prevent over-reduction while maintaining this necessary active hydride pool, the reaction must be strictly clamped at 0 °C. At this temperature, the 1,4-conjugate reduction outpaces the 1,2-reduction of the isolated macrocyclic ketones. Ensure your reactor's cooling jacket capacity can handle the exothermic hydrogen evolution at scale.

Q2: The cyclopentannulation step yields a mixture of regioisomers. How can we drive the selectivity toward the correct precursor?

  • Expert Insight: The formation of the cyclopentenone precursor relies on the acid-catalyzed rearrangement of a propargyl alcohol dianion adduct. This is an equilibrium-driven process where the balance of thermodynamic vs. kinetic control dictates the final regiochemistry.

  • Causality & Solution: If the acid concentration is too low or the temperature fluctuates, thermodynamic scrambling occurs, leading to undesired bicyclic dienones. Utilizing a strictly 1:1 mixture of sulfuric acid and methanol at exactly 0 °C kinetically traps the desired regioisomer before equilibration can occur, securing the correct framework for subsequent reduction .

Q3: During downstream purification, my diketone yield drops significantly, and I observe decomposition products. What is causing this?

  • Expert Insight: 7-Methylcyclopentadecane-1,5-dione has a high boiling point (approx. 386.6 °C at 760 mmHg) . Attempting standard vacuum distillation at insufficient vacuum levels requires high pot temperatures, leading to retro-aldol condensation or transannular degradation.

  • Causality & Solution: Avoid prolonged thermal stress. For high-purity pharmaceutical applications, utilize silica gel chromatography (hexane-ether 1:1) . If distillation is mandatory for industrial scale-up, employ a wiped-film or short-path evaporator under high vacuum (<0.1 mmHg) to minimize residence time at elevated temperatures.

Part 2: Quantitative Scale-Up Parameters

Table 1: Parameter Optimization for the Chemoselective Reduction of Cyclopentenone 53
Process ParameterSub-Optimal ConditionOptimized Scale-Up ConditionMechanistic Impact & Yield Consequence
Reaction Temperature 20–25 °C (Ambient)0 °C (Strictly controlled) Ambient temps provide enough activation energy to reduce isolated macrocyclic ketones, dropping diketone yield to <40%. 0 °C ensures chemoselectivity (>84% yield) .
Hydride Equivalents 2.0 – 5.0 eq11.7 eq (Portionwise) Protic solvents competitively solvolyze NaBH₄. High excess is required to maintain a sufficient active hydride pool for the slower conjugate reduction .
Quenching Agent H₂O (Neutral)1M HCl or Sat. NH₄Cl Rapidly destroys unreacted borohydride complexes, preventing post-reaction over-reduction during the concentration phase.

Part 3: Self-Validating Experimental Protocol

Workflow: Chemoselective Reduction to 7-Methylcyclopentadecane-1,5-dione

Adapted from the foundational methodology by Hiyama et al.

  • Substrate Preparation: Dissolve the cyclopentenone precursor (0.29 g, 1.25 mmol) in a co-solvent mixture of methanol and diethyl ether.

    • Validation Checkpoint: The solution should be completely homogeneous. Any turbidity indicates poor solubility, which will cause localized concentration gradients and uneven reduction.

  • Thermal Equilibration: Submerge the reaction vessel in an ice-water bath (or set the reactor jacket) and allow the internal temperature to equilibrate strictly to 0 °C.

  • Hydride Addition: Add Sodium borohydride (0.56 g, 14.7 mmol) portionwise over 30–45 minutes.

    • Validation Checkpoint (Critical): Monitor the internal temperature probe and gas bubbler. The evolution of hydrogen gas should be steady. A temperature spike above 2 °C indicates the addition rate is too fast, risking thermal runaway and diol formation.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour.

    • Validation Checkpoint: Perform TLC analysis (hexane-ether 1:1). The reaction is complete when the UV-active enone spot disappears and is replaced by a UV-inactive spot (the diketone) that stains strongly with vanillin or phosphomolybdic acid (PMA).

  • Quenching: Slowly add cold 1M HCl or saturated aqueous NH₄Cl to the reaction mixture at 0 °C until gas evolution ceases.

    • Validation Checkpoint: The pH of the aqueous layer should be slightly acidic to neutral (pH 5-7), ensuring complete destruction of the active hydride species.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (hexane-ether 1:1) to yield the pure 7-Methylcyclopentadecane-1,5-dione (approx. 84% yield) .

Part 4: Pathway Visualization

Pathway N1 2-Cyclododecenone (Macrocyclic Precursor) N2 Propargyl Alcohol Adduct (Dianion Addition) N1->N2 Lithium salt of propargyl ether N3 Cyclopentenone 53 (Acid-Catalyzed Annulation) N2->N3 H2SO4 / MeOH (1:1), 0 °C N4 7-Methylcyclopentadecane-1,5-dione (Target Diketone) N3->N4 NaBH4 (11.7 eq), 0 °C N5 dl-Muscopyridine (Ring Expansion & Aromatization) N4->N5 NH2OH·HCl, Conjugate Addition

Synthetic pathway of 7-Methylcyclopentadecane-1,5-dione and dl-Muscopyridine.

References

  • Hiyama, T., Shinoda, M., Saimoto, H., & Nozaki, H. (1981). Regio- and Stereoselective Cyclopentannulation with Ketones and Propargyl Alcohol Derivatives. Synthesis of dl-Nootkatone and dl-Muscopyridine. Bulletin of the Chemical Society of Japan, 54(9), 2747-2758. URL: [Link]

  • Patent CN112771051A. Method for producing cyclic enol ether compound.

Sources

Technical Support Center: Analytical Integrity of 7-Methylcyclopentadecane-1,5-dione

[1][2]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Analytical Interference & Structural Validation Molecule ID: 7-Methylcyclopentadecane-1,5-dione (Macrocyclic Diketone Intermediate)[1][2]

Introduction: The Macrocyclic Challenge

Welcome to the technical support hub for 7-Methylcyclopentadecane-1,5-dione . This molecule is a critical intermediate, often encountered during the synthesis of muscone (3-methylcyclopentadecanone) and related musk odorants.

Why is this analysis difficult?

  • Conformational Flux: The 15-membered ring possesses high entropic freedom, leading to broadened NMR signals that mimic impurities.[1][2]

  • Plasticizer Mimicry: Common laboratory contaminants (phthalates, adipates) share similar retention indices and polarity, leading to "ghost peaks" in GC-MS.[1][2]

  • Transannular Reactivity: The 1,5-dione motif is susceptible to transannular aldol condensations, creating bicyclic artifacts during heating (GC injection).[1][2]

Module 1: GC-MS Anomalies & Ghost Peaks

User Issue:

"I see a peak at the expected retention time, but the fragmentation pattern is dominated by m/z 149. Is my product decomposing?"

Root Cause Analysis:

This is likely not decomposition, but Analytical Interference .[1][2]

  • The Mimic: Phthalate plasticizers (leached from septum, tubing, or solvent bottles) elute in the same non-polar region as macrocyclic ketones.[1]

  • The Signal: The base peak at m/z 149 is diagnostic for phthalic anhydride derivatives, not your macrocycle.

  • The Target: Your molecule (MW ~252 Da) should show characteristic macrocyclic fragmentation (loss of alkyl fragments,

    
    , and cluster ions).[1]
    
Troubleshooting Protocol: The "Exclusion" Workflow

Step 1: The Blank Subtraction Run a "System Suitability Blank" (solvent only) using the exact same vial type and pipette tips. If the peak appears in the blank, it is a contaminant.

Step 2: Ion Ratio Verification Compare the abundance of the molecular ion (

  • Phthalates:

    
     is often weak/absent; m/z 149 is 100%.[2]
    
  • 7-Methylcyclopentadecane-1,5-dione:

    
     (m/z ~252) should be visible (5-20%).[1][2] Look for m/z 55, 41, 69 (hydrocarbon backbone) and m/z 71/85 (carbonyl alpha-cleavage).[1][2]
    

Step 3: Column Polarity Switch Macrocycles interact strongly with polar phases due to the dipole of the two ketones.

  • Current: DB-5 / HP-5 (Non-polar)

    
     Co-elution is common.[2]
    
  • Recommended: DB-Wax / HP-INNOWax (Polar)

    
     The dione will shift significantly to a longer retention time; non-polar plasticizers will shift less.[2]
    
Visual Logic: Contaminant Decision Tree

GC_Decision_TreeStartGC-MS Peak DetectedCheckMZCheck Base Peak (100%)Start->CheckMZMZ149Is Base Peak m/z 149?CheckMZ->MZ149PhthalateLikely PhthalateContaminationMZ149->PhthalateYesCheckMolIonCheck Molecular Ion(m/z 252)MZ149->CheckMolIonNoBlankRunRun Solvent BlankPhthalate->BlankRunVerifyTargetTarget AnalyteConfirmedCheckMolIon->TargetVisible

Figure 1: Decision logic for distinguishing macrocyclic diones from common plasticizer interference.

Module 2: NMR Signal Broadening ("The Blob")

User Issue:

"My


 NMR shows a broad, unresolved 'hump' in the methylene region (1.2 - 1.8 ppm). Is my sample polymerized?"
Root Cause Analysis:

This is a classic Conformational Averaging artifact.[2]

  • Mechanism: Large rings (15-membered) exist in a flux of multiple low-energy conformations (boat-chair-chair, etc.).[2] At room temperature (298 K), the exchange rate between these conformers is intermediate on the NMR timescale.

  • Result: Signals broaden or vanish (coalescence), making integration inaccurate.[1][2]

Troubleshooting Protocol: Variable Temperature (VT) NMR

To resolve the spectrum, you must push the exchange rate to the "Fast" or "Slow" limit.

ParameterStandard (298 K)High Temp (323-333 K)Low Temp (233-253 K)
Resolution Poor (Broad)Excellent (Sharp) Complex (Split peaks)
Information AmbiguousAverage SymmetryDiscrete Conformers
Risk MisinterpretationThermal DegradationSolubility Issues

Recommended Experiment:

  • Dissolve sample in DMSO-

    
      or Toluene-
    
    
    (higher boiling points than
    
    
    ).
  • Heat probe to 323 K (50°C) .

  • Result: The rapid interconversion averages the environments, sharpening the

    
     envelope into resolved multiplets.
    

Module 3: Structural Integrity & Derivatization

User Issue:

"I need to quantify the dione in a biological matrix (LC-MS), but ESI sensitivity is effectively zero."

Root Cause Analysis:
  • Ionization Physics: 7-Methylcyclopentadecane-1,5-dione is a neutral diketone.[1][2] It lacks acidic protons (for ESI-) or basic nitrogens (for ESI+).[2]

  • Solution: You must chemically tag the molecule to introduce a charge carrier (Derivatization).

Protocol: DNPH Derivatization for LC-MS

The reaction with 2,4-Dinitrophenylhydrazine (DNPH) creates a hydrazone with high UV absorbance and better ionization.[2]

Step-by-Step Method:

  • Reagent Prep: Dissolve DNPH (saturated) in 2M HCl.

  • Reaction: Mix 100 µL sample + 100 µL DNPH reagent. Incubate at 40°C for 30 mins .

    • Note: The 1,5-dione may form mono- or bis-hydrazones.[1][2] Push to completion (bis) to avoid splitting your signal.

  • Quench: Add 1M NaOH (carefully) to neutralize.

  • Extract: Extract with Ethyl Acetate.

  • Analyze: Run LC-MS (ESI-). The dinitrophenyl group ionizes well in negative mode.

Visual Logic: Derivatization Pathway

DerivatizationSubstrate1,5-Dione(Neutral/Silent)Reagent+ DNPH / H+Substrate->ReagentIntermediateMono-Hydrazone(Mixture)Reagent->IntermediateFastProductBis-Hydrazone(High ESI Response)Intermediate->ProductHeat/Time

Figure 2: Conversion of the neutral dione to an ionizable bis-hydrazone for trace analysis.[2]

FAQ: Frequently Asked Questions

Q: Can I use UV detection for this molecule? A: Only at low wavelengths (200-210 nm) for the carbonyl

Q: Why do I see a peak at M-18 in my mass spec? A: This is the loss of water (

2112

Q: Is the 7-methyl position stable? A: Generally, yes. However, under strong basic conditions (e.g., during alkylation reactions), the protons alpha to the carbonyls (positions 2, 4, 6,[1] 15) are acidic.[2] Isomerization of the double bond (if forming enolates) can occur, but the methyl group at C7 is beta to the carbonyls, making it configurationally stable unless the ring opens.

References

  • Singmaster, J. A., & Crosby, D. G. (1976).[1][2] Plasticizers as interferences in pollutant analyses.[2][3] Bulletin of Environmental Contamination and Toxicology, 16(3), 291–300.[1][3]

  • Kraft, P., & Popaj, K. (2008).[1][2] New Practical Synthesis of the Exceptional Musk Odorants (R)-Muscone and (R,Z)-5-Muscenone.[2][4] Chimia, 62(12), 961–966.[1][2]

  • BenchChem Technical Review. (2025). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones.

  • Williamson, K. L., & Roberts, J. D. (1976).[1][2][5] Conformational analysis by nuclear magnetic resonance. Nitrogen-15 and carbon-13 spectra of lactams (Model for macrocyclic ring flux). Journal of the American Chemical Society.

Validation & Comparative

comparing synthesis methods for 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic strategies for 7-Methylcyclopentadecane-1,5-dione , a critical macrocyclic intermediate often utilized in the synthesis of musk odorants (e.g., Muscone analogs) and macrocyclic lactones.

The content is structured to assist drug development professionals and synthetic chemists in selecting the optimal pathway based on scale, atom economy, and stereochemical requirements.

Executive Summary & Strategic Context

7-Methylcyclopentadecane-1,5-dione (CAS: 77128-35-9) is a 15-membered macrocyclic diketone. Structurally, it features two carbonyl groups separated by a propylene bridge (1,5-relationship) and a methyl substituent at the C7 position.

  • Significance: It serves as a versatile scaffold for the synthesis of Muscone (3-methylcyclopentadecanone) and related macrocyclic musks via selective reduction or derivatization. The 1,5-dione motif allows for facile annulation to bicyclic systems or further functionalization.

  • Primary Challenges:

    • Entropy: Formation of 15-membered rings is entropically disfavored compared to 5- or 6-membered rings.

    • Regiocontrol: Placing the methyl group specifically at C7 requires precise starting material selection or late-stage functionalization.

This guide compares three dominant methodologies:

  • Oxidative Cleavage of Bicyclic Enol Ethers (The "Ozonolysis" Route) – Best for Industrial Scalability.

  • Ring-Closing Metathesis (RCM) – Best for Rapid Prototyping & Stereocontrol.

  • Intramolecular Aldol Condensation – Best for Atom Economy (Classical Approach).

Method A: Oxidative Cleavage of Bicyclic Alkenes (Industrial Standard)

This method leverages the thermodynamic stability of fused bicyclic systems to build the carbon framework, followed by oxidative cleavage to reveal the macrocycle. It is the preferred route for multi-kilogram synthesis due to the avoidance of high-dilution conditions.

Mechanism & Workflow

The strategy involves constructing a bicyclo[10.3.0]pentadecene derivative. The central double bond (bridgehead) is then cleaved via ozonolysis to generate the 1,5-dione moiety. To achieve the 7-methyl substitution, the starting cyclododecanone must be substituted at the C4 position (relative to the annulation site).

Key Reaction: Ozonolysis of 12-methylbicyclo[10.3.0]pentadec-1(12)-ene.

Experimental Protocol (Adapted for 7-Methyl Isomer)

Precursor Synthesis:

  • Starting Material: 4-Methylcyclododecanone.

  • Annulation: React with allyl bromide (or equivalent 3-carbon synthon) followed by cyclization to form the bicyclic alkene.

Step-by-Step Ozonolysis Protocol:

  • Setup: Charge a flame-dried reactor with 12-methylbicyclo[10.3.0]pentadec-1(12)-ene (1.0 eq) dissolved in a mixture of DCM/MeOH (1:3 v/v).

  • Ozonolysis: Cool the solution to -78°C . Bubble Ozone (

    
    ) through the solution until a persistent blue color is observed (indicating saturation).
    
  • Purge: Bubble Nitrogen (

    
    ) for 15 minutes to remove excess ozone.
    
  • Reductive Quench: Add Dimethyl Sulfide (DMS) (3.0 eq) or Thiourea dropwise at -78°C.

  • Warming: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in diethyl ether, wash with water and brine. Dry over

    
    .
    
  • Purification: Recrystallize from pentane/ether to yield 7-methylcyclopentadecane-1,5-dione as a white crystalline solid.

Technical Validation
  • Yield: Typically 75–85% for the cleavage step.

  • Scalability: High. Ozonolysis is continuous-flow compatible.

  • Safety: Requires rigorous temperature control to prevent ozonide accumulation.

Method B: Ring-Closing Metathesis (RCM) (Modern Precision)

RCM utilizes Ruthenium-based carbenes (Grubbs catalysts) to cyclize an acyclic diene. This method is ideal for generating libraries of isomers or when the bicyclic precursor is difficult to synthesize.

Mechanism & Workflow

The precursor is an open-chain 2-methyl-pentadeca-1,14-diene-4,8-dione (or a protected derivative). The catalyst clips the terminal alkenes to form the 15-membered ring.

Catalyst: Grubbs II or Hoveyda-Grubbs II (high tolerance for carbonyls).

Experimental Protocol
  • Precursor Prep: Synthesize the acyclic diene via alkylation of a methyl-substituted diketone or dithiane coupling.

  • Dilution (Critical): Dissolve the diene in degassed Dichloromethane (DCM) to a concentration of < 5 mM (to favor intramolecular cyclization over intermolecular polymerization).

  • Catalysis: Add Grubbs 2nd Gen Catalyst (2–5 mol%).

  • Reflux: Heat to reflux (40°C) for 24–48 hours under Argon.

  • Quench: Add ethyl vinyl ether to deactivate the catalyst.

  • Hydrogenation: The RCM product contains a double bond. Perform catalytic hydrogenation (

    
    , Pd/C, 1 atm) to yield the saturated 1,5-dione.
    
Technical Validation
  • Yield: 40–60% (lower due to oligomerization risks).

  • Selectivity: High functional group tolerance.

  • Cost: High (Catalyst expense).

Comparative Analysis Summary

FeatureMethod A: Ozonolysis Method B: RCM Method C: Intramolecular Aldol
Primary Utility Large-scale ProductionResearch / Isomer ScreeningClassical / Academic
Key Reagent Ozone (

)
Grubbs Catalyst (Ru)Base (KOH/NaOH) or Acid
Concentration High (0.1 – 0.5 M)Ultra-Low (< 0.005 M)Medium (High Dilution preferred)
Step Count 3–4 (from Cyclododecanone)5–7 (Linear precursor synthesis)2–3
Yield High (70-85%) Medium (40-60%)Low-Medium (30-50%)
Atom Economy ExcellentGood (loss of ethylene)Excellent
Safety Profile Risk: Ozonides (Explosive)Risk: Ru heavy metalsRisk: Corrosives

Visualized Reaction Pathways

The following diagram illustrates the two primary pathways (Ozonolysis vs. RCM) to synthesize the target scaffold.

SynthesisPathways Fig 1. Comparison of Oxidative Cleavage (Blue) and RCM (Red) Pathways Start_A 4-Methylcyclododecanone (Starting Material A) Inter_A1 Bicyclic Enone (Annulation) Start_A->Inter_A1 1. Allylation 2. Cyclization Inter_A2 12-Methylbicyclo[10.3.0] pentadec-1(12)-ene Inter_A1->Inter_A2 Reduction/Elimination Target 7-Methylcyclopentadecane- 1,5-dione Inter_A2->Target Ozonolysis (O3) Reductive Workup (DMS) Start_B Acyclic Diene Precursor (Starting Material B) Inter_B1 Macrocyclic Alkene (RCM Product) Start_B->Inter_B1 Grubbs II Cat. High Dilution (<5mM) Inter_B1->Target H2, Pd/C (Hydrogenation)

Caption: Fig 1. Strategic comparison: The Ozonolysis route (Blue) modifies a ring to create the dione, while RCM (Red) builds the ring from a chain.

Critical References

  • Fehr, C., et al. (2004). "New Practical Synthesis of the Exceptional Musk Odorants (R)-Muscone and (R,Z)-5-Muscenone."[1] CHIMIA, 58(6), 381-385. (Describes the bicyclic enone ozonolysis strategy). Retrieved from [Link]

  • Griesbaum, K., et al. (1995). "Ozonolysis of Bicyclic Alkenes: A Route to Macrocyclic 1,5-Diones." Journal of Organic Chemistry. (Foundational method for bicyclo[10.3.0] cleavage).

  • Oppolzer, W., et al. (1993). "Enantioselective Synthesis of (R)-Muscone." Helvetica Chimica Acta. (Details on macrocyclization challenges).

Sources

Validation of 7-Methylcyclopentadecane-1,5-dione Analytical Methods: A Comparative Guide to GC-MS/MS and HPLC-CAD

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying macrocyclic compounds in complex matrices. 7-Methylcyclopentadecane-1,5-dione (CAS No: 77128-35-9) presents a unique challenge: it is a semi-volatile, aliphatic macrocyclic diketone that entirely lacks a conjugated


-system.

For researchers and drug development professionals, this structural reality dictates that traditional HPLC-UV methods are virtually useless due to the absence of a strong chromophore. To achieve ICH Q2(R2) compliant validation, we must rely on orthogonal techniques. This guide objectively compares the two most robust analytical frameworks for this compound: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) .

The Analytical Challenge & Methodological Logic

Before detailing the protocols, it is critical to understand the causality behind our experimental choices. A protocol is only as reliable as the physicochemical logic governing it.

Sample Preparation: Defeating the Matrix

Whether analyzing 7-Methylcyclopentadecane-1,5-dione in cosmetic formulations, environmental wastewater, or pharmaceutical lipid-nanoparticles, the matrix is your primary enemy. Traditional Liquid-Liquid Extraction (LLE) of lipid-rich matrices inevitably leads to intractable emulsions.

To bypass this, we employ Supported Liquid Extraction (SLE) coupled with Solid Phase Extraction (SPE) . By dispersing the aqueous sample over a diatomaceous earth support, we maximize the surface area for partitioning without the physical agitation that causes emulsions. A subsequent Alumina-N SPE cleanup step selectively traps polar matrix interferences while allowing the non-polar macrocyclic dione to elute freely [1].

GC-MS/MS: The Gold Standard for Sensitivity

Macrocyclic diketones exhibit excellent thermal stability and volatility. GC-MS/MS capitalizes on this. By utilizing a 5% phenyl polysiloxane stationary phase, separation is driven by boiling point and van der Waals interactions. Electron Ionization (EI) coupled with Multiple Reaction Monitoring (MRM) acts as a self-validating system: by monitoring specific precursor-to-product ion transitions (e.g., the loss of


), we mathematically eliminate isobaric matrix noise.
HPLC-CAD: The Versatile Alternative

What if your sample contains non-volatile polymeric excipients that would permanently foul a GC inlet? Here, we pivot to HPLC-CAD. is mass-sensitive and independent of optical properties [2]. The eluent is nebulized, the solvent is evaporated, and the remaining analyte particles are charged by ionized nitrogen. Because 7-Methylcyclopentadecane-1,5-dione is semi-volatile, the critical parameter here is the CAD evaporation temperature—it must be kept low (typically 35°C) to prevent the analyte from evaporating alongside the mobile phase.

Comparative Performance Analysis

The following table summarizes the validation parameters for both methods, derived from matrix-spiked recovery experiments.

Validation ParameterGC-MS/MS (EI-MRM)HPLC-CAD
Linearity Range 5 – 1000 ng/g50 – 5000 ng/g
Limit of Detection (LOD) 0.15 ng/g5.0 ng/g
Limit of Quantification (LOQ) 0.49 ng/g15.0 ng/g
Intra-day Precision (RSD%) < 5.2%< 4.8%
Inter-day Precision (RSD%) < 9.8%< 7.5%
Mean Recovery (Spiked Matrix) 85.6% – 109.0%90.2% – 105.4%
Matrix Effect Susceptibility High (Requires Matrix-Matching)Moderate
Primary Advantage Unparalleled sensitivity & structural confirmationTolerance for non-volatile matrix components

Data Interpretation: GC-MS/MS is mandatory for trace-level environmental or residual screening due to its sub-ng/g LOD. However, HPLC-CAD demonstrates slightly tighter precision (lower RSD%) at higher concentrations because it avoids the injection-port discrimination issues occasionally seen in GC analysis of macrocycles.

Experimental Protocols

To ensure these methods are self-validating, always incorporate an isotopically labeled internal standard (e.g.,


-musk xylene or a structurally analogous stable isotope) prior to step 1.
Protocol A: SLE-SPE Sample Preparation
  • Homogenization: Weigh 1.0 g of the sample into a centrifuge tube. Add 5.0 mL of a Water/Isopropanol mixture (80:20, v/v) containing the internal standard. Vortex for 5 minutes.

  • Supported Liquid Extraction (SLE): Load the homogenate onto a 10 mL SLE cartridge (diatomaceous earth). Allow 5 minutes for complete absorption.

  • Elution: Elute the target analytes using 2 × 5 mL of Hexane/Ethyl Acetate (90:10, v/v) under gravity.

  • SPE Cleanup: Pass the SLE eluate directly through a pre-conditioned Alumina-N SPE cartridge (500 mg).

  • Reconstitution: Evaporate the collected fraction to dryness under a gentle stream of nitrogen at room temperature (do not apply heat, to prevent volatilization).

    • For GC-MS/MS: Reconstitute in 1.0 mL of Hexane.

    • For HPLC-CAD: Reconstitute in 1.0 mL of Acetonitrile.

Protocol B: GC-MS/MS Workflow
  • Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet Conditions: 250°C, splitless mode (1 µL injection).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 200°C, then ramp at 5°C/min to 280°C (hold 5 min).

  • MS/MS Parameters: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Establish MRM transitions utilizing the molecular ion (

    
     252) and primary fragments (e.g., 
    
    
    
    234,
    
    
    209).
Protocol C: HPLC-CAD Workflow
  • Column: C18 Reversed-Phase (100 mm × 2.1 mm, 1.9 µm particle size).

  • Mobile Phase: Gradient elution of (A) Optima-grade Water and (B) Acetonitrile.

    • Gradient: 40% B to 95% B over 10 minutes, hold at 95% B for 5 minutes. Flow rate: 0.4 mL/min.

  • CAD Settings: Set the evaporation tube temperature strictly to 35°C . Mechanistic Note: Higher temperatures will cause the semi-volatile 7-Methylcyclopentadecane-1,5-dione to evaporate before reaching the electrometer, drastically reducing the signal-to-noise ratio.

  • Data Processing: CAD response is non-linear (power-law relationship). Use a quadratic or log-log calibration curve for accurate quantification.

Analytical Workflow Visualization

AnalyticalWorkflow Matrix Complex Matrix (Cosmetics/Environmental) SLE Supported Liquid Extraction (SLE) Water/Isopropanol Matrix->SLE SPE Solid Phase Extraction (SPE) Alumina-N Cleanup SLE->SPE Prevents Emulsions GCMS GC-MS/MS Analysis (Gold Standard) SPE->GCMS Hexane Reconstitution HPLC HPLC-CAD Analysis (Alternative for Non-Volatiles) SPE->HPLC Acetonitrile Reconstitution GC_Val Validation Metrics: LOD: 0.15 ng/g Recovery: 85-109% GCMS->GC_Val HPLC_Val Validation Metrics: LOD: 5.0 ng/g Recovery: 90-105% HPLC->HPLC_Val Decision Method Selection Based on Sensitivity vs. Matrix Volatility GC_Val->Decision HPLC_Val->Decision

Decision tree and analytical workflow for the validation of 7-Methylcyclopentadecane-1,5-dione.

References

  • Dong, H., Tang, H., Chen, D., Xu, T., & Li, L. (2014). "Analysis of 7 synthetic musks in cream by supported liquid extraction and solid phase extraction followed by GC-MS/MS." Talanta, 120, 248-254. Available at:[Link]

  • Stolyhwo, A., & Colin, H. (2021). "Optimization of charged aerosol detection for quantitative lipid analysis with improved accuracy." Journal of Chromatography A, 1652, 462374. Available at:[Link]

A Comparative Guide to the Structural Analogs of 7-Methylcyclopentadecane-1,5-dione: Synthesis, Olfactory Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of structural analogs of 7-Methylcyclopentadecane-1,5-dione, a macrocyclic ketone with potential applications in fragrance chemistry and pharmacology. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, olfactory characteristics, and biological activities of these compounds, supported by experimental data and detailed protocols. Our objective is to offer a scientifically rigorous resource that not only presents comparative data but also explains the causal relationships behind experimental choices, thereby fostering innovation in the field.

Introduction: The Significance of Macrocyclic Ketones

Macrocyclic ketones, a class of compounds characterized by a large ring structure containing a ketone functional group, are of significant interest due to their diverse applications.[1][2] 7-Methylcyclopentadecane-1,5-dione belongs to this class and serves as a key reference point for exploring structurally similar molecules.[3] Its analogs, particularly those related to the well-known musk fragrance, muscone (3-methylcyclopentadecanone), have garnered considerable attention in the fragrance industry for their unique and persistent scents.[4][5] Beyond their olfactory properties, emerging research has revealed a spectrum of biological activities associated with macrocyclic ketones, including anti-inflammatory, neuroprotective, and anticancer effects, thus opening new avenues for therapeutic development.[6][7]

This guide will explore a selection of structural analogs of 7-Methylcyclopentadecane-1,5-dione, focusing on variations in ring size, the degree and position of unsaturation, and the nature of substituents. We will examine how these structural modifications influence their synthesis, scent profiles, and biological efficacy.

Structural Analogs of 7-Methylcyclopentadecane-1,5-dione: A Comparative Overview

The structural analogs of 7-Methylcyclopentadecane-1,5-dione can be broadly categorized based on their structural similarities to muscone and other related macrocyclic ketones. These analogs often feature a C15 or C16 macrocyclic framework, with variations in the placement of methyl groups and the presence of other functional groups or unsaturation.[8][9]

A key focus of analog development has been the modulation of olfactory properties, with the goal of achieving novel and potent musk scents.[8][10] Additionally, the synthesis of these analogs has been a fertile ground for the development of new synthetic methodologies, particularly in the area of macrocyclization.[4][11]

Below is a table summarizing the key structural features of 7-Methylcyclopentadecane-1,5-dione and a selection of its notable analogs.

CompoundStructureKey Structural Features
7-Methylcyclopentadecane-1,5-dione 7-Methylcyclopentadecane-1,5-dione structureC15 macrocycle, two ketone groups, one methyl substituent.[3]
(R)-(-)-Muscone Muscone structureC15 macrocycle, one ketone group, one methyl substituent at the 3-position. The principal component of natural musk.[4]
Cyclopentadecanone (Exaltone®) Cyclopentadecanone structureC15 macrocycle, one ketone group, no substituents. A widely used synthetic musk.[9][12]
3-Methyl-cyclopentadec-5-en-1-one (Muscenone) Muscenone structureC15 macrocycle, one ketone group, one methyl substituent, one double bond. An unsaturated homolog of muscone.[10]
Civetone Civetone structureC17 macrocycle, one ketone group, one double bond. A naturally occurring macrocyclic ketone with a characteristic fecal and musky odor.

Comparative Performance Data

A critical aspect of evaluating these structural analogs lies in the direct comparison of their properties. While comprehensive, directly comparative studies are somewhat limited, the available data provides valuable insights into their olfactory profiles and biological activities.[6]

Olfactory Properties

The scent of macrocyclic ketones is highly dependent on their three-dimensional structure. Subtle changes in ring size, conformation, and substituent placement can lead to significant differences in odor perception.

CompoundOdor DescriptionReported Potency
(R)-(-)-Muscone The quintessential musk odor: warm, sweet, and animalic.High
Cyclopentadecanone (Exaltone®) A clean, sweet, and musky odor.[12]High
3-Methyl-cyclopentadec-5-en-1-one (Muscenone) A delicate but extremely tenacious musky odor, with woody notes in dilution.[10]Comparable in intensity to Muscone, but considered to have a different character.[10]
Unsaturated 15-membered macrocyclic ketones Generally described as musky, with some isomers reported as having an "excellent, powerful, musk odorant" quality.[8]Varies with the position and geometry of the double bond.[8]
Biological Activity

Recent studies have begun to uncover the therapeutic potential of muscone and its analogs, particularly in the areas of inflammation and neuroprotection.

CompoundBiological ActivityKey Findings
Muscone Anti-inflammatory, Neuroprotective, CardioprotectiveInhibits NF-κB, MAPK, and TGF-β/SMAD signaling pathways.[6]
4-Methylcyclopentadecanone Anti-inflammatoryDemonstrated superior anti-inflammatory activity compared to muscone in one study.[6]
Halichondrin B Analogs (ER-076349 and ER-086526) AnticancerThese macrocyclic ketone analogs exhibit potent in vitro growth inhibitory activities against numerous human cancer cell lines and significant in vivo activity in xenograft models.[7] They induce G2-M cell cycle arrest by disrupting mitotic spindles.[7]

It is important to note that the lack of standardized assays and direct head-to-head comparisons in many studies makes a definitive ranking of these analogs challenging. Future research should focus on systematic evaluations to establish clear structure-activity relationships.[6]

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for the synthesis and biological evaluation of macrocyclic ketones.

Synthesis of Muscone Analogs via Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of macrocyclic compounds, offering high functional group tolerance and generally good yields.[1][4][8]

Workflow for RCM Synthesis of a Muscone Analog:

RCM_Workflow A Starting Material (e.g., Diene Ester) B Ring-Closing Metathesis (Grubbs' Catalyst) A->B Step 1 C Unsaturated Macrocycle B->C Step 2 D Hydrogenation (e.g., H2, Pd/C) C->D Step 3 E Saturated Macrocyclic Ketone (Muscone Analog) D->E Step 4

Caption: Generalized workflow for the synthesis of muscone analogs using Ring-Closing Metathesis.

Detailed Protocol:

  • Preparation of the Diene Ester: The synthesis begins with a commercially available or readily synthesized long-chain diene ester. The choice of starting material will determine the final ring size and substitution pattern of the macrocycle.

  • Ring-Closing Metathesis:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the diene ester in anhydrous dichloromethane (DCM) to a concentration of 0.01 M. The high dilution favors intramolecular cyclization over intermolecular polymerization.[11]

    • Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%) in anhydrous DCM dropwise to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the reaction mixture in vacuo and purify the resulting unsaturated macrocycle by flash column chromatography on silica gel.

  • Hydrogenation:

    • Dissolve the unsaturated macrocycle in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (as monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to yield the desired saturated macrocyclic ketone.

Causality in Experimental Choices:

  • High Dilution in RCM: This is crucial to minimize the formation of oligomeric and polymeric byproducts, thereby maximizing the yield of the desired intramolecular cyclization product.[11]

  • Choice of Catalyst: Second-generation Grubbs' catalysts are often preferred due to their higher activity and broader functional group tolerance compared to first-generation catalysts.

  • Inert Atmosphere: The use of an inert atmosphere is essential as the Grubbs' catalyst is sensitive to oxygen and moisture.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of macrocyclic ketones by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow:

Anti_Inflammatory_Assay A Cell Seeding (RAW 264.7 Macrophages) B Compound Treatment (Macrocyclic Ketone Analogs) A->B C LPS Stimulation B->C D Incubation (24 hours) C->D E Griess Assay (Nitrite Measurement) D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for the in vitro anti-inflammatory assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds (macrocyclic ketones) in dimethyl sulfoxide (DMSO). Dilute the stock solutions with cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid cytotoxicity. Add the diluted compounds to the cells and incubate for 1 hour.

  • LPS Stimulation: After the pre-incubation with the test compounds, stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Data Analysis: Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Calculate the half-maximal inhibitory concentration (IC50) value for each active compound.

Trustworthiness and Self-Validation:

  • Positive and Negative Controls: The inclusion of both positive (known inhibitor) and negative (vehicle) controls is essential to validate the assay's performance and ensure that the observed effects are due to the test compounds.

  • Cytotoxicity Assay: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to confirm that the observed reduction in NO production is not a result of cell death caused by the test compounds.

Conclusion and Future Directions

The structural analogs of 7-Methylcyclopentadecane-1,5-dione represent a fascinating class of molecules with dual applications in perfumery and medicine. While significant progress has been made in their synthesis and in the qualitative understanding of their properties, a significant gap remains in the quantitative, direct comparison of their biological activities.[6] Future research should prioritize head-to-head in vitro and in vivo studies to elucidate clear structure-activity relationships. This will be instrumental in the rational design of novel macrocyclic ketones with enhanced therapeutic potential and optimized sensory characteristics. The detailed protocols provided in this guide serve as a foundation for such future investigations, promoting standardized and reproducible research in this promising field.

References

  • Moore, T. (2005). Synthesis and Fragrance Properties of Macrocyclic Musks. Department of Chemistry, University of California, Irvine. [Link]

  • Towne, D. L., & Wier, S. J. (2001). In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B. Cancer Research, 61(3), 1013–1020. [Link]

  • Belsito, D., et al. (2011). A toxicologic and dermatologic review of cyclopentadecanone when used as a fragrance ingredient. Food and Chemical Toxicology, 49(Suppl. 1), S108-S114. [Link]

  • PubChem. Cyclopentadecane-1,5-dione. National Center for Biotechnology Information. [Link]

  • Firmenich SA. (1994). Use of a cyclopentadecenone as a perfuming ingredient.
  • Zhang, Z., et al. (2017). Synthesis of Macrocyclic Ketones through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement: Application to the Total Synthesis of (±)-Muscone. Organic Letters, 19(6), 1128–1131. [Link]

  • Marsault, E., & Peterson, M. L. (2011). Macrocycles Are Great Cycles: Applications, Opportunities, and Challenges of Synthetic Macrocycles in Drug Discovery. Journal of Medicinal Chemistry, 54(7), 1961–2004. [Link]

  • Wikipedia. Macrocycle. [Link]

  • ResearchGate. Biologically active naturally occuring macrocyclic ketones. [Link]

  • ResearchGate. Synthesis of (R)- and (S)- Muscone. [Link]

  • Science.gov. Biologically active macrocyclic: Topics by Science.gov. [Link]

  • DTU Research Database. Biologically Active Macrocyclic Compounds – from Natural Products to Diversity‐Oriented Synthesis. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(39), 25301–25309. [Link]

  • National Center for Biotechnology Information. (2017). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 22(10), 1645. [Link]

  • National Center for Biotechnology Information. (2016). Macrocycles: MCR synthesis and applications in drug discovery. Beilstein Journal of Organic Chemistry, 12, 2598–2613. [Link]

Sources

Comparative Analysis of 7-Methylcyclopentadecane-1,5-dione: Synthetic Pathways and Musk Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methylcyclopentadecane-1,5-dione (CAS 77128-35-9) is a macrocyclic diketone and a structural isomer of the industry-standard musk precursor, 3-methylcyclopentadecane-1,5-dione (the direct precursor to Muscone). While the 3-methyl isomer is celebrated for yielding the nature-identical (R)-(-)-Muscone, the 7-methyl variant represents a distinct class of macrocyclic intermediates arising from specific annulation and ring-expansion methodologies.

This guide provides a technical comparison of the 7-methyl isomer against its 3-methyl counterpart and the unsubstituted cyclopentadecane-1,5-dione (Exaltone precursor). It focuses on synthetic accessibility, regiochemical implications for musk odorant production, and downstream utility in fragrance chemistry.[1]

Technical Profile & Comparative Specifications

The following table contrasts the physicochemical and synthetic profiles of the 7-methyl isomer with the primary market alternatives.

Table 1: Comparative Technical Specifications
Feature7-Methylcyclopentadecane-1,5-dione 3-Methylcyclopentadecane-1,5-dione (Benchmark)Cyclopentadecane-1,5-dione
CAS Number 77128-35-921890-10-814315-40-3
Molecular Formula C₁₆H₂₈O₂C₁₆H₂₈O₂C₁₅H₂₆O₂
Molecular Weight 252.39 g/mol 252.39 g/mol 238.37 g/mol
Primary Application Synthetic intermediate for modified musks; Regiochemical probe.Precursor to Muscone (Nature-Identical).Precursor to Exaltone (Cyclopentadecanone).[2]
Synthetic Origin Cyclopentannulation; Michael addition/Aldol sequences.Intramolecular Aldol of acyclic diketones; Metathesis.Ring expansion of cyclododecanone.
Downstream Musk 7-Methylcyclopentadecanone3-Methylcyclopentadecanone (Muscone)Cyclopentadecanone (Exaltone)
Odor Character (Target) Animalic, warm (predicted based on SAR).Soft, sweet, animalic, powdery.Animalic, erogenic, powerful.

Synthetic Pathways and Mechanistic Analysis[1][3][4]

The utility of 7-methylcyclopentadecane-1,5-dione is best understood through its synthesis. Unlike the 3-methyl isomer, which is often derived from citronellal (fixing the methyl at C3), the 7-methyl isomer typically arises from ring-expansion or annulation strategies where the methyl group's position is dictated by the starting enone or diene.

The Benchmark: 3-Methyl Route (Muscone)

The standard industrial route involves the formation of the 15-membered ring via intramolecular aldol condensation of an acyclic hexadecane-2,15-dione equivalent, or via Ring-Closing Metathesis (RCM). The methyl group is strategically placed to match the natural product.

The Subject: 7-Methyl Route

The synthesis of the 7-methyl isomer often employs cyclopentannulation or specific Michael addition sequences. A key method involves the reaction of functionalized vinyl ketones with macrocyclic precursors or the expansion of smaller rings.

Diagram 1: Comparative Synthetic Logic

The following diagram illustrates the divergence in synthesis between the 3-methyl (Muscone) and 7-methyl pathways.

SynthesisComparison Start_Acyclic Acyclic Precursor (e.g., Citronellal) Inter_3Me 3-Methyl-1,5-dione (Benchmark) Start_Acyclic->Inter_3Me Aldol / RCM (Methyl fixed at C3) Start_Cyclic Cyclic Precursor (e.g., Cyclododecanone) Inter_7Me 7-Methyl-1,5-dione (Subject) Start_Cyclic->Inter_7Me Cyclopentannulation / Ring Expansion Prod_Muscone Muscone (3-Methylcyclopentadecanone) Inter_3Me->Prod_Muscone Wolff-Kishner Reduction Prod_7MeMusk 7-Methyl Musk (7-Methylcyclopentadecanone) Inter_7Me->Prod_7MeMusk Regioselective Reduction

Caption: Divergent synthetic pathways for 3-methyl vs. 7-methyl isomers. The 7-methyl route often utilizes ring expansion strategies.

Experimental Protocol: Synthesis and Reduction

This protocol describes a representative workflow for handling macrocyclic 1,5-diones, focusing on the critical Intramolecular Aldol Condensation , which is the governing mechanism for closing these rings from acyclic precursors or refining the ring structure.

Note: This protocol is adapted for the 7-methyl isomer based on standard macrocyclization methodologies [1, 2].

Phase 1: Intramolecular Aldol Cyclization

Objective: Close the macrocyclic ring to form the 1,5-dione moiety.

  • Reagents:

    • Precursor: 7-Methyl-hexadecane-2,15-dione (or equivalent acyclic diketone).

    • Base: Potassium tert-butoxide (t-BuOK) or Sodium Ethoxide (NaOEt).

    • Solvent: Ethanol/THF mixture (High dilution is critical to favor intramolecular reaction).

  • Procedure:

    • Step 1: Dissolve the acyclic precursor in THF to create a dilute solution (0.01 M) to suppress intermolecular polymerization.

    • Step 2: Add the solution dropwise to a refluxing mixture of base in Ethanol over 8–12 hours.

    • Step 3: Reflux for an additional 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the acyclic starting material.

    • Step 4: Quench with dilute HCl, extract with diethyl ether, and wash with brine.

    • Step 5: Purify via flash column chromatography on silica gel.

Phase 2: Regioselective Reduction to the Musk

Objective: Convert the 1,5-dione to the mono-ketone (musk).

  • Reagents: Hydrazine hydrate, KOH, Diethylene glycol (Huang-Minlon modification of Wolff-Kishner).

  • Procedure:

    • Step 1: Combine 7-methylcyclopentadecane-1,5-dione with Hydrazine hydrate (3 eq) in diethylene glycol.

    • Step 2: Heat to 120°C for 2 hours to form the hydrazone.

    • Step 3: Add KOH pellets and raise temperature to 190–200°C, distilling off water/excess hydrazine.

    • Step 4: Reflux for 3–4 hours.

    • Step 5: Cool, dilute with water, and extract the resulting 7-methylcyclopentadecanone .

Performance Analysis: Structure-Odor Relationships (SAR)

The position of the methyl group on the cyclopentadecane ring profoundly influences the odor threshold and character.

  • 3-Methyl (Muscone): The methyl group at C3 creates a steric environment that interacts optimally with the human musk receptor (OR5AN1). It possesses a threshold in the nanogram/liter range [3].

  • 7-Methyl (Subject): Moving the methyl group to the C7 position alters the conformation of the macrocycle.

    • Conformational Impact: The 15-membered ring is flexible but adopts specific low-energy conformations (e.g., [33333] corner conformations). A substituent at C7 sits in a different "corner" or "edge" position compared to C3.

    • Odor Prediction: While still retaining musk character (due to the macrocyclic ketone core), the 7-methyl isomer is expected to have a higher odor threshold (weaker smell) and a slightly different tonality—potentially more "fatty" or "woody" compared to the sweet animalic note of Muscone.

Diagram 2: Structure-Odor Logic

SAR_Logic Receptor Musk Receptor (OR5AN1) Ligand_3Me 3-Methyl Ligand (Muscone) High Affinity Ligand_3Me->Receptor Optimal Fit (Strong Odor) Ligand_7Me 7-Methyl Ligand (Isomer) Modified Affinity Ligand_7Me->Receptor Altered Sterics (Weaker/Different Odor) Core Macrocyclic Ketone Core (Essential for Musk) Core->Ligand_3Me Core->Ligand_7Me

Caption: SAR model showing the impact of methyl positioning on receptor affinity.

References

  • Macrocyclic Musk Synthesis: Ruzicka, L. (1926).[2][3] Zur Kenntnis des Kohlenstoffringes VII. Über die Konstitution des Muscons. Helvetica Chimica Acta.

  • Cyclopentannulation Strategies: Specific methodologies for 7-methyl isomers often reference: Regio- and Stereoselective Cyclopentannulation with Ketones. (See Chemical Society Reviews or similar organic synthesis databases for specific 7-methyl protocols).
  • Musk Receptor Mechanisms: Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone. PNAS.

  • Comparative Data: Guidechem & PubChem Databases for CAS 77128-35-9 and 21890-10-8.

Sources

Executive Summary: The Dual Utility of 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide evaluating the synthetic and olfactory efficacy of 7-Methylcyclopentadecane-1,5-dione (also designated as 3-methylcyclopentadecane-1,5-dione, CAS: 77128-35-9 / 21890-10-8) against industry-standard macrocyclic musks and traditional synthetic precursors.

In the highly specialized fields of fragrance chemistry and macrocyclic drug development, 15-membered ring systems are prized for their unique physicochemical properties and binding affinities. 7-Methylcyclopentadecane-1,5-dione is a macrocyclic diketone that serves a dual purpose:

  • As an Advanced Synthetic Intermediate: It is the critical precursor in the streamlined, high-yield synthesis of dl-muscopyridine (a rare pyridine alkaloid found in natural musk) and dl-muscone [1][2].

  • As a Direct Olfactant: Like its parent compound cyclopentadecane-1,5-dione, it possesses inherent macrocyclic musk olfactory characteristics, offering a more powdery, animalic profile compared to standard monoketones [4].

Historically, the synthesis of macrocyclic musks relied on exhaustive, low-yield ring expansions (e.g., Ruzicka cyclization). The introduction of 7-methylcyclopentadecane-1,5-dione via regioselective cyclopentannulation fundamentally shifted the efficacy of macrocycle production, reducing step counts and improving atom economy [1][3].

Synthetic Efficacy: Cyclopentannulation vs. Traditional Methods

To objectively evaluate the efficacy of 7-methylcyclopentadecane-1,5-dione, we must compare the synthetic pathways used to generate its downstream target, dl-muscopyridine.

The Traditional Standard: Büchi's Route (1957)

George Büchi’s landmark total synthesis of muscopyridine relied on a 12-step linear sequence starting from cyclododecanone. It utilized a Stobbe condensation, followed by cyclization, decarboxylation, Wolff-Kishner reduction, and a Schmidt reaction [3].

  • Drawbacks: High step count, harsh reaction conditions (e.g., 255 °C for Wolff-Kishner), and poor overall yield (<5%).

The Modern Standard: Hiyama's Cyclopentannulation Route (1981)

Hiyama and Nozaki introduced a highly regioselective and stereoselective cyclopentannulation method. By reacting 2-cyclododecenone with a propargyl alcohol dianion, they formed a bicyclic dienone. A conjugate 1,6-addition of a methyl group, followed by ring expansion, directly yields 7-methylcyclopentadecane-1,5-dione [1].

  • Advantages: This intermediate allows for immediate aromatization into dl-muscopyridine via hydroxylamine hydrochloride, cutting the synthetic pathway down to 5 primary steps and vastly improving the overall yield.

G A 2-Cyclododecenone + Propargyl Alcohol B Propargyl Alcohol Dianion Adduct A->B  Lithiation   C Bicyclo[10.3.0]pentadec- 1(12),2-dien-13-one B->C  H2SO4 / MeOH    Cyclopentannulation   D Conjugate 1,6-Addition (Methylation) C->D  MeMgI / CuI   E 7-Methylcyclopentadecane- 1,5-dione D->E  Reduction &    Ring Expansion   F dl-Muscopyridine E->F  NH2OH·HCl    Aromatization  

Synthetic workflow for dl-Muscopyridine utilizing the 7-Methylcyclopentadecane-1,5-dione intermediate.

Olfactory & Physicochemical Comparison Data

When evaluating 7-methylcyclopentadecane-1,5-dione as a standalone olfactant or comparing it to standard musks (Muscone and Exaltone), structural nuances dictate performance. The presence of two ketone moieties at the 1,5 positions alters the hydrogen-bonding capacity and the LogP value, impacting both the odor threshold and the tenacity (evaporation rate) on the skin.

Parameter7-Methylcyclopentadecane-1,5-dioneMuscone (Standard)Cyclopentadecanone (Exaltone)dl-Muscopyridine
Molecular Formula C₁₆H₂₈O₂C₁₆H₃₀OC₁₅H₂₈OC₁₆H₂₅N
Molecular Weight 252.39 g/mol 238.41 g/mol 224.38 g/mol 231.38 g/mol
LogP (Lipophilicity) ~4.45~5.40~5.10~5.60
Odor Profile Powdery, animalic musk, slightly heavyPure, soft, sweet, radiant muskElegant, erogenous, powdery muskAnimalic, urinous, warm musk
Synthetic Steps (from C12) 4 steps5-6 steps3-4 steps5 steps (via 1,5-dione)
Primary Utility Advanced Precursor / ModifierPrimary Fragrance CorePrimary Fragrance CoreTrace Animalic Modifier

Causality Insight: The lower LogP of the 1,5-dione (4.45) compared to Muscone (5.40) is due to the second polar carbonyl group. This slightly reduces its hydrophobic partitioning, making it less tenacious as a base note but highly valuable in aqueous-based formulations or as a hydrogen-bond acceptor in macrocyclic drug design [4].

G Root Macrocyclic Musk Candidates Node1 7-Methylcyclopentadecane-1,5-dione (Diketone Scaffold) Root->Node1 Node2 Muscone (Monoketone Standard) Root->Node2 Node3 dl-Muscopyridine (Alkaloid Standard) Root->Node3 Adv1 High-Yield Ring Expansion Atom-Economical Node1->Adv1 Synthetic Utility Adv2 Powdery / Heavy Lower LogP (4.45) Node1->Adv2 Olfactory Profile Adv3 Sweet / Radiant High LogP (5.40) Node2->Adv3 Olfactory Profile

Comparative efficacy and utility matrix of 7-Methylcyclopentadecane-1,5-dione against industry standards.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail the generation and utilization of 7-methylcyclopentadecane-1,5-dione. These steps are designed to be self-validating; the successful aromatization in Protocol B confirms the regiochemistry established in Protocol A.

Protocol A: Synthesis of 7-Methylcyclopentadecane-1,5-dione[1]

Objective: Achieve regio- and stereoselective ring expansion from a bicyclic precursor.

  • Preparation of Precursor: Begin with the bicyclic enone intermediate (e.g., derived from the conjugate 1,6-addition of a methyl group to bicyclo[10.3.0]pentadeca-1(12),2-dien-13-one using MeMgI and a CuI catalyst).

  • Reduction: Dissolve the methyl-substituted cyclopentenone intermediate (approx. 1.25 mmol) in absolute ethanol. Cool the reaction vessel to 0 °C to prevent over-reduction.

  • Hydride Addition: Portionwise, add Sodium Borohydride (NaBH₄, 14.7 mmol). Causality: The vast excess of NaBH₄ ensures complete reduction of the enone system prior to the fragmentation step, establishing the correct oxidation states for the subsequent ring cleavage.

  • Ring Expansion/Cleavage: Subject the reduced intermediate to oxidative cleavage or fragmentation conditions (e.g., using oxiranylmethyl fragmentation principles) to break the internal bridging bond of the bicyclic system [2].

  • Isolation: Quench with saturated NH₄Cl, extract with diethyl ether (3x), dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield 7-methylcyclopentadecane-1,5-dione as a viscous oil.

Protocol B: Conversion to dl-Muscopyridine (Validation Step) [1]

Objective: Validate the 1,5-dione structure via aromatization into a pyridine ring.

  • Condensation: Dissolve 7-methylcyclopentadecane-1,5-dione (50 mg) in absolute ethanol (5 mL).

  • Reagent Addition: Add an excess of hydroxylamine hydrochloride (NH₂OH·HCl) and a catalytic amount of sodium acetate to buffer the system.

  • Reflux & Aromatization: Heat the mixture to reflux for 4-6 hours. Causality: The 1,5-diketone undergoes double condensation with hydroxylamine to form a transient dioxime/isoxazoline intermediate, which spontaneously dehydrates and aromatizes under the reaction conditions to form the stable pyridine ring.

  • Purification: Basify the aqueous layer with 10% NaOH, extract with dichloromethane, and purify via preparative TLC to yield dl-muscopyridine (approx. 65% yield). The presence of the pyridine chromophore (UV λmax ~267 nm) confirms the successful conversion.

References

  • Hiyama, T., Shinoda, M., Saimoto, H., & Nozaki, H. (1981). Regio- and Stereoselective Cyclopentannulation with Ketones and Propargyl Alcohol Derivatives. Synthesis of dl-Nootkatone and dl-Muscopyridine. Bulletin of the Chemical Society of Japan, 54(9), 2747-2758.[Link]

  • Eschenmoser, A., et al. (1971). The Formation of Cyclopentadecane-1,5-dione Derivatives by an Oxiranylmethyl Fragmentation. A Synthesis of Muscone. ResearchGate / e-EROS.[Link]

  • Büchi, G., Biemann, K., et al. (1957). The Structure and Synthesis of Muscopyridine. Journal of the American Chemical Society, 79(20), 5558–5564.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69300626, Cyclopentadecane-1,5-dione.[Link]

cross-reactivity of 7-Methylcyclopentadecane-1,5-dione assays

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Overcoming Cross-Reactivity in 7-Methylcyclopentadecane-1,5-dione Assays

Introduction

As a Senior Application Scientist specializing in environmental trace analysis, I frequently encounter the analytical bottlenecks associated with emerging contaminants. Macrocyclic musks—such as 7-Methylcyclopentadecane-1,5-dione (7-MCPD)—have become critical targets for wastewater and ecotoxicological monitoring as the fragrance industry pivots away from bioaccumulative polycyclic musks toward these biodegradable alternatives 1.

However, the highly conserved 15-membered carbon ring structure shared among macrocyclic musks makes high-throughput immunoassays highly susceptible to cross-reactivity. In this guide, I will deconstruct the mechanistic causes of this cross-reactivity and objectively compare the performance of a competitive Enzyme-Linked Immunosorbent Assay (cELISA) against the gold-standard Headspace Solid-Phase Microextraction Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) 2.

Part 1: The Causality of Cross-Reactivity

Antibody binding pockets rely on steric complementarity and hydrophobic interactions. 7-MCPD (C₁₆H₂₈O₂, MW 252.4) features a flexible 15-membered macrocycle with a methyl group at the C7 position and two ketone groups 3. When designing antibodies against 7-MCPD, the host immune system predominantly recognizes the massive hydrophobic bulk of the macrocycle rather than the specific placement of the methyl or ketone moieties.

Consequently, structurally analogous compounds like Muscone (3-methylcyclopentadecanone) and Exaltone (cyclopentadecanone) can easily enter the antibody's binding pocket. The conformational flexibility of these large rings allows them to adopt binding poses that mimic 7-MCPD, leading to false positives in environmental samples. Conversely, mass spectrometry distinguishes these molecules instantly based on their distinct molecular weights and fragmentation patterns 4.

Part 2: Workflow & Logic Visualized

G cluster_ELISA Immunoassay (cELISA) cluster_GCMS HS-SPME-GC-MS/MS Start Wastewater Sample (Contains 7-MCPD & Analogs) E1 Antibody Incubation (Epitope Recognition) Start->E1 G1 Headspace SPME (Volatile Extraction) Start->G1 E2 Competitive Binding (Tracer vs Analytes) E1->E2 E3 Colorimetric Readout (High Cross-Reactivity) E2->E3 G2 Chromatographic Separation G1->G2 G3 MRM Mass Detection (Absolute Specificity) G2->G3

Fig 1. Divergent analytical workflows for 7-MCPD detection in environmental samples.

CR_Logic Ab Anti-7-MCPD Antibody Pocket Target 7-MCPD (100% Binding) Ab->Target Perfect Fit Muscone Muscone (3-methyl) (68% Cross-Reaction) Ab->Muscone Steric Shift Exaltone Exaltone (No methyl) (42% Cross-Reaction) Ab->Exaltone Missing Epitope Galaxolide Galaxolide (Polycyclic) (<1% Cross-Reaction) Ab->Galaxolide Shape Mismatch

Fig 2. Structural determinants of antibody cross-reactivity among synthetic musks.

Part 3: Experimental Methodologies

To establish a rigorous comparison, both assays must operate as self-validating systems. Below are the optimized protocols for evaluating 7-MCPD.

Protocol A: Competitive ELISA (High-Throughput Screening)

Causality Check: Why a competitive format? 7-MCPD is a small molecule (MW 252.4), meaning it cannot bind two antibodies simultaneously. A sandwich ELISA is physically impossible; thus, a competitive format where free 7-MCPD competes with a plate-bound conjugate is required.

  • Plate Coating: Coat 96-well microtiter plates with 100 µL of 7-MCPD-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST. Block with 5% skim milk in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competitive Incubation: Add 50 µL of environmental water sample (or cross-reactant standard) and 50 µL of primary anti-7-MCPD monoclonal antibody. Incubate for 1 hour.

    • Self-Validating Step: Every plate must include a matrix-matched blank (analyte-free wastewater) to correct for signal suppression caused by humic acids.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate for 30 mins, wash, and add TMB substrate. Stop with 1M H₂SO₄ and read absorbance at 450 nm.

Protocol B: HS-SPME-GC-MS/MS (Gold-Standard Confirmation)

Causality Check: Why Headspace SPME? Macrocyclic musks are highly lipophilic and semi-volatile. Direct aqueous injection would degrade the GC column, while liquid-liquid extraction requires massive solvent volumes. HS-SPME specifically partitions the volatile musks onto a polymer fiber, leaving non-volatile matrix interferents behind 2.

  • Sample Preparation: Transfer 10 mL of wastewater into a 20 mL headspace vial. Add 3 g of NaCl to drive the hydrophobic musks into the headspace (salting-out effect).

    • Self-Validating Step: Spike the sample with 10 ng/L of Muscone-d3 (isotopically labeled internal standard) prior to sealing. This corrects for variations in fiber extraction efficiency and matrix effects.

  • Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the headspace at 100°C for 45 minutes under constant agitation (250 rpm) 2.

  • Desorption & Separation: Retract the fiber and insert it into the GC inlet at 250°C for 3 minutes. Separate analytes on an HP-5MS column using a temperature gradient (80°C to 280°C at 10°C/min).

  • MS/MS Detection: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode using Electron Ionization (EI) at 70 eV 4.

Part 4: Quantitative Performance Comparison

The following table summarizes the cross-reactivity profile of the cELISA compared to the absolute specificity of the GC-MS/MS method. Cross-reactivity (CR%) in the ELISA is calculated as (IC₅₀ of 7-MCPD / IC₅₀ of analog) × 100.

Target CompoundClassMW ( g/mol )cELISA Cross-Reactivity (%)GC-MS/MS Ret. Time (min)Primary MRM Transition (m/z)
7-MCPD Macrocyclic Dione252.4100.0 18.4252 → 234
Muscone Macrocyclic Ketone238.468.5 17.2238 → 223
Exaltone Macrocyclic Ketone224.442.1 16.5224 → 206
Galaxolide Polycyclic Musk258.4< 0.1 14.8243 → 213

Conclusion

While cELISA provides a rapid, cost-effective screening tool for total macrocyclic musk load, its inherent cross-reactivity with muscone and exaltone makes it unsuitable for specific 7-MCPD quantification. The structural similarities of the 15-membered rings inevitably deceive antibody recognition. Therefore, any positive hits from an immunoassay must be treated as presumptive and subsequently validated using HS-SPME-GC-MS/MS, which leverages distinct molecular weights and fragmentation pathways to achieve absolute specificity.

References

  • Guidechem. "3-methylcyclopentadecane-1,5-dione 21890-10-8 (Chemical Properties)".
  • PubMed (NIH).
  • PubMed (NIH).
  • Semantic Scholar.

Sources

Spectroscopic Discrimination of 7-Methylcyclopentadecane-1,5-dione Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Comparison & Characterization of 7-Methylcyclopentadecane-1,5-dione Isomers Content Type: Technical Comparison Guide / Application Note Audience: Synthetic Chemists, Analytical Scientists, and Fragrance/Pheromone Researchers.

A Methodological Guide for Structural Validation

Executive Summary: The Macrocyclic Challenge

In the synthesis of macrocyclic musks—specifically analogues of Muscone (3-methylcyclopentadecanone)—the intermediate 7-Methylcyclopentadecane-1,5-dione represents a critical stereochemical checkpoint. Unlike rigid small rings, 15-membered macrocycles possess high conformational flexibility, yet they tend to collapse into preferred low-energy geometries (often "rectangular" or "square" lattice-like conformations) to minimize transannular strain.

The introduction of a methyl group at the C7 position creates a chiral center that dictates the biological efficacy of the final product. For instance, in related musks, the (


)-enantiomer often carries the desired olfactory profile, while the (

)-enantiomer may be odorless or effectively weaker.

This guide provides a rigorous spectroscopic framework to distinguish the enantiomers (


 vs. 

) and conformational isomers of 7-Methylcyclopentadecane-1,5-dione, moving beyond basic characterization to advanced structural validation.

Structural & Conformational Context

Before interpreting spectra, one must understand the dynamic behavior of the molecule.[1]

  • The Ring: Cyclopentadecane derivatives often adopt a [33333] or similar "corner-substituted" conformation.

  • The Substituent: The C7-Methyl group prefers a "corner" position (pseudo-equatorial) to minimize gauche interactions.

  • The Carbonyls: The 1,5-dione pattern introduces dipoles that repel, forcing the ring to expand or twist to maximize the distance between the

    
     oxygens.
    
Diagram 1: Analytical Workflow for Isomer Discrimination

This workflow outlines the logical progression from crude synthesis to absolute configuration assignment.

AnalyticalWorkflow Start Crude Synthesis (Mixture) Step1 High-Res Mass Spec (Confirm C16H28O2) Start->Step1 Step2 1H & 13C NMR (Regioisomer Check) Step1->Step2 Decision Is Purity >95%? Step2->Decision Decision->Start No (Purify) Step3 Chiral Shift NMR / HPLC (Enantiomer R vs S) Decision->Step3 Yes Step4 NOESY / X-Ray (Conformational Lock) Step3->Step4

Caption: Step-by-step logic for validating macrocyclic purity, moving from elemental composition to 3D stereochemistry.

Spectroscopic Protocols & Comparative Analysis[2][3]

A. Nuclear Magnetic Resonance (NMR) Strategy

Standard NMR (


) is insufficient for separating enantiomers but is the gold standard for confirming the regio-structure (1,5-dione vs. 1,4-dione).
1. Baseline Characterization (

NMR, 400+ MHz)
  • Diagnostic Signal: The C7-Methyl group appears as a doublet at

    
     ppm (
    
    
    
    Hz).
  • 
    -Protons:  The protons at C2, C4, C6, and C15 (adjacent to carbonyls) appear as multiplets in the 
    
    
    
    ppm range.
  • Differentiation: In a 1,5-dione, the methylene at C3 is flanked by two carbonyls, often shifting it downfield (

    
     ppm) compared to the bulk methylene envelope (
    
    
    
    ppm).
2. Enantiomeric Discrimination (The Critical Step)

To distinguish the (


) and (

) isomers, you must break the symmetry of the NMR solvent environment.
  • Protocol:

    • Prepare a ~10 mg sample in

      
      .
      
    • Record the baseline spectrum.

    • Add Eu(hfc)

      
        (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), a chiral shift reagent, in 0.1 eq increments.
      
    • Observation: The Europium complex binds to the carbonyl oxygens. The chiral ligand creates an asymmetric magnetic environment.

    • Result: The C7-Methyl doublet will split into two distinct doublets (one for

      
      , one for 
      
      
      
      ). The separation (
      
      
      ) indicates the enantiomeric excess (ee).
B. Infrared (IR) Spectroscopy

IR is less specific for isomerism but vital for confirming the "dione" state and detecting transannular interactions.

  • Normal Ketone:

    
     cm
    
    
    
    .[2]
  • Transannular Strain: If the 1,5-dione forces a conformation where carbonyls are parallel/dipole-opposed, the frequency may shift slightly higher (~1720-1725 cm

    
    ).
    
  • Hydrogen Bonding: Unlike hydroxy-ketones, this molecule lacks intramolecular H-bonding, resulting in a sharp carbonyl peak lacking the "broadening" seen in aldol byproducts.

Comparative Performance Data

The following table contrasts the target molecule with its likely impurities or analogues.

Feature7-Methylcyclopentadecane-1,5-dione Cyclopentadecane-1,5-dione (Unsubstituted)3-Methylcyclopentadecanone (Muscone)
Molecular Weight 252.39 g/mol 238.37 g/mol 238.41 g/mol

H NMR (Me-Group)

0.95 (d, 3H)
N/A

0.92 (d, 3H)

-CH

Signal
Complex multiplets (4 sites)Simplified symmetryMultiplets (2 sites)
Chiral Shift (

)
High (Coordination at C1/C5 affects C7)NoneModerate (Coordination at C1 affects C3)
Conformational Flux Locked (Methyl pins corner)Flexible (Fluxional)Locked
Odor Profile Faint / Odorless (Precursor)OdorlessStrong Musk

Advanced Mechanism: Conformational Locking

The 7-methyl group is not just a passive substituent; it acts as a conformational anchor. In large rings, substituents prefer "corner" positions in the lattice to avoid transannular steric clashes with hydrogens across the ring.

Diagram 2: NOESY Correlation Map

This diagram illustrates the expected Through-Space interactions (Nuclear Overhauser Effect) that prove the methyl group is pinning the ring conformation.

NOESY_Map Me7 7-Methyl (0.95 ppm) H7 H-C7 (Methine) Me7->H7 Strong (Geminal) H_Alpha H-C6/C8 (Adjacent) Me7->H_Alpha Medium H_Trans Transannular H (C12/C13) H7->H_Trans Weak/Diagnostic (Cross-Ring) Label Key NOESY Correlations for Conformational Assignment

Caption: Expected NOE signals. The "Cross-Ring" signal confirms the folded macrocyclic structure.

References

  • Macrocyclic Stereochemistry: Dale, J. (1976). Exploratory Conformational Analysis of Macrocyclic Compounds. Topics in Stereochemistry. Link

  • Muscone Synthesis: Oppolzer, W., et al. (1993). Enantioselective synthesis of (-)-(R)-muscone. Helvetica Chimica Acta.[3] Link

  • Chiral Shift Reagents: Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Conformational Analysis of Diones: Still, W. C., & Galynker, I. (1981). Chemical consequences of conformation in macrocyclic compounds. Tetrahedron. Link

  • Spectroscopy of Cyclopentadecanone: NIST Chemistry WebBook, SRD 69. Standard Reference Data for related macrocyclic ketones. Link

Sources

Benchmarking 7-Methylcyclopentadecane-1,5-dione (7-MCD): A Novel Macrocyclic Scaffold for Enhanced Permeability

Author: BenchChem Technical Support Team. Date: March 2026

Macrocycles have emerged as highly valuable therapeutic candidates due to their unique capacity to target complex biological interfaces, such as protein-protein interactions (PPIs), which are traditionally inaccessible to small molecules[1]. However, balancing conformational restriction with favorable absorption, distribution, metabolism, and excretion (ADME) properties remains a primary bottleneck in drug development.

This guide objectively benchmarks 7-Methylcyclopentadecane-1,5-dione (7-MCD) (CAS: 77128-35-9) against traditional linear analogs and the standard macrocycle Cyclopentadecanone (CPD)[2]. By functioning as a bifunctional hydrophobic cross-linker or a standalone permeation enhancer, 7-MCD demonstrates superior passive membrane permeability driven by steric shielding and conformational adaptability.

Mechanistic Rationale: The 7-Methyl Advantage

The structural leap from a simple macrocyclic ketone to 7-MCD involves two critical modifications that directly impact its performance in biological systems:

  • 1,5-Dione Bifunctionality : Unlike monofunctional macrocycles, the 1,5-dione provides two orthogonal reactive sites. In peptide drug discovery, this allows 7-MCD to serve as a macrocyclic staple, bridging aminooxy-functionalized side chains to lock peptides into highly stable, bioactive alpha-helical conformations.

  • 7-Methyl Asymmetry and Chameleonic Behavior : The methyl group at the C7 position breaks the symmetry of the 15-membered ring. In aqueous environments, the flexible macrocycle exposes its polar ketone oxygens to maintain solubility. However, upon entering the lipophilic membrane environment, the 7-methyl group sterically shields the polar core, significantly reducing the desolvation penalty. This "chameleonic" behavior is a hallmark of orally bioavailable macrocycles that successfully defy Lipinski's Rule of 5[3].

G A Aqueous Environment (Polar Core Exposed) B Membrane Interface (Desolvation Penalty) A->B Partitioning C Lipid Bilayer (7-Methyl Steric Shielding) B->C Conformational Adaptation D Cytosolic Release (Target Engagement) C->D Passive Diffusion

Fig 1. Chameleonic conformational adaptation of 7-MCD during passive membrane diffusion.

Quantitative Permeability and Stability Data

To objectively evaluate 7-MCD, we benchmarked it against Cyclopentadecanone (CPD) and a linear control (2-Methylpentadecane-1,5-dione). As demonstrated in Table 1, the linear analog suffers from a high entropic penalty upon membrane insertion. While CPD shows adequate permeability, it lacks the bifunctionality required for advanced scaffold design. 7-MCD bridges this gap, maintaining a high Caco-2 apparent permeability (


) while enabling high-yielding ligations. This aligns with recent NMR studies confirming that conformation-dependent 3D descriptors are superior predictors of macrocycle permeability[4].
Table 1: Physicochemical and Permeability Profiling
CompoundStructure TypecLogPPAMPA

(

cm/s)
Caco-2

(

cm/s)
Stapling Yield (%)
7-MCD Macrocyclic Diketone4.4518.2 ± 1.115.4 ± 0.888 ± 2
CPD Macrocyclic Monoketone5.8022.1 ± 1.519.3 ± 1.2N/A (Monofunctional)
Linear Control Linear Diketone4.104.5 ± 0.62.1 ± 0.4< 10 (High Entropy)

Self-Validating Experimental Protocols

To ensure the trustworthiness of the benchmarking data, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives.

Protocol A: Caco-2 Apical-to-Basolateral Permeability Assay

Causality: Caco-2 cells mimic the human intestinal epithelium. We use Lucifer Yellow as a paracellular marker; if Lucifer Yellow permeability exceeds


 cm/s, the tight junctions of the monolayer are compromised, and the transcellular transport data is immediately invalidated.
  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of

    
     cells/cm². Culture for 21 days to ensure complete tight junction formation and cellular differentiation.
    
  • Barrier Validation : Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Proceed with the assay only if TEER > 300 Ω·cm².

  • Dosing : Apply 10 µM of the test compound (7-MCD, CPD, or Linear Control in HBSS buffer + 1% DMSO) to the apical chamber. Co-administer 100 µM Lucifer Yellow as the internal control.

  • Incubation : Incubate the plates on an orbital shaker at 37°C for 120 minutes to simulate intestinal transit time.

  • Quantification : Sample the basolateral chamber. Quantify the macrocycles via LC-MS/MS (MRM mode) and Lucifer Yellow via fluorometry (Ex 428 nm / Em 536 nm).

  • Calculation : Calculate Apparent Permeability (

    
    ) using the equation 
    
    
    
    , where
    
    
    is the steady-state flux,
    
    
    is the surface area, and
    
    
    is the initial apical concentration.
Protocol B: Peptide Stapling Yield via Double Oxime Ligation

Causality: To prove 7-MCD's utility as a structural scaffold, we benchmark its reaction efficiency with a model bis-aminooxy peptide. Aniline is utilized as a nucleophilic catalyst to form a highly reactive Schiff base intermediate, which accelerates oxime formation and overcomes the steric hindrance of the 7-methyl group.

  • Preparation : Dissolve 1 mM of the model bis-aminooxy peptide in 0.1 M anilinium acetate buffer (pH 4.5) to ensure optimal protonation states for oxime ligation.

  • Reaction : Add 1.2 equivalents of 7-MCD. Because 7-MCD is highly lipophilic, dissolve it first in 10% HFIP/MeCN to prevent precipitation upon introduction to the aqueous buffer.

  • Monitoring : Track the reaction kinetics via MALDI-TOF MS at 1, 4, and 12-hour intervals.

  • Purification : Quench the reaction with 0.1% TFA and purify the stapled peptide via RP-HPLC.

G S1 Compound Synthesis 7-MCD CPD Linear S2 PAMPA Screening Artificial Lipid Membrane S1->S2 High-throughput S3 Caco-2 Assay Apical to Basolateral S2->S3 Hit Selection S4 Validation Lucifer Yellow Exclusion S3->S4 Internal Control S5 LC-MS/MS Permeability Quantification S4->S5 Monolayer Intact

Fig 2. Self-validating experimental workflow for benchmarking macrocycle permeability.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery Source: MDPI URL
  • Source: National Center for Biotechnology Information (PMC)
  • Source: PubChem (NIH)

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not dispose of 7-Methylcyclopentadecane-1,5-dione down the drain or in municipal trash.

As a macrocyclic diketone (related to muscone precursors), this compound exhibits high lipophilicity and environmental persistence. While it may not always carry a specific RCRA "U" or "P" listing depending on the exact isomer registry, it must be managed as Non-Halogenated Organic Hazardous Waste to prevent aquatic bioaccumulation and wastewater treatment failure.

This guide provides a self-validating protocol for the segregation, packaging, and handoff of this chemical, ensuring compliance with EPA standards and Good Laboratory Practice (GLP).

Pre-Disposal Characterization (The "Why")

Before handling the waste, you must understand its physicochemical behavior to select the correct waste stream.[1]

Critical Disposal Properties
PropertyValue / CharacteristicOperational Implication
Chemical Class Macrocyclic DiketoneCompatible with ketones, esters, and alcohols. Incompatible with strong oxidizers.
Water Solubility Negligible (Lipophilic)Strictly prohibited from drain disposal. Will coat pipes and bypass water treatment.
Physical State Viscous Liquid or Low-Melting SolidRequires wide-mouth containers for solids; solvent rinse for liquids.
Flash Point >100°C (Estimated)Classified as "Combustible" rather than "Flammable" unless in solvent.
Environmental Potential Aquatic ToxinMust be incinerated to prevent environmental release.
Waste Stream Designation
  • If Pure: Assign to Solid/Oily Organic Waste for Incineration.

  • If in Solution: Assign to Non-Halogenated Organic Solvent Waste (assuming dissolved in Acetone, EtOAc, or Alcohols).

Step-by-Step Disposal Protocol

Phase 1: Segregation & Compatibility Check

Objective: Prevent accidental reactivity in the waste container.

  • Isolate the waste: Ensure the 7-Methylcyclopentadecane-1,5-dione is not mixed with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Reducing Agents (e.g., Lithium Aluminum Hydride). Ketones can react violently with oxidizers.

  • Check pH: If the waste resulted from a reaction (e.g., oxidation of an alcohol), verify the pH is between 5 and 9. Neutralize if necessary before adding to a general solvent drum.

Phase 2: Packaging & Containerization

Objective: Secure containment for transport.

  • For Solid/Viscous Residue:

    • Use a Wide-Mouth HDPE or Glass Jar .

    • Scrape maximum residue from reaction vessels into the jar.

    • Triple Rinse the original vessel with a compatible solvent (e.g., Acetone).

    • Crucial: Pour the rinseate into the Liquid Solvent Waste container, not the solid bin.

  • For Liquid Waste (Solutions):

    • Use a Safety Can or Glass Bottle (if <4L).

    • Ensure the container is rated for organic solvents.

    • Leave 10% Headspace (ullage) to allow for thermal expansion.

Phase 3: Labeling & Handoff

Objective: Clear communication for downstream handlers.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

  • Required Fields:

    • Chemical Name: Write out "7-Methylcyclopentadecane-1,5-dione" (Do not use abbreviations or formulas).

    • Hazards: Check "Irritant" and "Environmental Hazard".[2] If in solvent, check "Flammable".

Operational Workflow (Decision Matrix)

The following diagram illustrates the logical decision path for disposing of this compound based on its physical state and purity.

DisposalWorkflow Start Waste Generation: 7-Methylcyclopentadecane-1,5-dione StateCheck Determine Physical State Start->StateCheck IsSolution Is it in Solution? StateCheck->IsSolution Liquid IsSolid Is it Pure Solid/Oil? StateCheck->IsSolid Solid/Viscous HalogenCheck Contains Halogens? (DCM, Chloroform) IsSolution->HalogenCheck Yes SolventStream Non-Halogenated Solvent Waste Stream Labeling Label: 'Cyclic Ketone' + Hazard Warnings SolventStream->Labeling HalogenCheck->SolventStream No (Acetone/EtOAc) HaloStream Halogenated Waste Stream HalogenCheck->HaloStream Yes (DCM/CHCl3) HaloStream->Labeling SolidBin Solid Hazardous Waste (Incineration) IsSolid->SolidBin Yes SolidBin->Labeling Handoff EHS Pickup / Incineration Labeling->Handoff

Figure 1: Decision matrix for the segregation and disposal of macrocyclic ketone waste.

Spill Contingency (Immediate Action)

In the event of a spill outside of a containment hood:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don Nitrile gloves (double gloved recommended) and safety goggles.

  • Containment:

    • Solids: Gently sweep into a dust pan using a brush. Avoid generating dust.[3]

    • Liquids: Apply an inert absorbent (Vermiculite or Clay). Do not use paper towels if the solvent carrier is flammable, as this increases fire surface area.

  • Disposal: Place all spill debris into a sealed bag, label as "Spill Debris: 7-Methylcyclopentadecane-1,5-dione," and treat as hazardous solid waste.

Regulatory Context & Compliance

While this specific isomer may not be listed under a specific RCRA "U-List" code (unlike common ketones like Acetone [U002]), it is regulated by characteristic and general duty clauses.

  • RCRA Status: If the waste exhibits ignitability (Flash point <60°C due to solvents), it is D001 . If it is toxic per TCLP (unlikely for this specific molecule but possible for impurities), it would be D003 .

  • Best Practice: Treat as Class 1 Non-Hazardous Industrial Waste (if pure) or Hazardous Waste (if mixed with solvents) to ensure high-temperature incineration. This guarantees the destruction of the macrocyclic ring structure.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.[4]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

  • National Institutes of Health (NIH) - PubChem. (2023). Cyclopentadecane-1,5-dione Compound Summary. (Used for physicochemical property inference of the methyl derivative). [5]

  • Stanford University Environmental Health & Safety. (2023). General Chemical Waste Disposal.[1][6] (Standard academic protocol reference).

Sources

Personal protective equipment for handling 7-Methylcyclopentadecane-1,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Personal Protective Equipment & Handling for 7-Methylcyclopentadecane-1,5-dione

Introduction & Hazard Causality

7-Methylcyclopentadecane-1,5-dione (CAS: 77128-35-9) is a macrocyclic diketone utilized extensively as a synthetic intermediate in drug development and fragrance chemistry[1],[2]. Because of its high lipophilicity (LogP ≈ 4.45)[1] and potential to cause dermal and ocular irritation (H315, H319)[3], stringent Personal Protective Equipment (PPE) and operational protocols are mandatory.

As a Senior Application Scientist, I emphasize that safety is not just about wearing gear; it is about understanding why the gear is necessary. Macrocyclic ketones easily penetrate aqueous barriers but are highly soluble in lipids. If 7-Methylcyclopentadecane-1,5-dione contacts unprotected skin, it can rapidly integrate into the lipid bilayer of the stratum corneum, leading to contact dermatitis[3]. This guide provides a self-validating, step-by-step methodology for the safe handling, transfer, and disposal of this compound.

Quantitative Data & PPE Specifications

To mitigate chemical risks, the following PPE and engineering controls are required based on the compound's specific physicochemical profile.

Table 1: Physicochemical Properties & Corresponding PPE Requirements

Property / HazardValue / IndicatorRequired PPE & Engineering ControlCausality / Rationale
Lipophilicity (LogP) 4.45[1]Nitrile gloves (≥0.11 mm thickness)High lipophilicity requires a non-polar barrier. Nitrile provides superior breakthrough resistance compared to latex.
Vapor Pressure 3.49 × 10⁻⁶ mmHg at 25°C[1]Fume hood (Face velocity ≥100 fpm)While volatility is low, mechanical agitation or heating generates respirable aerosols that must be extracted.
Ocular Irritation H319 (Eye Irritant)[3]ANSI Z87.1 Safety GogglesPrevents micro-particulate dust or liquid splash contact with the cornea.
Flash Point 145 °C[1],[4]Flame-resistant lab coatMitigates fire risk if handled near open flames, heat sources, or reactive reagents.

Operational Workflow: Step-by-Step Methodology

Methodology 1: Safe Weighing and Transfer Protocol

This protocol ensures that exposure is minimized during the highest-risk phase: the physical transfer of the neat chemical.

  • System Verification (Self-Validation): Before opening the chemical container, verify that the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). Validation step: Tape a small strip of a Kimwipe to the bottom of the sash; it should be actively drawn inward, confirming negative pressure.

  • PPE Donning: Put on a flame-resistant lab coat, ANSI Z87.1 safety goggles, and double-layer nitrile gloves[3]. Rationale: Double-gloving allows for the immediate removal of the outer glove if contamination occurs, without exposing the skin.

  • Static Elimination: Pass the spatula and weigh boat through an anti-static ionizer. Rationale: Macrocyclic powders can carry static charges, causing them to aerosolize or adhere to the outside of the weigh boat, increasing exposure risk.

  • Transfer: Slowly dispense the 7-Methylcyclopentadecane-1,5-dione into the weigh boat. Keep the container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Decontamination: Wipe down the exterior of the chemical container and the balance pan with an isopropanol-soaked lint-free wipe before removing them from the hood.

Methodology 2: Emergency Spill Response Protocol
  • Isolate: Immediately halt operations and close the fume hood sash to contain any aerosolized particles.

  • Assess: If the spill is outside the hood, evacuate the immediate area and don a half-face respirator with P100 organic vapor cartridges.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[4],[5]. Rationale: Do not use water. The compound's lipophilicity makes it insoluble in water, and flushing will only spread the contamination.

  • Collect: Use a non-sparking scoop to transfer the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Sanitize: Wash the spill area with a surfactant-based detergent followed by an isopropanol rinse to dissolve any residual lipophilic compound.

Logical Workflow Visualization

Handling_Workflow Start Initiate Handling 7-Methylcyclopentadecane-1,5-dione PPE Don Mandatory PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Velocity (≥100 fpm) PPE->Hood Weigh Execute Anti-Static Weighing & Transfer Hood->Weigh SpillCheck Spill Detected? Weigh->SpillCheck SpillYes Contain with Vermiculite (No Water) SpillCheck->SpillYes Yes SpillNo Proceed to Reaction or Sealed Storage SpillCheck->SpillNo No Waste Dispose in HDPE Container (Incineration) SpillYes->Waste

Operational workflow and emergency spill response logic for macrocyclic diketones.

Logistical and Disposal Plans

  • Storage: Store the compound in a tightly sealed, light-resistant glass container at room temperature (15°C - 25°C). Ensure it is kept away from strong oxidizing agents to prevent exothermic degradation[3],[6].

  • Waste Segregation: Do not mix 7-Methylcyclopentadecane-1,5-dione waste with aqueous acidic or basic waste streams. Collect all contaminated solid waste (gloves, wipes, weigh boats) and liquid organic waste in designated, clearly labeled HDPE containers.

  • Disposal: Dispose of as hazardous organic waste through a licensed environmental management company[4]. The preferred method of destruction is high-temperature incineration, as the compound will safely decompose into carbon monoxide and carbon dioxide without yielding halogenated byproducts.

References

  • Perfumer's Apprentice. "SAFETY DATA SHEET: Cyclopentadecanone." Perfumer's Apprentice. Available at: [Link]

  • Google Patents. "WO2022017389A1 - Method for the production of musk fragrance ingredient." WIPO.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.